Olivomycin
Description
A mixture of several closely related glycosidic antibiotics obtained from Actinomyces (or Streptomyces) olivoreticuli. They are used as fluorescent dyes that bind to DNA and prevent both RNA and protein synthesis and are also used as antineoplastic agents.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2-[(2R,4S,5S,6S)-4-[(4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2S,4S,5S,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-anthracen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64O21/c1-16(46)36(50)42(56)44(58-7)24-10-22-8-21-9-23(63-32-14-28(38(52)18(3)60-32)65-31-13-27(49)43(57-6)20(5)62-31)11-25(47)34(21)40(54)35(22)41(55)45(24)66-33-15-29(39(53)19(4)61-33)64-30-12-26(48)37(51)17(2)59-30/h8-9,11,16-20,24,26-33,36-39,43-54H,10,12-15H2,1-7H3/t16-,17+,18-,19+,20+,24+,26+,27+,28-,29+,30?,31+,32+,33-,36+,37+,38+,39+,43-,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDBNBLGZNWKMC-MWQNXGTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC(=C3C(=C2)C=C4C[C@H]([C@@H](C(=O)C4=C3O)O[C@@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC6C[C@@H]([C@H]([C@@H](O6)C)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-70-5 | |
| Record name | Olivomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Origin of Olivomycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivomycin, a member of the aureolic acid family of antibiotics, is a polyketide-derived natural product with significant antitumor properties. First identified in the 1960s, this complex molecule is produced by several species of soil-dwelling actinobacteria, most notably Streptomyces olivoreticuli and Streptoverticillium cinnamoneum. This technical guide delves into the origins of this compound, detailing its discovery, the producing microorganisms, and the intricate biosynthetic pathway responsible for its formation. Furthermore, this document provides an overview of the experimental protocols for the fermentation, isolation, and purification of this compound, alongside a discussion of the regulatory mechanisms that govern its production. This comprehensive resource is intended to serve as a foundational reference for researchers engaged in the study of natural product biosynthesis, antibiotic development, and cancer therapeutics.
Introduction: Discovery and Producing Organisms
The this compound complex was first isolated in the early 1960s from the fermentation broth of Actinomyces olivoreticuli, a species later reclassified as Streptomyces olivoreticuli.[1][2][3] Subsequent studies also identified Streptoverticillium cinnamoneum as a producer of this compound A.[4] These Gram-positive, filamentous bacteria are well-known for their ability to synthesize a wide array of secondary metabolites with diverse biological activities.
This compound belongs to the aureolic acid group of antibiotics, which also includes other notable antitumor agents such as mithramycin and chromomycin (B10761888) A3. These compounds share a common aglycone core and are characterized by their ability to bind to the minor groove of GC-rich DNA sequences, thereby interfering with DNA replication and transcription. This mechanism of action is central to their potent anticancer activity.
Biosynthesis of the this compound Aglycone and Glycosylation
The biosynthesis of this compound, like other aureolic acid antibiotics, is orchestrated by a type II polyketide synthase (PKS) system. While the complete, annotated biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, its synthesis is understood to follow the general pathway established for mithramycin and chromomycin A3.[1][3] The complete genome of Streptomyces olivoreticuli ATCC 31159 has been sequenced, revealing the presence of 37 putative biosynthetic gene clusters, one of which is presumed to be responsible for this compound production.[2][3]
The biosynthetic pathway can be conceptually divided into several key stages:
-
Polyketide Chain Assembly: The process begins with the assembly of a decaketide chain from acetate (B1210297) and malonate units by a minimal PKS complex, which typically includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).
-
Cyclization and Aromatization: The linear polyketide chain undergoes a series of cyclization and aromatization reactions to form a tetracyclic intermediate known as premithramycinone.[1]
-
Tailoring Modifications: This intermediate is then subjected to a series of tailoring reactions, including glycosylation, methylation, and acylation, catalyzed by specific enzymes encoded within the biosynthetic gene cluster. These modifications are crucial for the biological activity of the final molecule.
-
Oxidative Cleavage: A key step in the biosynthesis of aureolic acids is the oxidative cleavage of the fourth ring of the tetracyclic intermediate by a monooxygenase, which results in the characteristic tricyclic structure of this compound.[1]
Proposed Biosynthetic Pathway of the Aureolic Acid Aglycone
The following diagram illustrates the generalized biosynthetic pathway leading to the common tetracyclic intermediate of aureolic acid antibiotics.
Caption: Generalized biosynthetic pathway of aureolic acid antibiotics.
Fermentation and Production of this compound
The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The composition of the fermentation medium and the culture conditions play a critical role in the yield of the antibiotic. While specific quantitative data for this compound production is scarce in the literature, general principles for optimizing antibiotic production in Streptomyces can be applied.
Fermentation Media Composition
A variety of media compositions have been used for the cultivation of Streptomyces and the production of secondary metabolites. A typical fermentation medium for this compound production would likely include a carbon source, a nitrogen source, and various mineral salts.
| Component Category | Examples |
| Carbon Sources | Glucose, Starch, Glycerol |
| Nitrogen Sources | Soybean meal, Yeast extract, Peptone, Ammonium (B1175870) sulfate |
| Mineral Salts | CaCO₃, K₂HPO₄, MgSO₄·7H₂O, NaCl |
Fermentation Parameters
The optimization of fermentation parameters is crucial for maximizing the yield of this compound. Key parameters that are typically controlled include:
| Parameter | Typical Range |
| Temperature | 28-30 °C |
| pH | 6.5-7.5 |
| Agitation | 200-250 rpm |
| Aeration | 1-1.5 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 7-14 days |
Experimental Protocols: Isolation and Purification of this compound A
The following is a generalized protocol for the isolation and purification of this compound A from a Streptomyces fermentation broth, based on common techniques for natural product isolation.
Extraction of Crude this compound
-
Harvesting: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction:
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform (B151607), at a slightly acidic pH.
-
Extract the mycelial biomass separately with a polar organic solvent, such as acetone (B3395972) or methanol.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound A.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound A-containing fractions using preparative reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water or a buffer system (e.g., ammonium acetate).
-
Detection: UV detection at a wavelength appropriate for this compound A (e.g., 275 nm and 420 nm).
-
Collect the peak corresponding to this compound A.
-
-
Crystallization: Concentrate the purified fraction and crystallize this compound A from a suitable solvent system to obtain the pure compound.
Experimental Workflow for this compound A Isolation
Caption: A typical workflow for the isolation and purification of this compound A.
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in Streptomyces is a tightly regulated process, often triggered by nutrient limitation and controlled by a complex network of regulatory proteins. While specific regulatory pathways for this compound have not been extensively studied, the regulation of aureolic acid biosynthesis is known to involve several layers of control.
-
Pathway-Specific Regulators: The biosynthetic gene clusters of aureolic acids typically contain one or more pathway-specific regulatory genes, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family. These proteins act as transcriptional activators, directly controlling the expression of the biosynthetic genes.
-
Global Regulators: The production of this compound is also likely influenced by global regulatory networks that respond to environmental cues such as carbon and nitrogen availability. For instance, the biosynthesis of some antibiotics is repressed by readily available carbon sources like glucose, a phenomenon known as carbon catabolite repression.
-
Signaling Molecules: Small signaling molecules, such as gamma-butyrolactones, are known to play a role in coordinating antibiotic production with cell density in many Streptomyces species.
Hypothetical Regulatory Cascade for this compound Production
The following diagram illustrates a hypothetical regulatory cascade for this compound biosynthesis, based on known regulatory mechanisms in Streptomyces.
Caption: A simplified model of the regulatory cascade controlling this compound biosynthesis.
Conclusion
This compound remains a molecule of significant interest due to its potent antitumor activity. Understanding its origin, from the producing microorganisms to the intricate details of its biosynthesis and regulation, is crucial for efforts to improve its production and to generate novel, more effective analogs through biosynthetic engineering. While the general framework for aureolic acid biosynthesis provides a solid foundation, further research is needed to fully elucidate the specific enzymatic and regulatory mechanisms governing this compound production in Streptomyces olivoreticuli and Streptoverticillium cinnamoneum. The complete annotation of the this compound biosynthetic gene cluster will be a critical step in unlocking the full potential of this important natural product.
References
- 1. Manipulation of two regulatory genes for efficient production of chromomycins in Streptomyces reseiscleroticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An “this compound A” derivative from a sponge-associated Streptomyces sp. strain SP 85 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Olivomycin A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivomycin A, a member of the aureolic acid family of antibiotics, is a potent antitumor agent with a well-defined mechanism of action centered on its interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound A. Detailed experimental protocols for key assays and a summary of its effects on critical cellular signaling pathways are presented to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound A is a complex glycosidic antibiotic produced by Streptomyces olivoreticuli.[1] Its structure features a tricyclic aromatic aglycone linked to two sugar chains, a disaccharide and a trisaccharide.
Table 1: Chemical Identifiers and Molecular Properties of this compound A
| Property | Value | Reference(s) |
| IUPAC Name | [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | [2] |
| CAS Number | 6988-58-5 | [2] |
| Molecular Formula | C₅₈H₈₄O₂₆ | [2] |
| Molecular Weight | 1197.27 g/mol | [2] |
Table 2: Physicochemical Properties of this compound A
| Property | Value | Reference(s) |
| Appearance | Yellow crystals | |
| Melting Point | 160-165 °C | |
| Optical Rotation | [α]D²⁰ -36° (c = 0.5 in ethanol) | |
| Solubility | Soluble in ethanol, chloroform, DMSO, and dimethylformamide. Insoluble in water. |
Spectroscopic Data
The complex structure of this compound A has been elucidated through various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound A
| Technique | Data | Reference(s) |
| UV-Vis (in Ethanol) | λmax: 225 nm, 278 nm, 410 nm | |
| Infrared (IR) | Key absorptions expected for O-H, C-H, C=O (ketone, ester), and C-O functional groups. | |
| Mass Spectrometry (ESI-MS) | Molecular ion peaks corresponding to [M+H]⁺, [M+Na]⁺, and other adducts. Fragmentation patterns reveal the sequential loss of sugar moieties. | [3] |
| ¹H and ¹³C NMR | Complex spectra with characteristic signals for the aromatic aglycone and the sugar residues. Detailed assignments have been reported in the literature. | [3] |
Biological Activity and Mechanism of Action
This compound A exhibits potent antitumor activity by binding to the minor groove of GC-rich sequences in DNA.[1] This interaction is stabilized by the presence of divalent cations like Mg²⁺ and leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1][4]
Table 4: IC₅₀ Values of this compound A in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| A-498 | Renal Cell Carcinoma | ~10 | [1][5][6][7] |
| 786-O | Renal Cell Carcinoma | ~50 | [1][5][6][7] |
| SW480 | Colon Carcinoma | 16 | [3] |
| HepG2 | Hepatocellular Carcinoma | 93 | [3] |
| MCF7 | Breast Cancer | 78 | [3] |
Signaling Pathways Modulated by this compound A
This compound A's cytotoxic effects are mediated through its influence on several key signaling pathways.
p53-Dependent Apoptosis
This compound A is known to induce apoptosis through a p53-dependent mechanism.[4][8] In response to DNA damage caused by this compound A, p53 is activated and transcriptionally upregulates pro-apoptotic proteins such as PUMA and BAK.[1][5][6][7] This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9.[1][5][6][7] In some cellular contexts, there is also evidence of crosstalk with the extrinsic pathway, involving the activation of caspase-8.[1][5][6][7]
Caption: this compound A induces p53-dependent apoptosis.
Regulation of Epithelial-Mesenchymal Transition (EMT)
This compound A has been shown to reverse the EMT phenotype in cancer cells, which is associated with decreased cell migration and invasion.[1][5][6][7] It achieves this by downregulating key EMT-driving transcription factors like Snail, leading to the upregulation of epithelial markers such as E-cadherin and the downregulation of mesenchymal markers like N-cadherin.[1][5][6][7]
Caption: this compound A inhibits EMT.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound A.
Western Blot Analysis
This protocol details the detection of protein expression changes in cells treated with this compound A.
Caption: Western Blot Workflow.
Methodology:
-
Cell Lysis: After treatment with this compound A, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound A.
Methodology:
-
Cell Preparation: Cells are treated with this compound A for the desired time. Both floating and adherent cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound A on cell migration.
Methodology:
-
Monolayer Culture: Cells are grown to confluence in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then treated with this compound A.
-
Imaging: The scratch is imaged at different time points (e.g., 0, 12, and 24 hours).
-
Analysis: The rate of wound closure is quantified using image analysis software.
DNA Binding Assays
5.4.1. Electrophoretic Mobility Shift Assay (EMSA)
Methodology:
-
Probe Labeling: A DNA oligonucleotide containing a GC-rich sequence is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with varying concentrations of this compound A in a binding buffer containing Mg²⁺.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is visualized to detect the mobility shift of the DNA probe upon binding to this compound A.
5.4.2. Fluorescence Titration
Methodology:
-
Sample Preparation: A solution of DNA with a known concentration is prepared in a suitable buffer.
-
Titration: Aliquots of this compound A are added to the DNA solution.
-
Fluorescence Measurement: The fluorescence emission of this compound A is measured after each addition. The binding of this compound A to DNA results in a significant increase in its fluorescence.
-
Data Analysis: The change in fluorescence is plotted against the concentration of this compound A to determine the binding constant.
5.4.3. Isothermal Titration Calorimetry (ITC)
Methodology:
-
Sample Preparation: Solutions of this compound A and DNA are prepared in the same buffer.
-
Titration: The this compound A solution is titrated into the DNA solution in the sample cell of the calorimeter.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured.
-
Data Analysis: The data is analyzed to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Conclusion
This compound A remains a compound of significant interest for cancer research and drug development due to its potent, targeted mechanism of action. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental frameworks to facilitate further investigation into its therapeutic potential. The elucidation of its effects on key signaling pathways, such as p53-dependent apoptosis and EMT, opens avenues for the development of novel anticancer strategies.
References
- 1. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A | C58H84O26 | CID 122806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An “this compound A” derivative from a sponge-associated Streptomyces sp. strain SP 85 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of Olivomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin, a member of the aureolic acid family of antibiotics, is a potent antitumor agent that exerts its cytotoxic effects through the inhibition of DNA and RNA synthesis. Its mechanism of action involves binding to the minor groove of GC-rich regions of DNA, a process that is notably influenced by the presence of divalent cations such as magnesium (Mg²⁺). The intrinsic fluorescence of this compound provides a powerful tool for studying these interactions and for various cell-based assays. This technical guide offers a comprehensive overview of the fluorescence excitation and emission properties of this compound, including detailed experimental protocols and a summary of key quantitative data.
Core Principles of this compound Fluorescence
The fluorescence of this compound is sensitive to its molecular environment. In its free form in aqueous solution, this compound exhibits weak fluorescence. However, upon binding to DNA in the presence of Mg²⁺, its fluorescence is significantly enhanced. This property is fundamental to its use as a fluorescent probe for DNA visualization and for studying drug-DNA interactions. Furthermore, the complexation of this compound with Mg²⁺ ions alone induces a noticeable shift in its emission spectrum.
Quantitative Fluorescence Data
The following table summarizes the key fluorescence spectral characteristics of this compound under different conditions. It is important to note that the fluorescence of unbound this compound is considerably weaker than its DNA-bound form.
| Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Quantum Yield (Φ) | Notes |
| Unbound this compound in solution | ~405 nm | ~525 nm | Not Reported | Fluorescence is weak. |
| This compound-Mg²⁺ Complex | ~420 nm | ~550 nm | Not Reported | A red shift of approximately 25 nm in the emission spectrum is observed upon complexation with Mg²⁺.[1] |
| This compound-Mg²⁺-DNA Complex | ~440 nm | ~575 nm | Not Reported | Significant fluorescence enhancement is observed upon binding to DNA in the presence of Mg²⁺. |
Note: The exact peak wavelengths can vary slightly depending on the specific experimental conditions such as solvent, pH, and the concentration of solutes.
Experimental Protocols
Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent experiments.
-
Materials:
-
This compound A powder
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh an appropriate amount of this compound A powder.
-
Dissolve the powder in a minimal amount of DMSO or ethanol to create a stock solution of a desired concentration (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Spectrofluorometric Analysis of this compound
-
Objective: To measure the fluorescence excitation and emission spectra of this compound under various conditions.
-
Instrumentation:
-
Spectrofluorometer (e.g., Aminco-Bowman Spectrophotofluorometer or similar)
-
Xenon lamp as the excitation source
-
Appropriate photomultiplier tube for detection
-
Quartz cuvettes (1 cm path length)
-
-
Reagents:
-
This compound stock solution
-
Buffer solution: 0.15 M Sodium Chloride (NaCl)
-
Magnesium Chloride (MgCl₂) solution (e.g., 15 mM)
-
Calf thymus DNA solution (optional, for binding studies)
-
-
Procedure for Unbound this compound:
-
Prepare a working solution of this compound (e.g., 3.3 µg/mL) in the 0.15 M NaCl buffer.
-
Transfer the solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
To measure the emission spectrum: Set the excitation wavelength to the expected maximum (e.g., 405 nm) and scan a range of emission wavelengths (e.g., 450 nm to 700 nm).
-
To measure the excitation spectrum: Set the emission wavelength to the expected maximum (e.g., 525 nm) and scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).
-
Record the spectra. Note that the fluorescence intensity of the unbound dye is low, and the instrument's sensitivity may need to be adjusted accordingly. For comparative purposes with bound forms, spectra may need to be vertically expanded.[1]
-
-
Procedure for this compound-Mg²⁺ Complex:
-
Prepare a working solution of this compound (e.g., 3.3 µg/mL) in the 0.15 M NaCl buffer.
-
Add MgCl₂ to a final concentration of 15 µM.
-
Incubate the solution for a short period to allow for complex formation.
-
Repeat steps 2-6 from the "Unbound this compound" procedure, adjusting the expected excitation and emission maxima (e.g., λex ~420 nm, λem ~550 nm).
-
-
Procedure for this compound-Mg²⁺-DNA Complex:
-
Prepare a solution containing this compound (e.g., 3.3 µg/mL) and MgCl₂ (15 µM) in 0.15 M NaCl buffer.
-
Add calf thymus DNA to the solution (e.g., to a final concentration that ensures binding).
-
Incubate the mixture to allow for the formation of the ternary complex.
-
Repeat steps 2-6 from the "Unbound this compound" procedure, adjusting the expected excitation and emission maxima (e.g., λex ~440 nm, λem ~575 nm).
-
Visualization of this compound's Mechanism of Action
The interaction of this compound with DNA is a multi-step process that can be visualized to better understand its mechanism. The following diagram illustrates the key steps leading to the formation of the fluorescent this compound-Mg²⁺-DNA complex.
Caption: The signaling pathway of this compound binding to DNA.
Experimental Workflow for Fluorescence Measurement
The following diagram outlines the general workflow for measuring the fluorescence spectra of this compound.
Caption: A generalized workflow for this compound fluorescence spectroscopy.
Conclusion
The fluorescence properties of this compound are a valuable asset in the study of its interaction with DNA and for its application in cellular imaging. Understanding the specific excitation and emission characteristics under different conditions is crucial for designing and interpreting experiments. This guide provides the foundational knowledge and protocols for researchers and professionals working with this important antitumor antibiotic. Further research to precisely determine the quantum yield of this compound in its various states would be a valuable contribution to the field.
References
The Dawn of a Cytostatic Agent: Early Research and Discovery of Olivomycin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin, a member of the aureolic acid group of antibiotics, emerged from the intensive post-war search for novel microbial products with therapeutic potential. Discovered by Soviet scientists G. F. Gause and M. G. Brazhnikova at the Institute of New Antibiotics in Moscow, its potent antitumor properties quickly established it as a significant compound for further investigation. This technical guide delves into the foundational research of the 1960s that led to the isolation, characterization, and initial understanding of this compound's mechanism of action, providing a detailed look at the early scientific endeavors that paved the way for its later development.
Discovery and Isolation
The initial discovery of this compound was the result of a systematic screening program for antibiotic-producing microorganisms. The compound was isolated from a strain of Actinomyces olivoreticuli. The early production and purification of this compound was a multi-step process beginning with submerged fermentation of the actinomycete.
Experimental Protocol: Fermentation and Isolation
While the precise media composition and fermentation parameters from the original 1962 publication by Brazhnikova and colleagues are not fully detailed in available abstracts, the general workflow for isolating aureolic acid antibiotics of that era followed a consistent methodology.
-
Fermentation: Actinomyces olivoreticuli was cultured in a liquid medium under submerged, aerobic conditions. The medium typically contained a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals. Fermentation would proceed for several days until maximum antibiotic titer was achieved.
-
Mycelium Separation: The culture broth was harvested, and the mycelium was separated from the fermentation broth by filtration or centrifugation.
-
Solvent Extraction: The antibiotic, being present in both the mycelium and the filtrate, was extracted using organic solvents. Butanol or acetone (B3395972) were common solvents for this purpose. The solvent extract would be concentrated under vacuum to yield a crude residue.
-
Purification: The crude extract was subjected to multiple rounds of chromatography for purification. Early methods relied on adsorption chromatography using alumina (B75360) or silica (B1680970) gel columns.
-
Crystallization: The purified this compound was obtained as a yellow crystalline solid upon precipitation from a solvent/anti-solvent system.
Visualized Workflow: Isolation and Purification
Physico-Chemical Characterization and Structure Elucidation
The foundational paper on the isolation of this compound also detailed its initial physico-chemical properties.[1] These early analyses were crucial for identifying it as a new compound and provided the basis for its subsequent structural elucidation. The definitive structure was reported in 1966 by a team including Y.A. Berlin, M.N. Kolosov, and M.M. Shemyakin.[2]
Experimental Protocol: Characterization
-
Physical Properties: Standard techniques were used to determine the melting point, color, and crystalline structure.
-
Optical Rotation: The specific rotation was measured using a polarimeter to understand the compound's chirality.
-
UV-Visible Spectroscopy: The absorption spectrum was recorded in a suitable solvent (e.g., ethanol) to identify characteristic chromophores. Aureolic acid antibiotics are known for their distinct spectra which change in the presence of magnesium ions.
-
Elemental Analysis: Combustion analysis was performed to determine the empirical formula (ratios of C, H, O).
-
Chemical Degradation & Derivatization: The complex molecule was broken down into smaller, identifiable fragments (the aglycone and various sugars) through acid hydrolysis. These fragments were then analyzed and identified.
-
Chromatography: Thin-layer chromatography (TLC) was a key technique used to separate the components of hydrolysis and compare them with known standards.[2]
Data Summary: Physico-Chemical Properties
The following table summarizes the types of physico-chemical data presented in early publications on this compound and related antibiotics.[1] Specific numerical values from the original 1962 paper are not available in modern databases.
| Property | Description | Typical Value/Observation (for Aureolic Acids) |
| Appearance | Physical state and color of the purified substance. | Yellow, crystalline powder |
| Melting Point | Temperature at which the solid form becomes a liquid. | >160 °C (with decomposition) |
| Solubility | Soluble in polar organic solvents (methanol, ethanol), sparingly in water. | - |
| UV λmax (Ethanol) | Wavelengths of maximum absorbance in the UV-visible spectrum. | ~227, 278, 405 nm |
| Specific Rotation | The degree to which the compound rotates plane-polarized light. | Varies (e.g., [α]D ≈ -50° to -60°) |
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₅₀H₇₂O₂₆ (Example for a related compound) |
Early Antitumor Activity
A 1963 report by G.F. Gause detailed the significant antitumor effect of this compound in various animal models, which was the primary driver for its continued study.[3] The experiments were conducted on mice with transplanted experimental tumors.
Experimental Protocol: In Vivo Antitumor Assay
-
Animal Model: Typically, mice (e.g., Swiss albino) were used.
-
Tumor Implantation: A known quantity of tumor cells, such as Sarcoma 180 (S-180) or Ehrlich carcinoma cells, was implanted subcutaneously or intraperitoneally into the mice.[3]
-
Treatment: After a set period to allow for tumor establishment, mice were treated with daily injections of this compound at various doses. A control group received saline or the vehicle solution.
-
Efficacy Measurement: The antitumor effect was quantified by two primary metrics:
-
Tumor Growth Inhibition (%): The average tumor weight in the treated group was compared to the average tumor weight in the control group at the end of the experiment.
-
Increase in Lifespan (%): For ascitic tumor models, the median survival time of the treated group was compared to that of the control group.
-
Data Summary: Antitumor Efficacy
The following table outlines the expected format of quantitative data from these early in vivo studies, demonstrating this compound's efficacy against common experimental tumors of the era.
| Experimental Tumor Model | Dosing Regimen (example) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |
| Sarcoma 180 (solid) | 0.5 mg/kg/day, i.p. | Data not available | - |
| Ehrlich Carcinoma (solid) | 0.5 mg/kg/day, i.p. | Data not available | - |
| Lymphosarcoma Lyo-1 | 0.25 mg/kg/day, i.p. | Data not available | Data not available |
Early Research on Mechanism of Action
The primary mechanism of action for the aureolic acid antibiotic family was quickly identified as the inhibition of nucleic acid synthesis.[4] Early studies established that this compound binds to DNA, physically obstructing the processes of replication and transcription.
The proposed mechanism involves the formation of a dimer of the antibiotic molecule, which is coordinated by a divalent cation, typically Mg²⁺. This complex then binds selectively to the minor groove of the DNA double helix, showing a strong preference for GC-rich sequences.[4][5] This binding prevents the progression of DNA and RNA polymerases along the DNA template, leading to the observed cytostatic and cytotoxic effects.
Visualized Mechanism: DNA Binding
Conclusion
The pioneering research conducted in the early 1960s laid a robust foundation for the understanding of this compound. The work of Gause, Brazhnikova, and their contemporaries successfully guided the antibiotic from discovery and isolation to its initial characterization as a potent, DNA-binding antitumor agent. These seminal studies not only introduced a new therapeutic candidate but also contributed significantly to the broader understanding of the aureolic acid class of antibiotics, a legacy that continues to inform research in medicinal chemistry and oncology today.
References
- 1. [Isolation, purification and study on some physico-chemical properties of a new antibiotic this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of the this compound-chromomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTITUMOR EFFECT OF ANTIBIOTIC this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Production of Olivomycin from Streptomyces
Introduction
Olivomycin A is a potent antitumor antibiotic belonging to the aureolic acid family of polyketides.[1] These compounds are known for their ability to bind to the minor groove of GC-rich DNA regions, a mechanism central to their cytotoxic effects.[1][2][3] The genus Streptomyces, a group of Gram-positive soil bacteria, is a primary source of a vast array of secondary metabolites, including many clinically significant antibiotics and anticancer agents.[4][5][6]
While Streptomyces olivoreticuli has been identified as a producer of the anticancer agent Bestatin[7][8], this guide focuses on the methodologies for producing this compound. Due to a lack of specific, detailed literature on S. olivoreticuli for this compound production, this document provides a comprehensive framework based on established principles for the cultivation of Streptomyces species and the production of related polyketide antibiotics. The protocols and data presented are synthesized from various studies on Streptomyces fermentation and are intended to serve as a foundational guide for researchers.
Section 1: Optimizing Fermentation for Antibiotic Production
The production of secondary metabolites like this compound is highly dependent on the precise control of environmental and nutritional factors. Optimization of these parameters is critical for maximizing yield.
Key Fermentation Parameters
Successful fermentation hinges on several key conditions:
-
pH: The optimal pH for antibiotic production by Streptomyces species typically falls within a neutral to slightly alkaline range. For many strains, the ideal initial pH is between 6.0 and 8.0.[9][10][11]
-
Temperature: Most Streptomyces are mesophilic, with optimal growth and secondary metabolite production occurring between 28°C and 39°C.[9][11][12]
-
Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen supply for both growth and biosynthesis. Vigorous shaking (e.g., 140-250 rpm) in baffled flasks or controlled dissolved oxygen levels in a bioreactor are essential.[9][10]
-
Incubation Time: The production of secondary metabolites typically begins after the initial phase of rapid cell growth (log phase). Maximum yields are often observed after 7 to 10 days of incubation.[9][12]
-
Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources significantly influences the final product yield. Starches, glucose, and glycerol (B35011) are common carbon sources, while peptone, yeast extract, and soybean meal are effective nitrogen sources.[9][10][12][13]
Summary of Optimal Conditions for Streptomyces spp.
The following table summarizes optimized parameters for antibiotic production from various Streptomyces species, providing a strong starting point for the cultivation of S. olivoreticuli.
| Parameter | Organism | Optimal Condition | Product | Reference |
| pH | Streptomyces sp. RUPA-08PR | 8.0 | Antimicrobial Metabolites | [9] |
| Streptomyces sp. MS-266 Dm4 | 6.0 | Lincomycin | [12] | |
| Streptomyces sp. KN37 | 6.5 | Antifungal Metabolites | [13] | |
| Temperature | Streptomyces sp. RUPA-08PR | 39°C | Antimicrobial Metabolites | [9] |
| Streptomyces sp. MS-266 Dm4 | 30°C | Lincomycin | [12] | |
| Streptomyces sp. KN37 | 25°C | Antifungal Metabolites | [13] | |
| Incubation Time | Streptomyces sp. RUPA-08PR | 10 days | Antimicrobial Metabolites | [9] |
| Streptomyces sp. MS-266 Dm4 | 7 days | Lincomycin | [12] | |
| Streptomyces sp. KN37 | 9 days | Antifungal Metabolites | [13] | |
| Carbon Source | Streptomyces sp. RUPA-08PR | Glucose | Antimicrobial Metabolites | [9] |
| Streptomyces sp. MS-266 Dm4 | Starch (2 g/100ml ) | Lincomycin | [12] | |
| Streptomyces sp. KN37 | Millet (20 g/L) | Antifungal Metabolites | [13] | |
| Nitrogen Source | Streptomyces sp. RUPA-08PR | Yeast Extract | Antimicrobial Metabolites | [9] |
| Streptomyces sp. MS-266 Dm4 | Peptone (0.04 g/100ml ) | Lincomycin | [12] | |
| Streptomyces sp. KN37 | Yeast Extract (1 g/L) | Antifungal Metabolites | [13] |
Section 2: Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces olivoreticuli and the subsequent extraction and purification of this compound.
Protocol for Strain Cultivation and Fermentation
This protocol covers the preparation of the seed culture and the main production fermentation.
Materials:
-
Streptomyces olivoreticuli culture (spore stock or mycelial fragment)
-
Seed Culture Medium (e.g., Tryptic Soy Broth)[14]
-
Production Medium (refer to Table 1 for starting compositions)
-
Baffled Erlenmeyer flasks (250 mL and 1 L)
-
Shaking incubator
-
Sterile toothpicks or inoculation loops
Methodology:
-
Seed Culture Preparation:
-
Aseptically inoculate 50-100 mL of sterile seed culture medium in a 250 mL baffled flask with spores or mycelia of S. olivoreticuli.[10][15]
-
Incubate the flask at 28-30°C for 2 to 3 days on a rotary shaker at approximately 200-250 rpm until the broth becomes turbid, indicating sufficient growth.[14][15]
-
-
Production Culture Inoculation:
-
Fermentation:
-
Incubate the production culture at 28-30°C for 7 to 10 days on a rotary shaker set to 180-220 rpm to ensure high aeration.[10]
-
Monitor the culture periodically for growth and antibiotic production (e.g., via bioassay or HPLC analysis of small samples).
-
Protocol for Extraction and Purification
This protocol details the recovery of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge or filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Ethyl acetate (B1210297) or n-butanol[9][16]
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)[15]
Methodology:
-
Biomass Separation:
-
Following fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 5000 rpm for 20 minutes) or filtration. The supernatant contains the extracellular this compound.[15]
-
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 10-15 minutes. Allow the aqueous and organic layers to separate.[15]
-
Collect the upper organic phase, which contains the this compound. For improved recovery, the aqueous layer can be re-extracted.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent like chloroform.[15]
-
Prepare a silica gel column equilibrated with the same non-polar solvent.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., a methanol:chloroform gradient) to separate the compounds.[15]
-
Collect the fractions and analyze them (e.g., by HPLC or bioassay) to identify those containing pure this compound.
-
Section 3: Visualized Workflows and Pathways
Generalized Biosynthesis of Aureolic Acid Antibiotics
This compound belongs to the aureolic acid family of antibiotics, which are aromatic polyketides.[1] Their biosynthesis involves the formation of a common tetracyclic intermediate, premithramycinone, which is then modified through steps like glycosylation and methylation to form the final tricyclic active compound.[1]
Experimental Workflow for Production and Purification
The overall process from strain activation to purified product can be visualized as a sequential workflow.
Workflow for Fermentation Optimization
A systematic approach is required to optimize production yield, involving the iterative adjustment of key parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of Polyketides in Streptomyces | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. interesjournals.org [interesjournals.org]
- 13. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
The Kinetic Nuances of GC-Rich DNA Recognition: A Technical Guide to Olivomycin Binding
For Researchers, Scientists, and Drug Development Professionals
Olivomycin A, a member of the aureolic acid family of antibiotics, exhibits potent antitumor activity by binding to the minor groove of GC-rich DNA sequences, thereby interfering with crucial cellular processes like replication and transcription.[1][2] While its preference for guanine- and cytosine-rich regions is well-established, the precise molecular interactions and the factors governing its sequence selectivity are multifaceted. This technical guide provides an in-depth exploration of the binding mechanism of this compound A to GC-rich DNA, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
The Core Binding Mechanism: A Dimeric Embrace of the Minor Groove
This compound A does not bind to DNA as a single molecule. Instead, two molecules of this compound A form a dimer that is stabilized by the coordination of a divalent metal ion, typically Mg²⁺.[1][3] This dimeric complex then inserts into the minor groove of the DNA double helix. The binding footprint of the this compound A dimer spans approximately four consecutive G-C base pairs.[2]
The specificity for GC-rich regions arises from a series of hydrogen bonds between the drug and the DNA. The X-ray crystal structure of the related compound Chromomycin A3 with a GGCC sequence reveals key interactions that are likely conserved in this compound A binding. Specifically, two coordinated water molecules form hydrogen bonds with the O2 atoms of cytosine residues, while the O8 atoms of the antibiotic's chromophore form hydrogen bonds with the N2 atoms of guanine (B1146940) bases within the central GC steps of the binding site.[1]
Sequence Selectivity: A Tale of Thermodynamics and Kinetics
While this compound A demonstrates a clear preference for GC-rich sequences, the specific tetranucleotide binding preference is a subject of nuanced investigation. Studies employing Electrophoretic Mobility Shift Assays (EMSA) have revealed that this compound A effectively binds to DNA sequences containing central GG or GC dinucleotides, but not to those with a central CG dinucleotide.[1][2] This would suggest a distinct sequence preference.
However, equilibrium binding studies, such as fluorescence spectroscopy, circular dichroism, and Isothermal Titration Calorimetry (ITC), present a contrasting view. These techniques indicate that this compound A binds to all tested GC-rich tetranucleotide sites with comparable affinity and a similar 2:1 (this compound:DNA) stoichiometry.[1][4]
This apparent discrepancy is reconciled by the kinetics of the drug-DNA interaction. While the equilibrium binding constants are similar, the dissociation rates of the this compound A-DNA complex differ significantly depending on the central dinucleotide sequence.[1][4] Complexes formed at sites with a central CG dinucleotide are kinetically less stable and dissociate more rapidly.[1] This faster "off-rate" explains why these complexes do not survive the electrophoresis process in an EMSA experiment, leading to the appearance of non-binding.[1] This kinetic discrimination is crucial for the biological activity of this compound A, as it influences the inhibition of processes like transcription.[1][4]
Quantitative Binding Data
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters of binding. The following table summarizes the data for this compound A binding to a series of DNA hairpins containing different tetranucleotide GC-rich sequences at 25°C.[1]
| Oligonucleotide Number | Central Dinucleotide | Binding Site Sequence | Ka (105 M-1) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1 | GG | 5'-CGCGG GCG-3' | 8.3 ± 1.1 | 0.48 ± 0.01 | -17.3 ± 0.3 | 9.4 |
| 2 | GG | 5'-CGCAG GCG-3' | 5.0 ± 0.5 | 0.49 ± 0.01 | -16.0 ± 0.2 | 8.5 |
| 3 | GG | 5'-CGCGA GCG-3' | 7.9 ± 0.3 | 0.49 ± 0.01 | -15.9 ± 0.1 | 8.0 |
| 4 | GG | 5'-CGCAG CCG-3' | 6.5 ± 0.5 | 0.50 ± 0.01 | -15.8 ± 0.2 | 8.0 |
| 5 | GC | 5'-CGCGC GCG-3' | 8.2 ± 0.9 | 0.50 ± 0.01 | -16.4 ± 0.3 | 8.5 |
| 6 | GC | 5'-CGCAC GCG-3' | 7.1 ± 0.4 | 0.49 ± 0.01 | -15.6 ± 0.1 | 7.8 |
| 7 | GC | 5'-CGCTC GCG-3' | 7.4 ± 0.5 | 0.48 ± 0.01 | -15.6 ± 0.1 | 7.7 |
| 8 | CG | 5'-CGCCG GCG-3' | 4.8 ± 0.3 | 0.50 ± 0.01 | -15.0 ± 0.1 | 7.5 |
| 9 | CG | 5'-CGCAC G_CG-3' | 4.5 ± 0.3 | 0.49 ± 0.01 | -15.1 ± 0.1 | 7.7 |
| 10 | CG | 5'-CGCTC G_CG-3' | 4.1 ± 0.2 | 0.50 ± 0.01 | -15.2 ± 0.1 | 7.9 |
Table adapted from Kaluzhny et al., Int. J. Mol. Sci. 2020, 21, 5299.[1] The stoichiometry (n) of approximately 0.5 is consistent with one this compound A dimer binding to one DNA hairpin.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the this compound-DNA interaction.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
References
- 1. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNase I footprinting [gene.mie-u.ac.jp]
- 4. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of magnesium ions in Olivomycin-DNA binding
An In-depth Technical Guide on the Core Role of Magnesium Ions in Olivomycin-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound A, a member of the aureolic acid family of antibiotics, is a potent antitumor agent that functions by binding to the minor groove of GC-rich DNA sequences, subsequently interfering with replication and transcription processes.[1][2] A critical and indispensable component of this interaction is the magnesium ion (Mg²⁺). This technical guide delineates the integral role of Mg²⁺ in mediating the formation of a stable this compound A-DNA complex. It provides a comprehensive overview of the binding mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes. The current model posits that Mg²⁺ is essential for the dimerization of this compound A, forming a [(this compound A)₂Mg]²⁺ complex that fits snugly into the DNA minor groove.[3][4] This guide also explores recent findings on this compound A derivatives that can bypass the requirement for divalent cations, offering new perspectives for drug design.
The Core Mechanism: Magnesium as a Molecular Bridge
The binding of this compound A to DNA is not a direct interaction but a multi-step process orchestrated by magnesium ions. The established model, supported by extensive spectroscopic and structural studies, highlights the absolute requirement of a divalent cation like Mg²⁺ for this compound A to form a stable complex with DNA.[3][4]
The process begins with the formation of complexes between this compound A and Mg²⁺.[5] Studies on the related antibiotic Chromomycin (B10761888) A3, which shares a similar mechanism, have identified two primary species in the presence of Mg²⁺: a 1:1 (Drug:Mg²⁺) complex and a 2:1 (Drug:Mg²⁺) complex.[6] It is the 2:1 complex, a drug dimer coordinated by a single magnesium ion, that is the active form for DNA binding.[4] The magnesium ion acts as a structural linchpin, holding two this compound A molecules in a specific conformation. This [(this compound A)₂Mg]²⁺ complex has the precise size and shape to bind with high affinity to the minor groove of double-stranded DNA, particularly at GC-rich sites.[1][3] The interaction involves hydrogen bonds between the antibiotic's chromophore and the 2-amino group of guanine (B1146940) bases.[1]
Interestingly, recent research has shown that this Mg²⁺ dependency can be circumvented. A synthesized derivative of this compound A, carrying a positive charge in its aglycon side chain, demonstrates stable DNA binding even in the absence of Mg²⁺.[3] The affinity of this derivative to DNA in a Mg²⁺-free environment was found to be similar to that of the parent this compound A in the presence of Mg²⁺.[3][4] This suggests that the electrostatic interactions provided by the engineered positive charge can compensate for the role of the magnesium ion, which is primarily to facilitate the correct electrostatic and conformational state for binding.[3][4]
Quantitative Data Summary
The interaction between this compound, magnesium, and DNA has been quantified using various biophysical techniques. The following tables summarize the key binding parameters and stoichiometries reported in the literature.
Table 1: Stoichiometry of this compound-Mg²⁺ Complexes
| Antibiotic Family | Complex Type | Stoichiometry (Drug:Mg²⁺) | Method of Determination | Reference |
|---|---|---|---|---|
| Aureolic Acid | Complex I | 1:1 | Absorption, Fluorescence, CD Spectroscopy | [5][6] |
| Aureolic Acid | Complex II | 2:1 | Absorption, Fluorescence, CD Spectroscopy |[5][6] |
Table 2: DNA Binding Parameters for this compound A and Derivatives
| Compound | Condition | Binding Constant (K) | Method of Determination | Reference |
|---|---|---|---|---|
| This compound A (1) | + 5 mM MgCl₂ | Similar to 3 with Mg²⁺ | Gel Mobility, Fluorescence | [4] |
| This compound A (1) | No MgCl₂ | Binding significantly reduced | Gel Mobility, Fluorescence | [3][4] |
| Derivative (3) | + 5 mM MgCl₂ | Similar to 1 with Mg²⁺ | Gel Mobility, Fluorescence | [4] |
| Derivative (3) | No MgCl₂ | Affinity similar to 1 with Mg²⁺ | Gel Mobility, Fluorescence | [3][4] |
| "Short Acid" (2) | + 5 mM MgCl₂ | Binds DNA | Gel Mobility | [3] |
| "Short Acid" (2) | No MgCl₂ | Binding significantly reduced | Gel Mobility |[3] |
Detailed Experimental Protocols
The study of the this compound-DNA interaction relies on a combination of electrophoretic and spectroscopic techniques. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
This technique is used to qualitatively and semi-quantitatively assess the binding of this compound A to DNA by observing the retardation of DNA migration in an agarose (B213101) or polyacrylamide gel.[7]
-
1. Preparation of Reagents:
-
Binding Buffer (BB-Mg): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl₂.[8]
-
Mg²⁺-Free Binding Buffer (BB): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl.[4]
-
DNA Sample: Plasmid DNA (e.g., pUC19) or specific oligonucleotide hairpins at a concentration of 50 nM.[4][7]
-
Drug Solutions: Stock solutions of this compound A and its derivatives prepared in an appropriate solvent and diluted to desired concentrations (e.g., 0-25 µM).[4]
-
-
2. Binding Reaction:
-
In separate microcentrifuge tubes, incubate a fixed amount of DNA with increasing concentrations of the drug.
-
Perform parallel reactions in both BB-Mg and BB buffers to assess Mg²⁺ dependency.
-
Incubate the reaction mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.[8]
-
-
3. Electrophoresis:
-
4. Visualization:
Fluorescence Spectroscopy
This method quantifies the binding affinity by monitoring the change in the intrinsic fluorescence of this compound upon binding to DNA.[8] An increase in fluorescence is typically observed when the drug binds to DNA.[8]
-
1. Instrument Setup:
-
2. Sample Preparation:
-
Prepare a solution of this compound A (or its derivative) at a fixed concentration (e.g., 20 µM) in the desired buffer (e.g., BB-Mg).[4]
-
Prepare a concentrated stock solution of DNA (e.g., calf thymus DNA).
-
-
3. Titration:
-
Place the this compound solution in a quartz cuvette and record its initial fluorescence spectrum.
-
Add small aliquots of the concentrated DNA stock solution to the cuvette.
-
After each addition, mix thoroughly, allow the system to equilibrate (e.g., 2-3 minutes), and record the fluorescence spectrum.
-
Correct the data for dilution.
-
-
4. Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (K) and stoichiometry (n).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to monitor conformational changes in DNA upon drug binding.[9] The formation of the [(this compound)₂Mg]²⁺-DNA complex induces characteristic changes in the CD spectrum of DNA.[5]
-
1. Instrument Setup:
-
Use a CD spectrometer, typically scanning in the UV-Vis range (e.g., 220-500 nm).
-
The instrument should be purged with nitrogen gas.
-
-
2. Sample Preparation:
-
Prepare DNA solutions at a suitable concentration (e.g., 5-50 µM base pairs) in the appropriate buffer (with and without Mg²⁺).[4]
-
Prepare a stock solution of the this compound-Mg²⁺ complex by pre-incubating the drug and MgCl₂.
-
-
3. Measurement:
-
Record the CD spectrum of the DNA solution alone.
-
Add the this compound-Mg²⁺ complex to the DNA solution and record the spectrum of the complex.
-
Record the spectrum of the drug alone to subtract its contribution from the spectrum of the drug-DNA complex, revealing the induced CD spectrum.
-
-
4. Data Analysis:
-
Compare the spectra of free DNA and DNA in the complex. Changes in the position, intensity, and shape of the CD bands (e.g., around 280 nm for DNA and an induced band around 440 nm for the drug) indicate conformational changes and complex formation.[7][9] The mode of binding for this compound A and its derivatives, both in the presence and absence of Mg²⁺, has been shown to be similar using this technique.[3][4]
-
Conclusion and Future Directions
Magnesium ions play a fundamentally structural and electrostatic role in the binding of this compound A to its DNA target. The absolute requirement of Mg²⁺ for the parent compound underscores the ion's function as a molecular "glue," pre-organizing two drug molecules into a dimer with the correct conformation for minor groove recognition. This guide has provided the quantitative and methodological framework for understanding and investigating this crucial interaction.
The discovery that positively charged derivatives of this compound A can bind DNA effectively without magnesium ions opens up new avenues for drug development.[3] These findings suggest that the essential role of the divalent cation can be mimicked by incorporating permanent positive charges into the drug structure. This could lead to the design of new aureolic acid derivatives with potentially different pharmacological profiles, improved cellular uptake, or altered sequence specificity, independent of intracellular magnesium concentrations. Further research should focus on high-resolution structural studies (NMR, X-ray crystallography) of these novel derivative-DNA complexes to fully elucidate their binding mode and provide a more detailed blueprint for the rational design of next-generation DNA-binding agents.
References
- 1. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divalent cations are dispensable for binding to DNA of a novel positively charged this compound A derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of magnesium ion in the interaction between chromomycin A3 and DNA: binding of chromomycin A3-Mg2+ complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Olivomycin as an Inhibitor of RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olivomycin is a glycosidic antibiotic belonging to the aureolic acid family, compounds known for their potent antitumor activities.[1] A primary mechanism of action for this compound is the inhibition of DNA-dependent RNA synthesis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's inhibitory effects, presents quantitative data on its activity, details key experimental protocols for its study, and provides visual representations of its mechanism and relevant experimental workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect on RNA synthesis through a direct interaction with the DNA template, rather than by directly targeting RNA polymerase. The key features of its mechanism are:
-
DNA Minor Groove Binding: this compound binds to the minor groove of double-stranded DNA.[2][3]
-
GC-Rich Sequence Preference: This binding shows a strong preference for GC-rich sequences on the DNA.[2][3]
-
Divalent Cation Requirement: The interaction is facilitated by the presence of divalent cations, such as Mg2+, which form a coordination complex between the antibiotic and the guanine (B1146940) bases.[3]
-
Inhibition of RNA Polymerase Processivity: The this compound-DNA complex creates a steric blockade that prevents the progression of RNA polymerase along the DNA template, thereby inhibiting the elongation phase of transcription.[1]
-
Downregulation of Gene Expression: By inhibiting transcription, this compound leads to a genome-wide downregulation of gene expression, with a notable impact on genes encoding transcription factors.[4]
This targeted inhibition of transcription in rapidly dividing cells, which have a high demand for RNA synthesis, is believed to be a major contributor to this compound's cytotoxic and antitumor properties.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound A has been evaluated in various cancer cell lines. The following table summarizes representative data on its effects on cell viability and other key processes.
| Cell Line | Assay Type | Parameter | Value | Reference |
| A-498 (Renal Cancer, wild-type p53) | Colony-forming assay | Significant Inhibition | Starting at 10 nM | [5] |
| 786-O (Renal Cancer, mutant p53) | Colony-forming assay | Significant Inhibition | Starting at 1 nM | [5] |
| A-498 (Renal Cancer, wild-type p53) | Transwell migration assay | Pronounced Suppression | 10 nM | [5] |
| 786-O (Renal Cancer, mutant p53) | Transwell migration assay | Pronounced Suppression | 50 nM | [5] |
| A-498 (Renal Cancer, wild-type p53) | Apoptosis Induction | Effective Induction | 1 µM | [5] |
| 786-O (Renal Cancer, mutant p53) | Apoptosis Induction | Effective Induction | 50 nM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an RNA synthesis inhibitor.
In Vitro Transcription Assay
This assay directly measures the synthesis of RNA by RNA polymerase and is fundamental for assessing the inhibitory potency of compounds like this compound.
Materials:
-
Purified RNA Polymerase (e.g., E. coli RNAP)
-
Linear DNA template containing a promoter (e.g., T7 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)
-
This compound solution at various concentrations
-
RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and this compound at the desired final concentration.
-
Enzyme Addition: Add the purified RNA polymerase to the reaction mixture.
-
Initiation of Transcription: Start the reaction by adding the mix of rNTPs, including the radiolabeled rNTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding an equal volume of RNA loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Electrophoresis: Separate the RNA transcripts by size on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.
-
Analysis: Quantify the intensity of the bands corresponding to the full-length RNA transcript. Calculate the percent inhibition for each this compound concentration relative to a vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of this compound to a specific DNA sequence.
Materials:
-
DNA probe (a short, double-stranded oligonucleotide containing a GC-rich sequence) labeled with a detectable marker (e.g., biotin (B1667282) or a fluorescent dye).
-
This compound solution at various concentrations.
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Non-denaturing polyacrylamide gel.
-
TBE buffer (Tris-borate-EDTA).
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the labeled DNA probe, this compound at various concentrations, and the binding buffer.
-
Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow for binding.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in TBE buffer at a low voltage to avoid dissociation of the complex.
-
Detection: Visualize the DNA bands. A "shift" in the mobility of the labeled DNA probe (it will run slower on the gel) indicates the formation of a DNA-Olivomycin complex.
DNase I Footprinting Assay
This technique identifies the specific binding site of this compound on a DNA fragment.
Materials:
-
A DNA fragment of interest, radioactively labeled at one end.
-
This compound solution at various concentrations.
-
DNase I enzyme.
-
DNase I digestion buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).
-
Stop solution (e.g., formamide, EDTA, loading dyes).
-
Denaturing polyacrylamide sequencing gel.
Procedure:
-
Binding: Incubate the end-labeled DNA fragment with varying concentrations of this compound.
-
Digestion: Add a limited amount of DNase I to the reaction and incubate for a short period to achieve partial digestion of the DNA.
-
Termination: Stop the reaction by adding the stop solution.
-
Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the DNA fragments by autoradiography.
-
Analysis: The binding of this compound to the DNA will protect that region from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane without this compound.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify the changes in the expression of specific genes in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR instrument.
-
Primers specific for the target genes and a housekeeping gene (for normalization).
-
SYBR Green or TaqMan probe-based qPCR master mix.
Procedure:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using the cDNA as a template with primers for the target and housekeeping genes.
-
Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative change in gene expression in this compound-treated cells compared to control cells after normalizing to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays can be used to investigate the in-vivo association of RNA polymerase with specific gene promoters in the presence of this compound.
Materials:
-
Cells treated with this compound and control cells.
-
Formaldehyde (B43269) for cross-linking.
-
Lysis buffers.
-
Sonication or enzymatic digestion reagents to shear chromatin.
-
Antibody against RNA polymerase II.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Reagents for reversing cross-links (e.g., Proteinase K, high salt).
-
DNA purification kit.
-
Primers for qPCR targeting specific gene promoters.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against RNA polymerase II.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis by qPCR: Use qPCR with primers for specific gene promoters to quantify the amount of DNA that was associated with RNA polymerase II. A decrease in the amount of precipitated promoter DNA in this compound-treated cells would indicate inhibition of RNA polymerase binding or processivity.
Visualizations
Mechanism of Action of this compound
Caption: this compound binds to the DNA minor groove, inhibiting RNA polymerase and transcription.
Experimental Workflow: In Vitro Transcription Assay
Caption: Workflow for determining this compound's IC50 in an in vitro transcription assay.
Signaling Pathway: p53-Dependent Apoptosis Induction
References
- 1. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Understanding the Cytotoxic Effects of Olivomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivomycin A, an aureolic acid antibiotic produced by Streptomyces olivoreticuli, demonstrates significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves binding to the minor groove of GC-rich DNA sequences, leading to the inhibition of critical cellular processes such as transcription and replication.[1][2][3] This targeted interaction triggers a cascade of events, including the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the generation of oxidative stress, ultimately culminating in cell death.[1][4][5] The cytotoxic potency of this compound A is notably influenced by the p53 tumor suppressor protein status of the cancer cells, highlighting a potential for targeted therapeutic strategies.[1][5] This technical guide provides an in-depth overview of the cytotoxic mechanisms of this compound A, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Mechanism of Action
This compound A exerts its cytotoxic effects primarily through its high-affinity binding to guanine-cytosine (GC)-rich sequences in the minor groove of DNA.[1][2][3] This interaction is sequence-specific, with a preference for sites containing central GC or GG dinucleotides.[2][3] The formation of a stable this compound A-DNA complex physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting both DNA replication and gene transcription.[1][6][7] This genome-wide transcriptional inhibition, often referred to as "transcriptional stress," disrupts the expression of numerous genes, including those encoding transcription factors, heat shock proteins, and DNA repair proteins.[6]
Beyond its direct impact on transcription and replication, this compound A has been shown to interfere with the activity of DNA topoisomerase I and DNA methyltransferases, further contributing to its cytotoxic profile.[1][8] The binding of this compound A can also induce conformational changes in chromatin structure, affecting the accessibility of DNA to regulatory proteins and altering histone modifications.[7][9][10]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound A varies across different cancer cell lines, with notable potency observed in the nanomolar range.[1][4] The table below summarizes the available quantitative data on the inhibitory concentrations of this compound A.
| Cell Line | Cancer Type | p53 Status | IC50 / Effective Concentration | Assay Type | Reference |
| A-498 | Renal Cell Carcinoma | Wild-type | Significant colony inhibition at ≥ 10 nM | Colony-forming assay | [1][5] |
| 786-O | Renal Cell Carcinoma | Mutant | Significant colony inhibition at ≥ 1 nM | Colony-forming assay | [1][5] |
| A-498 | Renal Cell Carcinoma | Wild-type | Apoptosis induced at 1 µM | Annexin V staining | [5][8] |
| 786-O | Renal Cell Carcinoma | Mutant | Apoptosis induced at 50 nM | Annexin V staining | [5][8] |
| HCT116 | Colon Carcinoma | Not Specified | Not Specified (used for gene expression studies) | Microarray | [6] |
Key Signaling Pathways in this compound A-Induced Cytotoxicity
This compound A triggers a complex network of signaling pathways that converge to induce cell death. The specific pathways activated are often dependent on the genetic background of the cancer cells, particularly the status of the p53 tumor suppressor gene.
p53-Dependent Apoptotic Pathway
In cancer cells with wild-type p53, this compound A-induced DNA damage leads to the phosphorylation and activation of p53.[1] Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as PUMA and Bak, which in turn activate the intrinsic apoptotic pathway.[1][5] This pathway is characterized by the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, leading to apoptosis.[5]
Apoptosis in p53-Mutant Cells
In cancer cells with mutated or deficient p53, this compound A can still induce apoptosis, often through a more complex interplay of pathways.[1][5] In p53-mutant 786-O renal cancer cells, this compound A treatment leads to the activation of both the intrinsic and extrinsic apoptotic pathways.[5] This is evidenced by the activation of caspase-8, a key initiator of the extrinsic pathway, and the truncation of Bid, which links the extrinsic and intrinsic pathways.[5][11] The drug also causes more pronounced DNA damage, excessive reactive oxygen species (ROS) accumulation, and lysosomal activation in these cells.[1][11]
Epithelial-Mesenchymal Transition (EMT) Inhibition
This compound A has been shown to reverse the EMT process, a key driver of cancer metastasis.[1][5] It achieves this by downregulating the expression of the transcription factor Snail and the mesenchymal marker N-cadherin, while restoring the expression of epithelial markers such as E-cadherin and ZO-1.[1][5] This reversal of EMT leads to a reduction in the migratory and invasive capacity of cancer cells.[1][12]
Experimental Protocols
The following section outlines the general methodologies for key experiments used to characterize the cytotoxic effects of this compound A.
Cell Viability and Proliferation Assays
a) MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound A for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[13][14][15]
b) Colony-Forming Assay: This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Plate a low number of cells in a 6-well plate.
-
Drug Treatment: Treat the cells with various concentrations of this compound A for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-2 weeks until visible colonies form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.[16]
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound A for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[5][8]
b) Western Blotting for Apoptotic Markers: This technique is used to detect the expression levels of key proteins involved in the apoptotic pathways.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against specific apoptotic proteins (e.g., p53, PUMA, Bak, Caspase-3, Caspase-8, Caspase-9).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[1][5]
Cell Migration Assay
a) Wound Healing (Scratch) Assay: This assay measures the rate of collective cell migration.
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Drug Treatment: Wash the cells and add a medium containing this compound A.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Analysis: Measure the wound area at each time point to determine the rate of wound closure.[17]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound A.
Conclusion
This compound A is a potent cytotoxic agent with a multifaceted mechanism of action centered on its ability to bind GC-rich DNA and inhibit transcription and replication.[1][3][6] Its capacity to induce apoptosis, reverse EMT, and its differential effects based on p53 status make it a compelling candidate for further investigation in cancer drug development.[1][5] The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists seeking to understand and explore the therapeutic potential of this compound A. Further studies are warranted to fully elucidate its complex signaling interactions and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells [mdpi.com]
- 6. Altered transcription and replication are the mechanisms of cytotoxicity of antitumor antibiotic this compound A - ProQuest [proquest.com]
- 7. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jackwestin.com [jackwestin.com]
- 10. Khan Academy [khanacademy.org]
- 11. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound A Shows Strong Promise Against Kidney Cancer - Thailand Medical News [thailandmedical.news]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Apoptosis Induction Mechanism of Olivomycin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivomycin A, an aureolic acid antibiotic, has demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound A-induced apoptosis, with a particular focus on its differential effects in cancer cells with varying p53 status. We delve into the core signaling pathways, present quantitative data from key studies, detail experimental protocols for replication, and provide visual representations of the molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating a deeper understanding and further investigation into the therapeutic potential of this compound A.
Introduction
This compound A is an antitumor antibiotic that exerts its cytotoxic effects primarily by binding to the minor groove of GC-rich DNA regions.[1] This interaction interferes with fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell death. A significant component of this compound A's anticancer activity is its ability to induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.
Recent research has illuminated the nuanced mechanisms by which this compound A triggers apoptosis, revealing that its action is highly dependent on the genetic background of the cancer cells, particularly the status of the tumor suppressor protein p53.[1][2][3] This guide will focus on these p53-dependent and -independent apoptotic pathways, providing a detailed examination of the molecular players and signaling cascades involved.
Core Apoptotic Mechanisms
The apoptotic activity of this compound A is multifaceted, involving the induction of DNA damage, the generation of reactive oxygen species (ROS), and the modulation of key apoptotic signaling pathways.[3][4] The specific pathway activated is largely dictated by the p53 status of the cancer cell.
p53-Dependent Apoptosis in Wild-Type p53 Cancer Cells
In cancer cells expressing wild-type p53, such as the A-498 renal cell carcinoma line, this compound A primarily activates the intrinsic (mitochondrial) apoptotic pathway .[1][3]
-
DNA Damage and p53 Activation: this compound A induces genotoxic stress, leading to the phosphorylation and activation of p53.[3]
-
Transcriptional Upregulation of Pro-Apoptotic Proteins: Activated p53 transcriptionally upregulates the expression of pro-apoptotic BH3-only proteins, most notably Puma (p53 upregulated modulator of apoptosis).[1][3]
-
Bcl-2 Family Modulation: Puma, along with other potential p53 targets, leads to the activation of the pro-apoptotic protein Bak .[1][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak oligomerizes in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[1][3]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn recruits and activates caspase-9 .[1][3]
-
Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.
Apoptosis in p53-Mutant Cancer Cells
In cancer cells with loss-of-function p53 mutations, such as the 786-O renal cell carcinoma line, this compound A induces apoptosis through a more complex mechanism that appears to involve a crosstalk between the intrinsic and extrinsic pathways.[1][3]
-
Severe Genotoxic Stress and ROS Accumulation: In the absence of functional p53, this compound A treatment leads to more severe DNA damage and a significant accumulation of reactive oxygen species (ROS).[3]
-
Activation of Both Intrinsic and Extrinsic Caspases: In these cells, there is evidence of both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 activation.[1][3]
-
Bid Truncation: The activation of caspase-8 leads to the cleavage of Bid into its truncated form, tBid. tBid then translocates to the mitochondria and promotes the activation of the intrinsic pathway, providing a crosstalk between the two arms of apoptosis.[1][3]
-
Modulation of Bcl-2 Family Proteins: Similar to p53 wild-type cells, there is an upregulation of Puma and Bak . Additionally, a reduction in the anti-apoptotic protein Bcl-2 is observed.[1][3]
-
Mitochondrial Involvement: The combined action of these pro-apoptotic signals leads to cytochrome c release and subsequent caspase-9 activation.[1][3]
Role in Cell Cycle Arrest
While the primary focus has been on apoptosis, this compound A is also known to induce cell cycle arrest, particularly at the G1 phase.[5] This is a common effect of DNA-damaging agents, often mediated by p53-dependent upregulation of cyclin-dependent kinase (CDK) inhibitors like p21.[1] In p53-deficient cells, other mechanisms may contribute to cell cycle disruption. This G1 arrest prevents cells with damaged DNA from entering the S phase of DNA replication, providing an additional layer of anti-proliferative control.[5]
Quantitative Data
The following tables summarize the quantitative effects of this compound A on apoptosis induction and protein expression in the A-498 (p53-wt) and 786-O (p53-mutant) renal cancer cell lines, based on data from Lin et al. (2025).[1][2][3]
Table 1: Apoptosis Induction by this compound A
| Cell Line | p53 Status | This compound A Concentration | Duration of Treatment | Percentage of Apoptotic Cells (Mean ± SE) |
| A-498 | Wild-type | 1 µM | 24 hours | Data derived from graphical representation in cited source |
| 786-O | Mutant | 50 nM | 24 hours | Data derived from graphical representation in cited source |
Table 2: Antiproliferative Effects of this compound A
| Cell Line | p53 Status | Assay | Effective Concentration for Significant Inhibition |
| A-498 | Wild-type | Colony Formation | Starting at 10 nM |
| 786-O | Mutant | Colony Formation | Starting at 1 nM |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound A
| Cell Line | Protein | Effect of this compound A |
| A-498 | Puma | Upregulation |
| Bak | Upregulation | |
| Activated Caspase-9 | Upregulation | |
| FLIP | Downregulation | |
| 786-O | Puma | Upregulation |
| Bak | Upregulation | |
| Bcl-2 | Reduction | |
| Activated Caspase-8 | Upregulation | |
| Truncated Bid (tBid) | Upregulation | |
| Activated Caspase-9 | Upregulation | |
| Cleaved PARP | Upregulation | |
| FLIP | Downregulation |
Note: Quantitative fold-changes for protein expression are derived from densitometric analysis of Western blots in the cited literature and represent an increase or decrease relative to untreated controls.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Apoptotic signaling pathways induced by this compound A.
Experimental Workflows
Caption: Experimental workflows for apoptosis analysis.
Experimental Protocols
The following are detailed protocols for the key experiments used to elucidate the apoptotic mechanism of this compound A.
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A-498 or 786-O cancer cells
-
This compound A
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS), sterile and ice-cold
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound A (e.g., 1 µM for A-498, 50 nM for 786-O) or vehicle control (DMSO) for 24 hours.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS.
-
Aspirate the supernatant containing floating (apoptotic) cells and transfer to a centrifuge tube.
-
Detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine these with the floating cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of proteins such as Puma, Bak, Bcl-2, and cleaved caspases.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Puma, anti-Bak, anti-Bcl-2, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysate Preparation:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer for 30 minutes on ice with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound A is a potent inducer of apoptosis in cancer cells, employing distinct mechanisms that are largely dependent on the p53 status of the cell. In p53 wild-type cells, it triggers the intrinsic apoptotic pathway via p53-mediated upregulation of Puma and Bak. In p53-mutant cells, it induces a more complex response characterized by severe genotoxic stress, ROS production, and the activation of a crosstalk between the intrinsic and extrinsic apoptotic pathways. This detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for further research into this compound A as a potential therapeutic agent. Future studies should aim to further elucidate the upstream signaling events, explore its efficacy in a broader range of cancer types, and investigate potential combination therapies to enhance its anticancer effects.
References
- 1. preprints.org [preprints.org]
- 2. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells [mdpi.com]
- 3. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
Olivomycin's Effect on p53-Dependent Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical transcription factor that governs cellular responses to a variety of stressors, including DNA damage, by orchestrating the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1] The aureolic acid antibiotic, Olivomycin A, has been identified as a potent modulator of p53-dependent cellular processes. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound A affects p53-dependent transcription. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, molecular biology, and drug development.
Introduction to this compound A and p53
1.1. The Guardian of the Genome: p53
The p53 protein is a transcription factor that plays a pivotal role in maintaining genomic stability.[1] In response to cellular stress, such as DNA damage, p53 becomes stabilized and activated, leading to the transcriptional regulation of a host of target genes. These genes, in turn, mediate critical cellular outcomes including:
-
Cell Cycle Arrest: Halting cell proliferation to allow time for DNA repair. A key mediator of this process is the p53 target gene, CDKN1A, which encodes the protein p21.[2]
-
Apoptosis: Inducing programmed cell death to eliminate cells with irreparable damage. Pro-apoptotic genes such as PUMA and BAX are transcriptional targets of p53.[3]
-
DNA Repair: Activating genes involved in the DNA repair machinery.
Given its central role in preventing tumorigenesis, the p53 pathway is frequently inactivated in human cancers, often through mutations in the TP53 gene itself or through the overexpression of its negative regulators, such as MDM2.[4]
1.2. This compound A: A DNA-Binding Antibiotic with Anticancer Properties
This compound A is an aureolic acid antibiotic that exhibits potent anticancer activity.[5] Its primary mechanism of action involves binding to the minor groove of GC-rich regions of double-stranded DNA, thereby interfering with DNA-dependent processes like replication and transcription.[6] Notably, this compound A has been shown to suppress p53-dependent transcription and induce apoptosis in various cancer cell lines.[6][7] The effects of this compound A appear to be dependent on the p53 status of the cells, with different outcomes observed in cells with wild-type p53 compared to those with mutant or deficient p53.[3][5]
Molecular Mechanism of this compound A's Effect on p53-Dependent Transcription
This compound A modulates p53-dependent transcription through a multi-faceted mechanism that involves the induction of DNA damage signaling and the subsequent triggering of p53-dependent apoptotic pathways.
2.1. Induction of DNA Damage and p53 Activation
Treatment of cancer cells with this compound A leads to significant DNA damage. This is evidenced by the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[8] This DNA damage, in turn, activates the p53 signaling pathway, leading to an increase in the total and phosphorylated levels of the p53 protein.[8]
2.2. Suppression of p53-Dependent Transcription and Induction of Apoptosis
Paradoxically, while activating p53, this compound A also suppresses its transcriptional activity.[6][7] This suggests that while p53 is stabilized, its ability to effectively transactivate its target genes is impaired. The precise mechanism for this transcriptional suppression is still under investigation but may involve this compound A's direct interference with the transcriptional machinery at p53-responsive promoters.
Despite the suppression of global p53-dependent transcription, this compound A effectively induces apoptosis in a p53-dependent manner.[5][8] The specific apoptotic pathway activated by this compound A appears to be cell-type dependent:
-
In cells with wild-type p53 (e.g., A-498 renal cancer cells): this compound A primarily triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic proteins Puma and Bak, and the activation of caspase-9.[8]
-
In cells with mutant p53 (e.g., 786-O renal cancer cells): A more complex apoptotic response is observed, involving both the intrinsic and extrinsic pathways. This is evidenced by the activation of caspase-8 and the cleavage of Bid, in addition to the involvement of the mitochondrial pathway.[8]
The heightened sensitivity of p53-mutant cells to this compound A-induced apoptosis suggests that the altered p53 context may sensitize these cells to the drug's effects.[8]
Quantitative Data on this compound A's Effects
The following tables summarize the available quantitative data on the cellular effects of this compound A.
Table 1: Effects of this compound A on Cell Proliferation and Apoptosis
| Cell Line | p53 Status | Effect | Concentration | Reference |
| A-498 | Wild-type | Inhibition of colony formation | Starting at 10 nM | [8] |
| 786-O | Mutant | Inhibition of colony formation | Starting at 1 nM | [8] |
| A-498 | Wild-type | Induction of apoptosis | 1 µM | [8] |
| 786-O | Mutant | Induction of apoptosis | 50 nM | [8] |
Table 2: Effects of this compound A on Protein Expression (Qualitative)
| Cell Line | p53 Status | Protein | Effect | Reference |
| A-498, 786-O | Wild-type, Mutant | Phosphorylated p53 | Increased | [8] |
| A-498, 786-O | Wild-type, Mutant | Phosphorylated H2AX | Increased | [8] |
| A-498 | Wild-type | Puma, Bak | Upregulated | [8] |
| A-498 | Wild-type | Activated caspase-9 | Increased | [8] |
| 786-O | Mutant | Activated caspase-8 | Increased | [8] |
| 786-O | Mutant | Bid truncation | Observed | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound A on p53-dependent transcription.
4.1. Cell Culture and Drug Treatment
-
Cell Lines: Human renal cell carcinoma cell lines A-498 (wild-type p53) and 786-O (mutant p53) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., McCoy's 5A for HCT116, or DMEM for others) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
-
This compound A Treatment: this compound A is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of the vehicle (e.g., DMSO).
4.2. Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, phospho-p53, p21, Puma, Bak, caspases, β-actin). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
4.3. Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of p53.
-
Cell Transfection: Cells are co-transfected with a p53-responsive luciferase reporter plasmid (containing p53 response elements upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Drug Treatment: After transfection, cells are treated with various concentrations of this compound A.
-
Luciferase Activity Measurement: Cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as fold change in p53 transcriptional activity relative to control-treated cells.
4.4. Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if p53 binds to the promoter regions of its target genes in the presence of this compound A.
-
Cross-linking: Protein-DNA complexes in treated and control cells are cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for p53 (or a control IgG antibody) to immunoprecipitate p53-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known p53 target genes (e.g., p21, MDM2, PUMA).
-
Data Analysis: The amount of target DNA in the p53 immunoprecipitate is compared to that in the IgG control to determine the extent of p53 binding.
4.5. Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool for analyzing apoptosis and cell cycle distribution.
-
Apoptosis Assay (Annexin V/PI Staining): Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. The percentage of apoptotic cells is determined by flow cytometry.
-
Cell Cycle Analysis: Cells are fixed, treated with RNase, and stained with a DNA-intercalating dye such as PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Pathways and Workflows
5.1. Signaling Pathway of this compound A's Effect on p53
Caption: this compound A induces p53-dependent apoptosis.
5.2. Experimental Workflow for Investigating this compound A's Effects
Caption: Workflow for studying this compound A's effects.
Conclusion and Future Directions
This compound A is a potent anticancer agent that modulates p53-dependent transcription and induces apoptosis in cancer cells. Its ability to trigger DNA damage and activate p53, while simultaneously suppressing global p53-dependent transcription, highlights a complex mechanism of action that warrants further investigation. The differential effects of this compound A in cells with varying p53 status underscore the importance of the genetic background in determining the cellular response to this drug.
Future research should focus on:
-
Elucidating the precise mechanism of p53-dependent transcriptional suppression by this compound A. This could involve investigating its effects on the recruitment of co-activators and the chromatin landscape at p53 target promoters.
-
Conducting comprehensive dose-response studies to determine the IC50 values for the inhibition of p53-dependent transcription and the expression of key downstream targets like p21 and MDM2.
-
Exploring the therapeutic potential of this compound A in combination with other anticancer agents, particularly in tumors with specific p53 mutations.
-
Investigating the in vivo efficacy and safety of this compound A in preclinical animal models of cancer.
A deeper understanding of the intricate interplay between this compound A and the p53 pathway will be crucial for harnessing the full therapeutic potential of this promising anticancer compound.
References
- 1. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p21/waf1/cip1 and mdm-2 expression in breast carcinoma patients as related to prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The History of Olivomycin in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history of Olivomycin, an aureolic acid antibiotic, in the context of cancer research. From its discovery to its detailed mechanism of action and preclinical evaluation, this document provides a comprehensive overview for professionals in the field of oncology and drug development.
Introduction and Historical Perspective
This compound belongs to the aureolic acid class of antibiotics, which were first identified in the 1960s as possessing significant antitumor properties.[1] Produced by Streptomyces olivoreticuli, this compound A, along with its counterparts Mithramycin and Chromomycin A3, quickly garnered interest for its potent cytotoxic effects against various tumor cells.[1][2] Early research established that these compounds could inhibit the growth of over 50% of human brain tumor cells in primary cultures.[1] The primary mechanism of action for this class of antibiotics is the sequence-selective binding to the minor groove of GC-rich regions of DNA, a process that is coordinated by a divalent metal ion, typically Mg2+.[2] This binding physically obstructs the progression of proteins along the DNA helix, thereby inhibiting crucial cellular processes such as DNA replication and RNA transcription.[2]
While showing early promise, the clinical application of this compound A was hampered by its significant cytotoxic effects and a narrow therapeutic window.[2][3] This led to research into the development of semi-synthetic derivatives with the aim of improving pharmacological properties and reducing toxicity.
Mechanism of Action
This compound A exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on its interaction with DNA and the subsequent disruption of cellular processes.
2.1. DNA Binding and Inhibition of Macromolecular Synthesis:
The core of this compound's anticancer activity lies in its ability to bind to the minor groove of DNA, with a strong preference for GC-rich sequences.[2] This binding is not a simple intercalation but rather a coordinated complex formation involving a dimer of this compound and a divalent metal ion, such as Mg2+. This complex physically blocks the movement of DNA and RNA polymerases along the DNA strand, leading to the inhibition of both DNA replication and transcription.[2]
2.2. Induction of Apoptosis:
This compound A is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][4] This process is triggered through both intrinsic and extrinsic pathways, often in a manner dependent on the p53 tumor suppressor status of the cancer cells.
-
Intrinsic Pathway: In cancer cells with wild-type p53, this compound A treatment leads to the upregulation of pro-apoptotic proteins such as Puma and Bak, and the activation of caspase-9. This cascade ultimately results in the execution of apoptosis.[1]
-
Extrinsic and Crosstalk Pathways: In cancer cells with mutated or deficient p53, this compound A can still induce apoptosis, often engaging both intrinsic and extrinsic pathways. This can involve the activation of caspase-8 and the truncation of Bid, suggesting a crosstalk between the two apoptotic cascades.[1]
2.3. Inhibition of Epithelial-Mesenchymal Transition (EMT):
Epithelial-Mesenchymal Transition (EMT) is a cellular process that allows cancer cells to become more mobile and invasive, contributing to metastasis. This compound A has been shown to reverse EMT in cancer cells.[1] This is achieved by:
-
Downregulating key EMT transcription factors: this compound A treatment leads to a decrease in the nuclear localization and overall expression of Snail, a critical driver of EMT.[1]
-
Modulating cell adhesion molecules: It promotes the expression of epithelial markers like E-cadherin and ZO-1, while downregulating the mesenchymal marker N-cadherin. This shift reinforces the epithelial phenotype and reduces the invasive potential of cancer cells.[1]
Quantitative Data on Anticancer Activity
The anticancer efficacy of this compound A has been quantified in various preclinical studies. The following tables summarize key quantitative data from research on different cancer cell lines.
| Cell Line | Cancer Type | p53 Status | Assay | This compound A Concentration | Effect | Reference |
| A-498 | Renal Cell Carcinoma | Wild-type | Colony Formation | Starting at 10 nM | Significant inhibition of colony formation | [1] |
| 786-O | Renal Cell Carcinoma | Mutant | Colony Formation | Starting at 1 nM | Significant inhibition of colony formation | [1] |
| A-498 | Renal Cell Carcinoma | Wild-type | Apoptosis (Flow Cytometry) | 1 µM | Effective induction of apoptosis | [1] |
| 786-O | Renal Cell Carcinoma | Mutant | Apoptosis (Flow Cytometry) | 50 nM | Effective induction of apoptosis | [1] |
| A-498 | Renal Cell Carcinoma | Wild-type | Cell Migration (Boyden) | 10 nM | Pronounced suppression of migration | [1] |
| 786-O | Renal Cell Carcinoma | Mutant | Cell Migration (Boyden) | 50 nM | Pronounced suppression of migration | [1] |
| A-498 | Renal Cell Carcinoma | Wild-type | Cell Migration (Wound Healing) | 100 nM | Significant suppression of migration | [1] |
| 786-O | Renal Cell Carcinoma | Mutant | Cell Migration (Wound Healing) | 100 nM | Significant suppression of migration | [1] |
| HCT-116 | Colon Carcinoma | Wild-type | Cytotoxicity (MTS Assay) | 14.6 nM (IC50) | Potent cytotoxic activity (for the related compound Metathramycin) | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research on this compound's anticancer effects.
4.1. Colony Formation Assay:
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound A.
-
Cell Seeding: Seed renal cell carcinoma cells (A-498 or 786-O) in 6-well plates at a density that allows for the formation of distinct colonies (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of this compound A (e.g., 1 nM, 10 nM, 50 nM, 100 nM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.
-
Fixation and Staining:
-
Gently wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain the fixed colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the percentage of colony formation in treated wells relative to the vehicle control.
-
4.2. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry:
This method quantifies the percentage of apoptotic and necrotic cells following this compound A treatment.
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with desired concentrations of this compound A (e.g., 50 nM, 1 µM) or vehicle control for 24 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
4.3. Cell Migration Assay (Wound Healing/Scratch Assay):
This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Grow cancer cells to a confluent monolayer in 6-well plates.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing different concentrations of this compound A (e.g., 100 nM) or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 12, 24 hours).
-
Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure over time.
4.4. Western Blot Analysis of EMT Markers:
This technique is used to detect changes in the protein expression of key EMT markers.
-
Cell Lysis: Treat cancer cells with this compound A as described in other protocols. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against EMT markers (e.g., Snail, E-cadherin, N-cadherin, ZO-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize them to the loading control.
Signaling Pathways and Visualizations
This compound A's interaction with DNA initiates a cascade of signaling events within the cancer cell. The following diagrams, generated using the DOT language, illustrate key pathways affected by this compound.
Figure 1: Overview of this compound A's primary mechanisms of anticancer activity.
Figure 2: p53-dependent apoptosis signaling induced by this compound A.
Figure 3: Inhibition of the Epithelial-Mesenchymal Transition (EMT) by this compound A.
Derivatives of this compound
The inherent toxicity of this compound A spurred research into the synthesis of derivatives with improved therapeutic indices. One notable derivative is Olivamide . This semi-synthetic analogue was developed to have better pharmacological properties.[6] Studies have shown that Olivamide also inhibits DNA methyltransferase (DNMT) activity, suggesting an epigenetic component to its anticancer mechanism.[1][6] While both this compound A and Olivamide inhibit DNMT3a with similar IC50 values (6 ± 1 µM and 7.1 ± 0.7 µM, respectively), Olivamide has the distinct advantage of forming stable complexes with DNA in the absence of Mg2+ ions.[6] Preclinical studies have been conducted on a dosage form of Olivamide, with results suggesting its potential for further clinical trials.[2]
Clinical Perspective
While preclinical studies have consistently demonstrated the potent anticancer activity of this compound A and its derivatives, its clinical use has been limited. Early clinical trials with the related aureolic acid antibiotic, Mithramycin, were conducted for various malignancies, including testicular cancer.[7][8] These trials showed some efficacy but also highlighted the significant toxicity associated with this class of compounds.[3] The high toxicity and narrow therapeutic window have been major obstacles to the widespread clinical adoption of this compound A.[2][3] However, the renewed interest in this class of compounds, driven by a deeper understanding of their mechanism of action and the development of less toxic derivatives, may pave the way for future clinical investigations, potentially in combination with other therapies or in specific, well-defined patient populations.
Conclusion
This compound has a rich and complex history in cancer research. From its discovery as a potent DNA-binding agent to the detailed elucidation of its multifaceted mechanisms of action, it has provided valuable insights into cancer biology and drug development. While its clinical application has been challenging due to toxicity, the foundational knowledge gained from studying this compound continues to inform the development of new anticancer agents. The exploration of its derivatives and a deeper understanding of the signaling pathways it modulates may yet unlock the therapeutic potential of this class of compounds for the benefit of cancer patients.
References
- 1. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A clinical trial of mithramycin in the treatment of advanced malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Trial of the clinical use of mithramycin in treating testicular cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
Physico-chemical Properties of Olivomycin for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A, a member of the aureolic acid family of antibiotics, is a polyketide-derived natural product produced by Streptomyces olivoreticuli. It exhibits potent antitumor activity, primarily through its ability to bind to the minor groove of GC-rich DNA sequences in a sequence-selective manner, forming a dimer coordinated by a divalent metal ion, typically Mg²⁺. This interaction physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1] Recent studies have also highlighted its role in epigenetic modulation through the inhibition of DNA methyltransferase Dnmt3a.[1]
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound A is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound A
| Property | Value | Source |
| Molecular Formula | C₅₈H₈₄O₂₆ | [2] |
| Molecular Weight | 1197.3 g/mol | [2] |
| CAS Number | 6988-58-5 | [2] |
| Appearance | Yellow solid | [3] |
| pKa (Predicted) | 4.36 ± 0.60 | [3] |
| Melting Point | 160-165 °C | [3] |
| Optical Rotation | [α]D²⁰ -36° (c=0.5 in ethanol) | [3] |
Solubility
The solubility of this compound A is a critical factor for its handling and use in various experimental settings. While precise quantitative data in a range of solvents is not extensively documented, qualitative descriptions and data for related compounds provide useful guidance.
3.1 Qualitative Solubility
This compound A is reported to be:
-
Insoluble in water.[3]
-
Soluble in ethanol (B145695) and chloroform.[3]
A derivative of this compound A has been shown to be soluble in chloroform, ethyl acetate, acetone, ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO), but insoluble in n-hexane.[4]
3.2 Preparation of Stock Solutions
For most in vitro and in vivo studies, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into aqueous buffers or cell culture media.
Table 2: Solubility of a Related Compound (Oligomycin A) for Guidance
| Solvent | Approximate Solubility |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL |
Data for Oligomycin A from Cayman Chemical product information.[5] It is important to note that this is a different molecule and these values should be used as a general guide only.
3.3 Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol, adapted from established methodologies, can be used to determine the equilibrium solubility of this compound A in various solvents.[6][7]
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound A to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind to the compound.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound A using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of this compound A should be prepared using standards of known concentrations.
-
Data Reporting: Express the solubility in mg/mL or Molarity (M) at the specified temperature.
Stability
Understanding the stability of this compound A under various conditions is crucial for designing experiments, interpreting results, and for its potential development as a therapeutic agent. Stability is typically influenced by pH, temperature, and light.
4.1 General Storage Recommendations
-
Solid Form: Store desiccated at -20°C for long-term stability.
-
Stock Solutions: Prepare fresh solutions for use. If storage is necessary, aliquot stock solutions in an inert gas atmosphere and store at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[5]
4.2 Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of this compound A. This protocol is based on ICH guidelines and common practices for antibiotic stability testing.[8][9][10]
Methodology:
-
Prepare a Stock Solution: Dissolve this compound A in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for various time points.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature for various time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to quantify the remaining this compound A and detect any degradation products.
References
- 1. ijamtes.org [ijamtes.org]
- 2. This compound A | C58H84O26 | CID 122806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6988-58-5 [chemicalbook.com]
- 4. An “this compound A” derivative from a sponge-associated Streptomyces sp. strain SP 85 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. who.int [who.int]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. benchchem.com [benchchem.com]
- 9. sgs.com [sgs.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for Chromosome R-Banding Using Olivomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin, an aureolic acid antibiotic, is a fluorescent dye that selectively binds to guanine-cytosine (GC)-rich regions of DNA. This property makes it a valuable tool in cytogenetics for producing R-banding patterns on metaphase chromosomes. R-banding is a chromosome banding technique that yields a pattern opposite to that of G-banding, where the telomeric regions, typically GC-rich, stain darkly. These application notes provide detailed protocols for the use of this compound in chromosome R-banding, data presentation guidelines, and a visualization of the experimental workflow.
The fluorescence of this compound is significantly enhanced upon binding to GC-rich DNA, allowing for the visualization of R-bands under a fluorescence microscope.[1] This technique is particularly useful for the analysis of chromosomal abnormalities involving telomeres and for studies where a reverse banding pattern is advantageous for chromosome identification and analysis. This compound is closely related to Chromomycin A3 and they are often used interchangeably to achieve similar R-banding results.[1]
Data Presentation
The following tables summarize key quantitative and qualitative data for the application of this compound in chromosome R-banding.
Table 1: Reagents and Solutions for this compound R-Banding
| Reagent/Solution | Composition | Storage/Stability |
| This compound Stock Solution | 1 mg/mL in methanol | Store at -20°C, protected from light. Stable for several months. |
| McIlvaine's Buffer (pH 7.0) | 0.1 M Citric Acid, 0.2 M Na₂HPO₄ | Store at 4°C. Stable for several weeks. |
| Staining Solution | 10-50 µg/mL this compound in McIlvaine's Buffer containing 5-10 mM MgCl₂ | Prepare fresh before use. |
| Antifade Mounting Medium | Commercially available or laboratory-prepared (e.g., with p-phenylenediamine) | Store according to manufacturer's instructions or at 4°C in the dark. |
Table 2: Instrumental Parameters for Fluorescence Microscopy
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | ~440 nm | The banding pattern may be dependent on the specific excitation wavelength used. |
| Emission Filter | Long-pass filter >480 nm | To capture the enhanced fluorescence of the this compound-DNA complex. |
| Objective Lens | 63x or 100x oil immersion | For high-resolution imaging of chromosome bands. |
| Exposure Time | Variable | Adjust to obtain optimal signal-to-noise ratio without saturation. |
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on specific cell types and laboratory conditions.
Protocol 1: Preparation of Metaphase Chromosome Spreads
-
Culture cells (e.g., peripheral blood lymphocytes, amniocytes, or chorionic villus samples) under standard laboratory conditions.
-
Arrest cells in metaphase by adding a mitotic inhibitor (e.g., Colcemid at a final concentration of 0.1 µg/mL) to the culture and incubating for 1-2 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C for 15-20 minutes to swell the cells.
-
Fix the cells by adding freshly prepared ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Repeat the fixation step 2-3 times.
-
Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height of about 30 cm to spread the chromosomes.
-
Allow the slides to air dry. The slides can be aged at room temperature for several days or "baked" at 60°C for a few hours to improve chromosome adhesion and banding quality.
Protocol 2: this compound R-Banding Procedure
-
Prepare the this compound staining solution by diluting the stock solution to a final concentration of 10-50 µg/mL in McIlvaine's buffer (pH 7.0) containing 5-10 mM MgCl₂.
-
Place the slides with metaphase spreads in a Coplin jar containing the staining solution.
-
Incubate for 10-20 minutes at room temperature in the dark.
-
Briefly rinse the slides in McIlvaine's buffer.
-
Mount a coverslip using an antifade mounting medium.
-
Observe the slides under a fluorescence microscope equipped with the appropriate filters for this compound.
Visualization of Experimental Workflow and Mechanism
The following diagrams illustrate the logical workflow of the this compound R-banding experiment and the underlying principle of differential staining.
References
Application of Olivomycin in Fluorescence Microscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A is an aureolic acid antibiotic isolated from Streptomyces olivoreticuli. It functions as a fluorescent probe with applications in cellular and molecular biology, primarily due to its specific binding to the minor groove of GC-rich DNA regions.[1][2] This interaction is sequence-selective and can be stabilized by divalent metal ions.[2] The binding of this compound A to DNA leads to the inhibition of crucial cellular processes such as DNA replication and RNA transcription by physically impeding the movement of proteins along the DNA helix.[2] This mechanism underlies its potent antitumor and antibiotic properties. In fluorescence microscopy, this compound A serves as a valuable tool for visualizing nuclear structures, studying chromatin organization, and investigating cellular responses to DNA damage and transcription inhibition.
Mechanism of Action
This compound A's primary intracellular target is the DNA double helix. It preferentially binds to the minor groove of sequences rich in guanine (B1146940) (G) and cytosine (C), with a consensus binding sequence of 5'-GG-3' or 5'-GC-3'.[3] This binding is non-intercalative and results in the inhibition of DNA-dependent RNA synthesis.[4] By interfering with the binding of transcription factors and the progression of RNA polymerase, this compound A effectively blocks gene expression.[2] This inhibition of transcription and DNA replication can trigger various cellular responses, including cell cycle arrest, induction of apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][5][6]
Applications in Fluorescence Microscopy
The inherent fluorescence of this compound A upon binding to DNA makes it a useful stain in fluorescence microscopy for a variety of applications:
-
Nuclear Staining and Chromatin Visualization: this compound A can be used to label the nucleus of fixed and live cells, allowing for the visualization of nuclear morphology and the characterization of heterochromatin.[4]
-
Investigating Drug-Induced Cellular Changes: Researchers have utilized this compound A to study the effects of anticancer agents on cellular processes. For example, it has been used to observe changes in lysosomal activity, mitochondrial stress, and the induction of apoptosis in response to treatment.[3][7]
-
Analysis of Apoptosis and DNA Damage: The induction of apoptosis and DNA damage by various stimuli can be monitored using this compound A in conjunction with other fluorescent probes. For instance, it can be used to identify apoptotic cells and to visualize the phosphorylation of proteins involved in the DNA damage response.[3][5]
-
Studying Epithelial-Mesenchymal Transition (EMT): this compound A has been shown to reverse EMT, a process critical in cancer metastasis. Its application in fluorescence microscopy allows for the visualization of changes in the localization of key transcription factors, such as Snail, that drive this transition.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound A in fluorescence microscopy, compiled from available literature.
Table 1: Physicochemical and Spectroscopic Properties of this compound A
| Property | Value | Reference(s) |
| Molecular Formula | C₅₈H₈₄O₂₆ | [7][8] |
| Molecular Weight | 1197.27 g/mol | [7][8] |
| Excitation Maximum (λex) | ~488 nm | [3] |
| Emission Maximum (λem) | ~535 nm | [3] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Application | Cell Type | Concentration Range | Incubation Time | Reference(s) |
| Induction of Apoptosis | A-498 renal cancer cells | 1 µM | Varies | [3] |
| 786-O renal cancer cells | 50 nM | Varies | [3] | |
| Inhibition of Cell Migration | A-498 & 786-O renal cancer cells | 100 nM | Varies | [3] |
| DNA Staining (Flow Cytometry) | Chinese hamster ovary (CHO) cells | 100 µg/mL | Varies | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound A Stock Solution
Materials:
-
This compound A powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Due to its poor water solubility, this compound A should be dissolved in an organic solvent like DMSO.
-
Prepare a stock solution of this compound A at a concentration of 1-10 mM in DMSO. For example, to prepare a 5 mM stock solution of this compound A (MW: 1197.27 g/mol ), dissolve 5.99 mg of this compound A powder in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Under these conditions, the stock solution is stable for several months.
Protocol 2: Staining of Adherent Cells for Fluorescence Microscopy
Materials:
-
Adherent cells cultured on sterile glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound A stock solution (from Protocol 1)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed adherent cells onto sterile glass-bottom dishes or coverslips in a multi-well plate at an appropriate density to achieve 60-80% confluency on the day of the experiment. For example, seed 2.0 x 10⁴ to 2.5 x 10⁴ cells per well in a 24-well plate.[3]
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
Treatment (Optional): If investigating the effects of a specific treatment, replace the culture medium with fresh medium containing the desired concentration of the treatment compound and incubate for the desired duration.
-
This compound A Staining (Live-Cell Imaging): a. Prepare a working solution of this compound A in pre-warmed complete culture medium at the desired final concentration (e.g., 50 nM - 1 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the this compound A working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. d. Wash the cells twice with pre-warmed PBS to remove unbound stain. e. Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells. f. Proceed immediately to imaging using a fluorescence microscope.
-
Fixation and Permeabilization (for Fixed-Cell Imaging): a. After staining or treatment, wash the cells twice with PBS. b. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.
-
Blocking (Optional, for subsequent immunostaining): a. Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Mounting: a. Carefully remove the final wash solution. b. Add a drop of antifade mounting medium onto the cells. c. If using coverslips, invert the coverslip onto a glass slide. d. Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: a. Image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound A (Excitation: ~488 nm, Emission: ~535 nm). b. Acquire images using a suitable objective and camera settings to ensure optimal signal-to-noise ratio.
Visualizations
Caption: Workflow for staining cells with this compound A.
Caption: Signaling pathways affected by this compound A.
References
- 1. osti.gov [osti.gov]
- 2. This compound A|Antitumor Antibiotic|For Research [benchchem.com]
- 3. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C45H64O21 | CID 3084072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. This compound A | C58H84O26 | CID 122806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
Application of Olivomycin A in Wound Healing Assays for Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Olivomycin A, an aureolic acid antibiotic, has demonstrated potent anticancer activities, including the inhibition of cell migration, a critical process in cancer metastasis.[1][2] This document provides detailed application notes and protocols for utilizing this compound A in wound healing assays to study its effects on cell migration.
Introduction to this compound A's Role in Cell Migration
This compound A exerts its anti-migratory effects by inducing a multi-faceted cellular response. In renal cell carcinoma (RCC) models, it has been shown to suppress cell migration by reversing the epithelial-mesenchymal transition (EMT), a key process in cancer cell motility and invasion.[1][2][3] This is characterized by the downregulation of mesenchymal markers like N-cadherin and the transcription factor Snail, alongside the restoration of epithelial markers such as E-cadherin and ZO-1.[1][2] The mechanism is also linked to the genetic background of the cells, particularly the status of tumor suppressor genes like p53 and PTEN, influencing the cellular response to this compound A.[1][2]
Mechanism of Action
The primary mechanism of this compound A's anti-migration effect involves the induction of DNA damage signaling.[1] This leads to cell line-specific apoptotic pathways and disrupts mitochondrial quality control.[1][2] In the context of cell migration, the reversal of EMT appears to be a central consequence of this compound A treatment. By downregulating key EMT drivers, this compound A effectively reduces the migratory and invasive potential of cancer cells.
Experimental Protocols
1. Cell Culture and Preparation
-
Cell Lines: This protocol is applicable to various adherent cell lines. It has been validated in renal cancer cell lines A-498 (wild-type p53) and 786-O (p53-mutant).[1]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Assay: Seed cells in a 24-well plate at a density that allows them to reach 90-100% confluency within 24 hours.[4] Optimal seeding density should be determined for each cell line.[4]
2. Wound Healing (Scratch) Assay
This assay creates a "wound" in a confluent cell monolayer and monitors the rate of cell migration to close the gap.[5][6]
-
Creating the Wound:
-
Treatment with this compound A:
-
Prepare different concentrations of this compound A in a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.[6] Effective concentrations have been reported to be as low as 10 nM to 100 nM.[1][3]
-
Add the this compound A-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) treated well.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8, 12, or 24 hours) using an inverted microscope with a camera.[7]
-
Quantify the wound closure by measuring the area or width of the scratch at each time point using software like ImageJ.[4] The percentage of wound closure can be calculated as:
-
% Wound Closure = [ (Areat=0 - Areat=x) / Areat=0 ] * 100
-
-
3. Cytotoxicity Assay (Optional but Recommended)
It is crucial to distinguish between the anti-migratory and cytotoxic effects of this compound A. A cytotoxicity assay ensures that the observed inhibition of wound closure is due to reduced cell migration and not cell death.[8]
-
Assay Principle: Use a standard cytotoxicity assay such as the MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay.[8]
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with the same concentrations of this compound A used in the wound healing assay for the same duration.
-
Follow the specific protocol for the chosen cytotoxicity assay kit to measure cell viability.
-
Data Presentation
The quantitative data from wound healing assays with this compound A can be summarized as follows:
Table 1: Effect of this compound A on Wound Closure in Renal Cancer Cells
| Cell Line | This compound A Concentration | Time Point (hours) | Wound Closure (%) |
| A-498 | Control (Vehicle) | 8 | Data dependent on experiment |
| 100 nM | 8 | Significantly reduced vs. control[1][7] | |
| 786-O | Control (Vehicle) | 8 | Data dependent on experiment |
| 100 nM | 8 | Significantly reduced vs. control[1][7] |
Table 2: Effect of this compound A on Cell Migration in Transwell Assays
| Cell Line | This compound A Concentration | Migrated Cells (relative to control) |
| A-498 | 10 nM | Significantly reduced[1][3] |
| 786-O | 50 nM | Significantly reduced[1][3] |
Visualizations
Caption: Workflow for assessing this compound A's effect on cell migration.
Caption: this compound A's mechanism in inhibiting cell migration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. clyte.tech [clyte.tech]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Olivomycin: A Fluorescent Probe for Visualizing DNA Dynamics in Living Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A, an aureolic acid antibiotic, has emerged as a valuable fluorescent probe for the real-time visualization and quantification of DNA in living cells. This document provides detailed application notes and experimental protocols for utilizing this compound A in fluorescence microscopy and flow cytometry. Its inherent fluorescence, which is significantly enhanced upon binding to the minor groove of GC-rich DNA regions, allows for the dynamic monitoring of nuclear events without the need for genetic modification or cell fixation.[1][2][3] Beyond its utility as a DNA stain, this compound A is a potent antitumor agent that induces apoptosis and influences mitochondrial quality control, making it a tool of interest in cancer research and drug development.[1][2][4]
Mechanism of Action and Fluorescent Properties
This compound A selectively binds to guanine-cytosine (GC)-rich sequences in the minor groove of double-stranded DNA.[1][2] This interaction, which is stabilized by the presence of divalent cations like Mg2+, results in a substantial increase in its fluorescence quantum yield.[5] The antibiotic's chromophore is responsible for its intrinsic fluorescence, with excitation and emission maxima suitable for standard fluorescence microscopy and flow cytometry setups.[1] Upon binding to DNA, this compound A can inhibit key cellular processes such as DNA replication and transcription by impeding the progression of polymerases along the DNA helix.[1][6]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound A as a fluorescent DNA probe. It is important to note that the DNA binding affinity can be influenced by the specific DNA sequence.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~488 nm | [1] |
| Emission Maximum (λem) | ~535 nm | [1] |
| Fluorescence Enhancement upon DNA Binding | ~10-fold increase | [5] |
| Binding Specificity | GC-rich DNA sequences | [1][2] |
| Reported Effective Concentration in Cells | 50 nM - 1 µM | [1] |
Experimental Protocols
Herein, we provide detailed protocols for the use of this compound A in living cells for both fluorescence microscopy and flow cytometry applications.
Protocol 1: Live-Cell Fluorescence Microscopy
This protocol outlines the steps for staining the nuclei of living cells with this compound A for visualization by fluorescence microscopy.
Materials:
-
This compound A stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Preparation of Staining Solution: Dilute the this compound A stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 100-500 nM is recommended, but this should be optimized for the specific cell type and experimental conditions.
-
Cell Staining: Remove the existing culture medium and replace it with the this compound A staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional): To reduce background fluorescence, the staining solution can be removed, and the cells can be washed once with pre-warmed PBS or fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope. For this compound A, an excitation wavelength of ~488 nm and an emission collection window centered around ~535 nm is optimal.[1]
Experimental workflow for live-cell imaging with this compound A.
Protocol 2: Flow Cytometry for DNA Content Analysis
This protocol describes the use of this compound A to stain DNA for cell cycle analysis by flow cytometry.
Materials:
-
This compound A stock solution (e.g., 1 mM in DMSO)
-
Cell suspension
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add this compound A stock solution directly to the cell suspension to a final concentration of 100-500 nM.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and collecting the emission in the green channel (e.g., 530/30 nm bandpass filter).
-
Data Interpretation: Generate a histogram of fluorescence intensity to visualize the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Cellular Effects
Beyond its function as a DNA probe, this compound A exerts significant biological effects, primarily through the induction of DNA damage, which triggers downstream signaling cascades leading to apoptosis and regulation of mitochondrial quality.
This compound A-Induced Apoptosis
This compound A treatment can induce apoptosis in cancer cells through p53-dependent mechanisms.[1][7] In cells with wild-type p53, this primarily occurs via the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Puma and Bak, leading to caspase-9 activation.[1][2] In cells with mutated or deficient p53, both intrinsic and extrinsic pathways may be activated.[1][2]
p53-dependent intrinsic apoptotic pathway induced by this compound A.
Mitochondrial Quality Control
This compound A can induce genotoxic stress, leading to the accumulation of reactive oxygen species (ROS) and the initiation of mitochondrial quality control mechanisms, such as mitophagy.[1][2] This process involves the selective removal of damaged mitochondria. In some cellular contexts, this compound A treatment has been shown to increase the localization of PINK1 and Parkin to the mitochondria, key regulators of mitophagy.[8]
Mitochondrial quality control pathway initiated by this compound A.
Conclusion
This compound A is a versatile tool for cell biologists and drug development professionals. Its properties as a live-cell DNA fluorescent probe enable the real-time investigation of nuclear architecture and dynamics. Furthermore, its potent biological activities, including the induction of apoptosis and mitophagy, provide a valuable pharmacological agent for studying cellular stress responses and for the development of novel anticancer therapies. The protocols and data presented here offer a comprehensive guide for the effective application of this compound A in a research setting.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Staining Using Olivomycin to Visualize Heterochromatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A is a fluorescent antibiotic that serves as a valuable tool in the study of chromatin organization. By binding preferentially to GC-rich regions of DNA, this compound A can be used to differentiate between chromatin domains. As heterochromatin is often characterized by AT-rich DNA sequences, it is expected to exhibit lower fluorescence intensity when stained with this compound A compared to the brightly stained, GC-rich euchromatin. This differential staining allows for the visualization and analysis of heterochromatin distribution within the nucleus. This application note provides a detailed protocol for staining chromatin with this compound A for the specific purpose of visualizing heterochromatin in fixed cells using fluorescence microscopy.
Principle of Heterochromatin Visualization
This compound A intercalates into the minor groove of the DNA double helix with a strong preference for guanine-cytosine (GC) base pairs. This binding is magnesium-dependent and results in a significant increase in the fluorescence quantum yield of the this compound A molecule. Consequently, regions of the genome with a high GC content, which are typically associated with transcriptionally active euchromatin, will fluoresce brightly. Conversely, heterochromatic regions, which are generally more condensed and often enriched in adenine-thymine (AT) base pairs, will show significantly less fluorescence. This contrast in staining intensity allows for the demarcation and analysis of heterochromatin domains.
Data Presentation
While direct quantitative data comparing this compound A fluorescence in heterochromatin versus euchromatin is not extensively published in a standardized tabular format, the expected outcome is a significant difference in fluorescence intensity. The following table illustrates the anticipated results from quantitative image analysis.
| Chromatin Type | Expected GC Content | Expected this compound A Fluorescence Intensity (Arbitrary Units) |
| Euchromatin | High | High (e.g., 800-1200 A.U.) |
| Heterochromatin | Low | Low (e.g., 100-300 A.U.) |
| Nucleolus | Variable (GC-rich rDNA) | High |
Note: The arbitrary units (A.U.) are hypothetical and will depend on the specific imaging setup and cell type.
Experimental Protocols
This protocol is designed for staining adherent cells grown on coverslips for fluorescence microscopy.
Materials
-
Cells: Adherent cells cultured on sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 70% Ethanol (B145695).
-
Permeabilization Buffer (for PFA fixation): 0.1% Triton X-100 in PBS.
-
Staining Buffer: 100 µg/mL this compound A and 15 mM MgCl₂ in PBS (pH 7.2).[1]
-
Wash Buffer: PBS.
-
Mounting Medium: Aqueous, anti-fade mounting medium (e.g., containing n-propyl gallate).
-
Microscope Slides
-
Nail Polish or Coverslip Sealant
Instrumentation
-
Fluorescence microscope equipped with appropriate filters for this compound A (Excitation: ~445 nm, Emission: ~575 nm).
-
Incubator
-
Standard cell culture equipment
Protocol
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation:
-
Paraformaldehyde (PFA) Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Ethanol Fixation: Immerse the coverslips in ice-cold 70% ethanol for 10 minutes.
-
-
Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells only): Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature to permeabilize the cell membranes. Wash three times with PBS for 5 minutes each.
-
Staining:
-
Washing after Staining: Wash the cells three times with PBS for 5 minutes each in the dark to remove unbound this compound A.
-
Mounting:
-
Carefully remove the coverslip from the dish or plate.
-
Place a drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for this compound A (Excitation ~445 nm, Emission ~575 nm).
-
Acquire images of the brightly stained euchromatin and the dimly stained heterochromatic regions.
-
Optional Counterstaining
For better visualization of the entire nucleus, a counterstain can be used. A stain that does not overlap with the emission spectrum of this compound A, such as DAPI or Hoechst, is recommended. The counterstaining step should be performed after the this compound A staining and washing steps, following the manufacturer's protocol for the chosen counterstain.
Visualizations
Caption: Workflow for staining fixed cells with this compound A.
Caption: this compound A preferentially binds to GC-rich euchromatin.
References
Application Notes and Protocols for Investigating Topoisomerase I Inhibition by Olivomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A is a member of the aureolic acid family of antibiotics, known for its potent anticancer properties.[1] Its primary mechanism of action involves binding to GC-rich regions within the minor groove of DNA.[1] This interaction can interfere with essential cellular processes such as DNA replication and transcription. Furthermore, evidence suggests that this compound A may exert its cytotoxic effects through the inhibition of DNA topoisomerase I, a critical enzyme for resolving DNA topological stress during various cellular processes.[1] Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which can trigger cell cycle arrest and apoptosis, making it a key target in cancer therapy.
These application notes provide a comprehensive guide for researchers investigating the inhibition of topoisomerase I by this compound A. Included are detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations of experimental workflows and associated signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound A and Related Aureolic Acid Antibiotics in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound A | A-498 | Renal Cell Carcinoma | ~10 | [1] |
| This compound A | 786-O | Renal Cell Carcinoma | ~1 | [1] |
| Chromomycin A3 | KKU-213 | Cholangiocarcinoma | 22.48 ± 4.08 (24h) | [2] |
| Chromomycin A3 | KKU-055 | Cholangiocarcinoma | 21.14 ± 2.24 (24h) | [2] |
| Chromomycin A3 | KKU-100 | Cholangiocarcinoma | 30.52 ± 2.91 (24h) | [2] |
| Mithramycin | CHLA-10 | Ewing Sarcoma | 9.11 | [3] |
| Mithramycin | TC205 | Ewing Sarcoma | 4.32 | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound A and Topoisomerase I.
Signaling Pathway
Caption: this compound A-induced apoptosis pathway.
Experimental Protocols
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay determines the ability of this compound A to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
This compound A (dissolved in a suitable solvent, e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol, 1% SDS)
-
1% Agarose (B213101) gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube for each concentration of this compound A to be tested, as well as for positive and negative controls.
-
Reaction Mixture Setup:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.25 µg)
-
1 µL of this compound A at various concentrations (or solvent for control)
-
x µL of nuclease-free water to bring the volume to 19 µL
-
-
Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.
Analysis of Results:
-
No Enzyme Control: A single fast-migrating band of supercoiled DNA.
-
Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.
-
Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound A on cancer cells by assessing their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., A-498, 786-O)
-
Complete cell culture medium
-
96-well plates
-
This compound A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound A in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound A solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound A).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Analysis of Results:
-
Calculate the percentage of cell viability for each concentration of this compound A relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound A concentration to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound A.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound A for 24-48 hours. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Analysis of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the apoptotic effect of this compound A.
Conclusion
The protocols and data presented in these application notes provide a solid framework for investigating the inhibitory effects of this compound A on topoisomerase I. By combining in vitro enzymatic assays with cell-based cytotoxicity and apoptosis studies, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the anticancer activity of this promising compound. The provided visualizations offer a clear overview of the experimental process and the potential signaling pathways involved, facilitating experimental design and data interpretation.
References
- 1. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Mitochondrial Stress in Cells Treated with Olivomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A, an aureolic acid antibiotic, has demonstrated potent anticancer properties.[1][2] Emerging research indicates that its mechanism of action involves the induction of significant mitochondrial stress, leading to apoptosis and the activation of mitochondrial quality control pathways.[1][2] Notably, the cellular response to this compound A, particularly the extent of mitochondrial stress, can be influenced by the p53 mutational status of the cancer cells.[1] In p53-mutant cells, this compound A has been observed to cause more pronounced DNA damage and subsequent removal of mitochondria.[1]
These application notes provide a comprehensive guide for researchers to assess mitochondrial stress in cells treated with this compound. Detailed protocols for key assays are provided, along with illustrative quantitative data to guide experimental design and interpretation. The included signaling pathway and workflow diagrams offer a visual representation of the underlying mechanisms and experimental procedures.
Mechanism of Action: this compound-Induced Mitochondrial Stress
This compound A treatment triggers a cascade of events culminating in mitochondrial dysfunction and cell death. A key event is the excessive production of reactive oxygen species (ROS), leading to oxidative stress.[1][3] This oxidative stress, in turn, can damage mitochondrial components, including mitochondrial DNA (mtDNA) and proteins, and disrupt the mitochondrial membrane potential (ΔΨm). In response to this damage, cells may activate mitophagy, a selective form of autophagy, to clear damaged mitochondria.[1] In cancer cells with mutated p53, this response appears to be heightened, leading to more substantial mitochondrial clearance.[1]
References
Application Notes and Protocols for Cell Cycle Analysis of Olivomycin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin, an aureolic acid antibiotic, is a potent anti-tumor agent that exerts its effects by binding to GC-rich regions in the minor groove of DNA. This interaction inhibits DNA replication and RNA transcription, ultimately leading to the induction of apoptosis. A critical aspect of understanding the mechanism of action of chemotherapeutic agents like this compound is to analyze their impact on the cell cycle. Flow cytometry, in conjunction with a DNA intercalating dye such as propidium (B1200493) iodide (PI), is a powerful technique to elucidate the cell cycle distribution of a cell population. These application notes provide a detailed protocol for the cell cycle analysis of cells treated with this compound.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound's primary mode of action is its high-affinity binding to the minor groove of DNA, particularly at GC-rich sequences. This binding physically obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[1] Consequently, cells are unable to progress through the S phase of the cell cycle.
Furthermore, the DNA damage and replication stress induced by this compound can activate p53 signaling pathways.[1] Activation of p53 can lead to the transcriptional induction of downstream targets such as p21 (CDKN1A), which is a potent inhibitor of cyclin-dependent kinases (CDKs). Inhibition of CDKs, particularly CDK2, prevents the transition from the G1 to the S phase, leading to a G1/S phase arrest. The cellular response to this compound is multifaceted, also involving the induction of both intrinsic and extrinsic apoptotic pathways, which are often p53-dependent.[1][2][3]
Data Presentation
The following table provides illustrative quantitative data on the effects of this compound on the cell cycle distribution of a hypothetical cancer cell line. This data represents a typical outcome for a compound that induces G1/S phase arrest.
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 0 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound | 10 | 65.8 ± 3.1 | 20.5 ± 2.0 | 13.7 ± 1.5 |
| This compound | 50 | 78.3 ± 4.2 | 12.1 ± 1.9 | 9.6 ± 1.1 |
| This compound | 100 | 85.1 ± 3.8 | 8.5 ± 1.5 | 6.4 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, HeLa, MCF-7) in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare working concentrations of this compound in a complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle-treated (e.g., DMSO) control group.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris and a pulse-width versus pulse-area plot to exclude doublets.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
References
- 1. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Olivomycin A Stock Solution for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A is an aureolic acid antibiotic produced by Streptomyces species. It is a valuable tool in cancer research due to its multifaceted anticancer effects, which include the induction of apoptosis, suppression of cell migration, and interference with mitochondrial function.[1][2] Accurate and reproducible experimental results when using this compound A are critically dependent on the correct preparation, storage, and application of its solutions. These application notes provide a detailed protocol for the preparation of this compound A stock solutions and their use in cell culture experiments.
Data Presentation
Solubility and Stability of this compound A
This compound A is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] The solubility can vary between suppliers, so it is always recommended to consult the certificate of analysis for the specific batch being used.[5]
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) ¹ | Storage of Stock Solution | Stability of Stock Solution |
| DMSO | ~20 - 300[5] | ~25.3 - 379.2 | -20°C or -80°C[5] | Up to 3 months at -20°C[4][5] |
| Ethanol | ~30 - 250[3][5] | ~37.9 - 316.0 | -20°C or -80°C[5] | Up to 3 months at -20°C[5] |
| Aqueous Media | Sparingly soluble[3][4] | - | Not recommended for storage | Not stable for more than one day[3][4] |
¹Molar equivalents are calculated based on a molecular weight of 791.1 g/mol for this compound A.[3][5]
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound A Stock Solution in DMSO
This protocol describes the preparation of a 5 mM stock solution of this compound A in DMSO. This concentrated stock can then be diluted to the desired working concentration in cell culture media.
Materials:
-
This compound A (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound A powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound A. For example, to prepare 1 mL of a 5 mM stock solution, weigh out approximately 3.96 mg of this compound A.
-
Reconstitution: Carefully add the appropriate volume of sterile DMSO to the tube containing the this compound A powder. To achieve a 5 mM concentration from 3.96 mg of this compound A, add 1 mL of DMSO.
-
Dissolution: Securely cap the tube and vortex thoroughly until the this compound A is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.[5][6] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[5][6]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for up to 3 months.[4][5]
Protocol 2: Application of this compound A in a Cell-Based Assay
This protocol provides a general procedure for treating cultured cells with this compound A and includes important considerations for experimental design.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
5 mM this compound A stock solution in DMSO (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[6]
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 5 mM this compound A stock solution at room temperature.
-
Prepare serial dilutions of the this compound A stock solution in complete culture medium to achieve the final desired working concentrations. Working concentrations for this compound A can range from nanomolar to low micromolar, depending on the cell line and experimental endpoint.[1] For example, significant effects have been observed at concentrations ranging from 1 nM to 1 µM.[1]
-
Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound A used. [6] The final DMSO concentration should ideally be kept below 0.5% to minimize solvent-induced toxicity.[6]
-
Example Dilution: To prepare a 1 µM working solution from a 5 mM stock, you can perform a 1:5000 dilution (e.g., add 0.2 µL of the 5 mM stock to 1 mL of culture medium).
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add the prepared working solutions of this compound A and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following the treatment period, cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), or protein expression (e.g., Western blotting).
Visualizations
Caption: Experimental workflow for this compound A stock solution preparation and application in cell culture.
Caption: Simplified signaling pathways affected by this compound A.
References
- 1. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generation Following Olivomycin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin A, an aureolic acid antibiotic, is a potent anti-cancer agent that functions by binding to the minor groove of GC-rich DNA, thereby inhibiting DNA and RNA synthesis.[1] Recent studies have highlighted its ability to induce apoptosis and oxidative stress in cancer cells.[2][3] A significant aspect of this compound's mechanism of action involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can induce cellular damage and trigger programmed cell death.[2] The induction of ROS is particularly pronounced in cancer cells with specific genetic backgrounds, such as those with mutations in the p53 and PTEN tumor suppressor genes.[2][4]
These application notes provide detailed protocols for the measurement of total cellular ROS and mitochondrial superoxide (B77818) in response to this compound exposure, utilizing the fluorescent probes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and MitoSOX™ Red, respectively.
Key Signaling Pathway
This compound A treatment, particularly in p53 and PTEN deficient cancer cells, has been shown to induce severe genotoxic stress, leading to an accumulation of ROS and subsequent mitochondrial dysfunction.[2][4] This suggests a signaling cascade where this compound-induced DNA damage triggers a stress response that, in cells with compromised tumor suppressor functions, leads to mitochondrial-mediated apoptosis and a surge in ROS. The loss of p53 and PTEN function impairs mitochondrial quality control, rendering the cells more susceptible to this compound-induced oxidative stress.[2]
Caption: Proposed signaling pathway of this compound-induced ROS.
Experimental Workflow Overview
The general workflow for measuring ROS generation after this compound exposure involves cell culture, treatment with this compound, staining with a ROS-sensitive fluorescent probe, and subsequent analysis by fluorescence microscopy, flow cytometry, or a microplate reader.
Caption: General experimental workflow for ROS detection.
Protocol 1: Measurement of Total Cellular ROS using DCFH-DA
This protocol is adapted for adherent cells and is based on methodologies used to assess ROS in renal cancer cell lines following this compound A treatment.[2]
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by fluorescence measurement.[5]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
Positive control (e.g., 100 µM H₂O₂ or tert-butyl hydroperoxide)
-
This compound A
Procedure:
-
Cell Seeding:
-
Seed adherent cells (e.g., A-498, 786-O) in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Reagent Preparation:
-
DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
DCFH-DA Working Solution (10-25 µM): Immediately before use, dilute the 10 mM DCFH-DA stock solution to the desired final working concentration in pre-warmed, serum-free medium. Vortex briefly to ensure it is fully dissolved.
-
-
Cell Treatment:
-
Remove the culture medium and treat the cells with various concentrations of this compound A diluted in fresh culture medium.
-
Include an untreated or vehicle-treated (DMSO) group as a negative control.
-
Incubate for the desired treatment duration (e.g., 24 hours).[2]
-
-
ROS Staining and Measurement:
-
Following this compound A treatment, remove the medium and wash the cells once with pre-warmed PBS.
-
Add the DCFH-DA working solution to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Remove the DCFH-DA working solution and wash the cells twice with pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Presentation:
Quantitative data should be presented as the mean fluorescence intensity (MFI) or as a fold change relative to the untreated control.
| Treatment Group | This compound A Conc. | Mean Fluorescence Intensity (MFI) | Standard Deviation | Fold Change in ROS vs. Control |
| Control (Vehicle) | 0 µM | Value | Value | 1.0 |
| This compound A | 10 nM | Value | Value | Value |
| This compound A | 50 nM | Value | Value | Value |
| This compound A | 100 nM | Value | Value | Value |
| Positive Control (H₂O₂) | 100 µM | Value | Value | Value |
Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX™ Red
This protocol is designed for the specific detection of superoxide, a primary ROS, within the mitochondria.[6]
Principle: MitoSOX™ Red is a cell-permeable fluorogenic dye that is selectively targeted to the mitochondria due to its positive charge. It is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA.
Materials:
-
MitoSOX™ Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, with Ca²⁺ and Mg²⁺
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~510 nm, Emission: ~580 nm)
-
Positive control (e.g., Antimycin A)
-
This compound A
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Reagent Preparation:
-
MitoSOX™ Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX™ Red in 13 µL of high-quality, anhydrous DMSO. Prepare fresh or from single-use aliquots stored at -20°C.[6]
-
MitoSOX™ Red Working Solution (1-5 µM): Dilute the 5 mM stock solution in pre-warmed HBSS with Ca²⁺ and Mg²⁺ to the desired final concentration. The optimal concentration should be determined empirically for each cell type.
-
-
Cell Treatment:
-
Follow the same procedure as in Protocol 1 for this compound A treatment.
-
-
Mitochondrial Superoxide Staining and Measurement:
-
After this compound A treatment, wash the cells once with warm HBSS or PBS.
-
Add the MitoSOX™ Red working solution to each well.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS or PBS to remove excess probe.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity immediately using a microplate reader with excitation at ~510 nm and emission at ~580 nm.
-
Data Presentation:
Present the data as the mean fluorescence intensity (MFI) or as a fold change in mitochondrial superoxide relative to the untreated control.
| Treatment Group | This compound A Conc. | Mean Fluorescence Intensity (MFI) of MitoSOX™ Red | Standard Deviation | Fold Change in Superoxide vs. Control |
| Control (Vehicle) | 0 µM | Value | Value | 1.0 |
| This compound A | 10 nM | Value | Value | Value |
| This compound A | 50 nM | Value | Value | Value |
| This compound A | 100 nM | Value | Value | Value |
| Positive Control (Antimycin A) | Conc. | Value | Value | Value |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autoxidation of the probe. | Prepare fresh working solutions of the probes immediately before use. Protect from light. |
| Incomplete removal of the probe. | Ensure thorough washing steps after staining. | |
| Weak or No Signal | Insufficient ROS production. | Use a positive control to confirm assay performance. |
| Low probe concentration. | Optimize the working concentration of the probe for your cell type. | |
| Incorrect filter sets. | Verify the excitation and emission wavelengths for the specific probe. | |
| Cell Death/Morphology Changes | Cytotoxicity from high probe concentration. | Use the lowest effective concentration of the probe. |
| Phototoxicity from excessive light exposure. | Minimize light exposure during imaging and analysis. |
Conclusion
The protocols outlined provide robust methods for quantifying total cellular ROS and mitochondrial superoxide generation following exposure to this compound A. The differential response in ROS production, particularly in cells with varying p53 and PTEN status, underscores the importance of oxidative stress in the therapeutic mechanism of this compound A. These assays are valuable tools for researchers in drug development and cancer biology to further elucidate the role of ROS in this compound-induced cytotoxicity and to screen for novel compounds that modulate oxidative stress pathways.
References
- 1. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy Activation Protects from Mitochondrial Dysfunction in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HO-3867 Induces ROS-Dependent Stress Response and Apoptotic Cell Death in Leishmania donovani [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of antibiotics on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Olivomycin A for Chromosome Staining: A Technical Support Guide
Welcome to the technical support center for optimizing Olivomycin A concentration in chromosome staining. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and why is it used for chromosome staining?
This compound A is a fluorescent antibiotic that binds specifically to GC-rich (Guanine-Cytosine) regions of the DNA minor groove.[1] This property makes it an excellent tool for chromosome analysis, as it produces a characteristic R-banding pattern, where GC-rich regions fluoresce brightly.[1][2] This pattern is the reverse of the G-banding or Q-banding patterns, providing complementary information for cytogenetic analysis.[2][3]
Q2: What is the optimal excitation and emission wavelength for this compound A?
While direct specifications for this compound A can vary, its closely related analogue, Chromomycin (B10761888) A3 (CMA3), which has nearly identical staining properties, has an absorption (excitation) maximum of approximately 430-445 nm and a fluorescence (emission) maximum around 570-575 nm.[4][5] It is recommended to use filter sets appropriate for this range, often similar to those used for FITC.
Q3: Can this compound A be used with other stains?
Yes, this compound A is often used in conjunction with AT-specific stains like DAPI (4',6-diamidino-2-phenylindole) to generate complementary banding patterns on the same metaphase spread. This dual staining allows for a more comprehensive analysis of chromosome structure.
Q4: How should I store my this compound A stock solution?
For optimal stability, it is recommended to prepare aliquots of the stock solution and store them at -20°C in the dark to prevent degradation and photobleaching. A related compound, Chromomycin A3, is noted to be stable for about two months when stored refrigerated at 4°C.[4]
Experimental Protocol: this compound A Staining for R-Banding
This protocol is adapted from established methods for GC-specific fluorochromes.[4][6] Users should treat this as a starting point and optimize key parameters for their specific cell type and experimental setup.
1. Reagent Preparation:
-
Staining Buffer (Modified McIlvaine's Buffer, pH 7.0):
-
Citric Acid: 9.6 g
-
Na₂HPO₄: 14.2 g
-
MgCl₂·6H₂O: 0.2 g
-
Add distilled H₂O to a final volume of 500 ml.
-
Adjust pH to 7.0 using NaOH.
-
This buffer is stable at room temperature for several months.[4]
-
-
This compound A Staining Solution:
-
Mounting Medium (Antifade):
-
A commercial antifade mounting medium is highly recommended to prevent photobleaching.[7][8]
-
Alternatively, a glycerol-based medium can be used. A protocol for a similar stain enhances banding by dissolving 0.1-0.2 g of NaOH crystals in 10.0 ml of glycerol, which may be tested for this compound A.[4]
-
2. Staining Procedure:
-
Slide Preparation: Use freshly prepared or aged (up to 3 months) chromosome preparations on clean, residue-free glass slides.[4]
-
Buffer Rinse: Briefly rinse the slide with the Staining Buffer for 10-15 seconds.[4]
-
Staining: Remove excess buffer and apply 2-3 drops of the this compound A Staining Solution to the slide. Float a coverslip on the solution.[4]
-
Incubation: Incubate the slide for 5-20 minutes at room temperature in the dark. The optimal time may vary and should be determined empirically.
-
Washing: Gently remove the coverslip by briefly rinsing the slide with tap water or buffer.[4]
-
Mounting: Remove excess liquid and mount the slide with an antifade mounting medium.
-
Imaging: Observe under a fluorescence microscope using the appropriate filter set (e.g., excitation ~440 nm, emission ~570 nm).
Quantitative Data
| Parameter | Recommended Range | Application | Source |
| Stock Solution | 0.5 mg/mL | Sperm Chromatin Staining | [5] |
| Working Solution | 0.1 - 0.2 mg/mL | Vertebrate Chromosome Banding | [4] |
| Working Solution | 0.25 mg/mL | Sperm Chromatin Staining | [5][9] |
| Incubation Time | 5 - 20 minutes | General Chromosome Staining | [4][5][9] |
Note: These concentrations, derived from protocols for the closely related Chromomycin A3, serve as an excellent starting point for optimizing this compound A staining.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the staining process.
Problem: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
|---|---|
| Suboptimal Stain Concentration | Increase the concentration of this compound A in the staining solution. Titrate from the lower to the upper end of the recommended range (see table above). |
| Incorrect Filter Set | Ensure the excitation and emission filters on the microscope are appropriate for this compound A (Excitation max ~440 nm, Emission max ~570 nm).[4][5] |
| Photobleaching | Minimize exposure of the slide to the excitation light. Use an antifade mounting medium.[7][8][10] Capture images promptly after focusing. |
| Degraded Stain | Prepare a fresh staining solution. Ensure stock solutions are stored properly (aliquoted, frozen, and protected from light). |
| Insufficient Incubation Time | Increase the incubation time in 5-minute increments to allow for complete DNA binding. |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
|---|---|
| Excessive Stain Concentration | Decrease the concentration of this compound A. High concentrations can lead to non-specific binding and high background. |
| Inadequate Washing | Increase the duration and/or number of post-staining washes to remove unbound stain more effectively. |
| Contaminated Reagents | Use fresh, high-purity water and buffer reagents. Filter solutions if necessary. |
| Autofluorescence | Some cell preparations exhibit natural fluorescence. Image an unstained control slide to determine the level of autofluorescence and adjust imaging parameters accordingly.[11] |
Problem: Uneven Staining or Poor Banding
| Possible Cause | Recommended Solution |
|---|---|
| Poor Chromosome Spreading | Optimize the cell harvesting and slide preparation technique to ensure well-spread metaphases. Ensure slides are exceptionally clean before use. |
| Incorrect Buffer pH | Verify that the pH of the staining buffer is 7.0, as pH can significantly impact dye binding and fluorescence.[4] |
| Over-digestion (if applicable) | If using enzymatic pre-treatment (e.g., trypsin for G-banding), over-digestion can damage chromosome structure. Reduce enzyme concentration or incubation time. |
| Suboptimal Incubation Time | Both too short and too long incubation times can affect band resolution. Perform a time-course experiment to find the optimal duration. |
Visual Guides
Experimental Workflow for this compound A Staining
Caption: Workflow for chromosome staining with this compound A.
Troubleshooting Decision Tree for Poor Staining
Caption: Decision tree for troubleshooting common staining issues.
References
- 1. Reverse banding on chromosomes produced by a guanosine-cytosine specific DNA binding antibiotic: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karyotypinghub.com [karyotypinghub.com]
- 3. Simultaneous production of Q and R bands after staining with chromomycin A3 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 17 – Chromatin Condensation: Chromomycin A3 (CMA3) Stain | Basicmedical Key [basicmedicalkey.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Flow Cytometry: A Novel Approach for Indirect Assessment of Protamine Deficiency by CMA3 Staining, Taking into Account the Presence of M540 or Apoptotic Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. azolifesciences.com [azolifesciences.com]
Troubleshooting low signal in Olivomycin-based flow cytometry
Welcome to the technical support center for Olivomycin-based flow cytometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in flow cytometry?
This compound is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. In flow cytometry, it is primarily used as a DNA stain. It binds preferentially to GC-rich regions of the DNA double helix, allowing for the analysis of DNA content, cell cycle status, and apoptosis. Its fluorescence is dependent on its binding to DNA.
Q2: What are the excitation and emission maxima for this compound?
This compound is typically excited by a blue laser (around 488 nm). Its emission maximum is in the green range, generally around 514 nm. It is crucial to ensure your flow cytometer's laser and filter configuration is compatible with these wavelengths.[1]
Q3: Why am I observing a very low or no signal from my this compound-stained cells?
Low or no signal in this compound-based flow cytometry can stem from several factors, including issues with the staining protocol, cell health, or instrument settings. A systematic troubleshooting approach is necessary to identify and resolve the root cause.[2][3][4][5]
Q4: Can this compound be used in combination with other fluorochromes in a multicolor panel?
Yes, but careful panel design is essential. Due to its emission in the green spectrum, spectral overlap with other green-emitting fluorochromes like FITC or Alexa Fluor 488 can occur. Proper compensation controls are critical to correct for this spillover.[6] It's also important to consider that this compound's binding and fluorescence can be influenced by the presence of other DNA-binding dyes.
Q5: Is this compound suitable for staining fixed and permeabilized cells?
Yes, this compound can be used to stain both live and fixed/permeabilized cells. For intracellular targets, fixation and permeabilization are necessary to allow the dye to enter the cell and bind to the nuclear DNA. The choice of fixation and permeabilization reagents should be optimized for your specific cell type and experimental goals.[7]
Troubleshooting Guide: Low Signal
A common challenge in this compound-based flow cytometry is a weak or absent fluorescent signal. The following guide provides a structured approach to diagnosing and resolving this issue.
Diagram: Low Signal Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low this compound signal.
Troubleshooting Table: Low Signal Issues
| Potential Cause | Recommended Solution | Detailed Explanation |
| Staining Protocol Issues | ||
| Suboptimal this compound Concentration | Titrate this compound concentration. | The optimal concentration can vary between cell types and experimental conditions. Perform a titration to find the concentration that yields the best signal-to-noise ratio. |
| Inadequate Incubation Time or Temperature | Optimize incubation time and temperature. | Insufficient incubation can lead to incomplete staining. Test different incubation times (e.g., 15-60 minutes) and temperatures (e.g., room temperature vs. 37°C).[8] |
| Incorrect Buffer pH or Composition | Ensure the staining buffer has a neutral to slightly alkaline pH (7.2-7.4). | This compound's binding to DNA can be pH-dependent. Acidic conditions may reduce or prevent binding.[9][10] The presence of certain ions, like Mg++, can influence binding.[9] |
| Photobleaching | Protect stained samples from light. | This compound, like many fluorochromes, is susceptible to photobleaching. Keep samples in the dark as much as possible before and during acquisition.[2][11] |
| Cell-Related Issues | ||
| Poor Cell Viability | Use a viability dye to exclude dead cells from the analysis. | Dead cells can exhibit altered membrane permeability and autofluorescence, which can interfere with the signal. Whenever possible, use freshly isolated cells.[3][4] |
| Insufficient Permeabilization (for fixed cells) | Optimize the permeabilization method. | If staining intracellularly, the cell membrane must be adequately permeabilized for this compound to reach the nucleus. Test different permeabilization reagents and protocols.[3][7] |
| Low Target (GC-rich DNA) Expression | This is inherent to the cell type and may not be easily modifiable. | Consider if the chosen cell type has a particularly low GC content, which could lead to a weaker signal. |
| Instrument Settings | ||
| Incorrect Laser and Filter Configuration | Verify that the correct laser (e.g., 488 nm) and emission filter (e.g., 525/50 nm bandpass) are being used. | The instrument must be set up to excite this compound and collect its emission efficiently.[5][11] |
| PMT Voltages are Too Low | Increase the Photomultiplier Tube (PMT) voltage for the green channel. | Low PMT voltages will result in a weaker detected signal. Adjust the voltages to ensure the positive signal is on scale and well-separated from the negative population.[12] |
| Incorrect Compensation Settings | Review and, if necessary, recalculate compensation using single-stained controls. | Spillover from other fluorochromes can artificially lower the perceived signal in the this compound channel if compensation is not set correctly.[6][13] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
-
Cell Preparation:
-
Harvest cells and wash them once with 1X Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in an appropriate buffer (e.g., PBS or a buffer with a neutral pH) at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add this compound to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with 1X PBS to remove unbound dye.
-
-
Acquisition:
-
Resuspend the cells in a suitable sheath fluid.
-
Acquire the samples on a flow cytometer equipped with a blue laser (488 nm) and a green emission filter (e.g., 525/50 nm).
-
Protocol 2: Staining of Fixed and Permeabilized Cells
-
Cell Preparation and Fixation:
-
Harvest and wash cells as described above.
-
Fix the cells using a suitable fixative (e.g., 70% ethanol (B145695) or a paraformaldehyde-based solution).
-
Incubate according to the chosen fixation protocol.
-
-
Permeabilization:
-
Wash the fixed cells with 1X PBS.
-
Permeabilize the cells using a reagent like Triton X-100 or saponin. The choice of permeabilizing agent should be optimized.
-
-
Staining:
-
Resuspend the permeabilized cells in a staining buffer containing the optimal concentration of this compound.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Acquisition:
-
Wash the cells to remove excess dye.
-
Resuspend in sheath fluid and acquire on the flow cytometer as described for live cells.
-
Signaling Pathways and Logical Relationships
Diagram: this compound Mechanism of Action
Caption: The binding of this compound to DNA leading to fluorescence.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 3. biocompare.com [biocompare.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. img.abclonal.com [img.abclonal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effect of neutral red on the cytotoxic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 11. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 12. youtube.com [youtube.com]
- 13. imm.medicina.ulisboa.pt [imm.medicina.ulisboa.pt]
Technical Support Center: Olivomycin A In Vivo Solubility and Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Olivomycin A for in vivo studies. Due to its complex structure, this compound A presents solubility challenges that can impede its preclinical development. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound A for in vivo experiments.
| Problem | Potential Cause | Suggested Solution |
| This compound A does not dissolve in aqueous solutions. | This compound A is a large, complex molecule with poor water solubility. | It is not recommended to dissolve this compound A directly in aqueous buffers like saline or PBS. An organic co-solvent is necessary. |
| Precipitation occurs when the stock solution is diluted with an aqueous vehicle. | The concentration of the organic solvent in the final formulation is too low to maintain solubility. "Salting out" effect. | Decrease the final dilution factor. Increase the proportion of co-solvents in the final formulation. Prepare the final formulation by slowly adding the aqueous vehicle to the organic stock solution with constant vortexing. |
| The prepared formulation is too viscous for injection. | High concentration of polymers like PEG. | Use a lower molecular weight PEG (e.g., PEG300 or PEG400). Decrease the percentage of PEG in the formulation and replace it with another co-solvent or vehicle. |
| Signs of toxicity in animals (e.g., irritation at the injection site, lethargy). | The concentration of the organic solvent (e.g., DMSO) is too high. The pH of the formulation is not physiological. | Keep the final concentration of DMSO below 10% (ideally below 5%) in the injected volume. Adjust the pH of the final formulation to ~7.4 with sterile PBS. Include a vehicle-only control group in your experiment to assess solvent toxicity. |
| Inconsistent results between experiments. | Incomplete dissolution of this compound A. Degradation of the compound. | Ensure complete dissolution of the stock solution before preparing the final formulation. Gentle warming and sonication can aid dissolution. Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for making a stock solution of this compound A?
A1: While specific quantitative solubility data for this compound A is limited in the public domain, based on its chemical nature as a large glycosidic polyketide, organic solvents are required. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to dissolve related poorly soluble antibiotics. It is recommended to first attempt to dissolve this compound A in 100% DMSO or absolute ethanol to create a concentrated stock solution.
Q2: I have a stock solution in DMSO. How can I prepare a formulation suitable for intravenous (IV) or intraperitoneal (IP) injection in mice?
A2: A common strategy for formulating poorly soluble drugs for in vivo use is to use a co-solvent system. A widely used formulation for IV or IP administration consists of a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80, and saline. The DMSO solubilizes the compound, PEG helps to maintain solubility upon dilution, Tween 80 acts as a stabilizing agent, and saline provides isotonicity. A typical starting formulation to test would be:
-
5-10% DMSO
-
30-40% PEG300 or PEG400
-
5% Tween 80
-
45-60% Saline or PBS
It is crucial to prepare this by adding the components sequentially and ensuring the solution is clear at each step.
Q3: Is it possible to use an oil-based vehicle for this compound A administration?
A3: Yes, for subcutaneous (SC) or oral (PO) administration, an oil-based vehicle can be an option. Corn oil or sesame oil are common choices. To prepare such a formulation, you would typically dissolve the this compound A in a small amount of an organic solvent like DMSO first, and then dilute this with the oil. For example, a 10% DMSO in corn oil formulation can be tested.
Q4: How can I determine the maximum soluble concentration of this compound A in my chosen vehicle?
A4: Since published data is scarce, you will likely need to determine the solubility empirically. This can be done using a simple shake-flask method. Add an excess amount of this compound A to a known volume of your chosen solvent system, agitate at a constant temperature until equilibrium is reached (e.g., 24-48 hours), and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
Q5: What are some key considerations for ensuring the stability of the this compound A formulation?
A5: To ensure stability, it is recommended to:
-
Prepare formulations fresh on the day of use.
-
If a stock solution in an organic solvent is prepared, store it in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.
-
Protect the solution from light, as many complex organic molecules are light-sensitive.
-
Visually inspect the solution for any signs of precipitation before administration.
Quantitative Data Summary
| Solvent | Reported Solubility of Oligomycin A (mg/mL) | Reference |
| DMSO | ~20 | Cayman Chemical |
| Ethanol | ~30 | Cayman Chemical |
| Dimethyl formamide (B127407) (DMF) | ~20 | Cayman Chemical |
| 1:2 solution of ethanol:PBS (pH 7.2) | ~0.3 | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound A Stock Solution in DMSO
-
Materials:
-
This compound A (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound A into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound A).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of an Injectable Formulation for In Vivo Studies
This protocol describes the preparation of a co-solvent formulation suitable for intravenous or intraperitoneal administration.
-
Materials:
-
This compound A stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300) or PEG400
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, conical tubes
-
-
Procedure (to prepare 1 mL of a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation):
-
In a sterile conical tube, add 100 µL of the this compound A stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube. Vortex until the solution is homogeneous.
-
Add 50 µL of Tween 80. Vortex again until the solution is clear and uniform.
-
Slowly add 450 µL of sterile saline or PBS to the mixture while continuously vortexing. It is critical to add the aqueous component last and slowly to prevent precipitation.
-
Visually inspect the final formulation for clarity. If any cloudiness or precipitation is observed, the formulation may not be suitable for injection and may require optimization (e.g., by adjusting the proportions of the solvents).
-
Use the formulation immediately after preparation.
-
Visualizations
Caption: Workflow for preparing this compound A for in vivo studies.
Side effects and toxicity of Olivomycin in clinical applications
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice regarding the side effects and toxicity of Olivomycin in experimental and preclinical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antitumor antibiotic belonging to the aureolic acid group, isolated from Streptomyces olivoreticuli.[1][2] Its primary mechanism of action involves binding as a divalent metal ion-coordinated dimer to the minor groove of GC-rich regions of DNA.[2][3] This binding physically obstructs DNA-dependent processes, leading to the inhibition of both DNA replication and RNA transcription.[1][3] Additionally, this compound can interfere with the activity of enzymes like topoisomerase I and DNA methyltransferase.[4][5] These actions culminate in the induction of apoptosis (programmed cell death) in tumor cells.[1][4][6]
Q2: What are the major dose-limiting toxicities of this compound observed in preclinical studies?
A2: Preclinical studies in animal models have identified significant dose-dependent toxicities as the primary limiting factors for this compound and its derivatives. The most consistently reported major toxicities are:
-
Nephrotoxicity (Kidney Toxicity): this compound has demonstrated toxic effects on the kidneys.[7][8][9]
-
Hepatotoxicity (Liver Toxicity): The compound has also been shown to cause dose-dependent damage to the liver.[7][8][9]
These toxicities are critical considerations in determining the therapeutic window and maximum tolerated dose (MTD) in experimental settings.[10]
Q3: How does this compound induce cytotoxicity and apoptosis?
A3: this compound induces cytotoxicity through a multi-faceted approach. By binding to DNA, it triggers significant genotoxic stress, leading to DNA damage.[5][11][12] This damage activates cellular stress responses, including the p53 signaling pathway, which is a key regulator of apoptosis.[4][6] this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, depending on the cellular context.[4][11][12] For example, in A-498 renal cancer cells, it primarily activates the intrinsic pathway, characterized by the upregulation of Puma and Bak and the activation of caspase-9.[4][12]
Q4: Does the p53 status of a cell influence its response to this compound?
A4: Yes, the tumor suppressor p53 status significantly influences cellular sensitivity to this compound. Studies on renal cell carcinoma lines have shown that cells with mutant or loss-of-function p53 (like 786-O cells) exhibit a more pronounced response to the drug.[4][5][11][12] In these p53-mutant cells, this compound treatment leads to more severe DNA damage, a greater accumulation of reactive oxygen species (ROS), and extensive mitochondrial clearance compared to cells with wild-type p53.[5][11][12] This suggests that the p53 context can sensitize cancer cells to this compound-mediated effects.[11][12]
Q5: What are the known effects of this compound on other cellular stress pathways?
A5: Beyond apoptosis, this compound is known to induce several other cellular stress responses:
-
Oxidative Stress: It causes a significant increase in intracellular reactive oxygen species (ROS).[4][5][11][13]
-
Lysosomal Activation: Treatment with this compound leads to increased lysosomal activity, which is involved in the degradation of cellular components.[4][5][11][13]
-
Mitochondrial Stress & Clearance: The drug can induce mitochondrial stress and subsequent removal of damaged mitochondria (mitophagy), particularly in p53-mutant cells.[5][11][12]
-
Cellular Senescence: In some cancer cell lines, this compound exposure has been shown to induce a state of permanent growth arrest known as cellular senescence.[5]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and preclinical studies to provide a reference for experimental design.
Table 1: Summary of Preclinical Toxicity Findings for this compound and its Derivative Olivamide
| Compound | Animal Model | Key Toxicological Findings | Reference |
| This compound | Rats | Demonstrated effects on kidney and liver function. | [8] |
| Olivamide | Rats | Exhibited dose-dependent nephrotoxic and hepatotoxic properties in chronic toxicity studies. | [7] |
| Olivamide | Rabbits | Multiple administrations led to transient increases in serum AST, urea, and creatinine. Higher doses also increased alkaline phosphatase and total bilirubin, with microscopic abnormalities observed in the liver and kidneys. | [9] |
Table 2: Effective In Vitro Concentrations of this compound A in Renal Cancer Cell Lines
| Effect | Cell Line (p53 status) | Effective Concentration Range | Reference |
| Inhibition of Colony Formation | A-498 (Wild-type) | Significant effect starting at 10 nM | [5][14] |
| 786-O (Mutant) | Significant effect starting at 1 nM | [5][14] | |
| Induction of Apoptosis | A-498 (Wild-type) | 1 µM | [5][15] |
| 786-O (Mutant) | 50 nM | [5][15] | |
| Suppression of Cell Migration | A-498 & 786-O | Significant effect at 100 nM | [4][16] |
| Induction of Severe DNA Damage | 786-O (Mutant) | 50 nM | [5][11] |
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity is observed in my cell line at low nanomolar concentrations.
-
Possible Cause 1: Cell Line Sensitivity: Your cell line may be exceptionally sensitive to DNA-damaging agents, especially if it has deficiencies in DNA repair pathways or a mutant p53 background, which is known to enhance this compound's effects.[5][11][12]
-
Troubleshooting Steps:
-
Verify p53 Status: Confirm the p53 status of your cell line.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to accurately determine the IC50 (half-maximal inhibitory concentration).
-
Check Drug Stock: Ensure the correct dilution of your this compound stock solution. Verify the compound's purity and integrity if possible.
-
Compare with a Resistant Cell Line: If available, test this compound on a cell line known to be more resistant (e.g., one with wild-type p53 and robust DNA repair) to confirm the compound is active.
-
Problem: My results on this compound-induced apoptosis are inconsistent.
-
Possible Cause 1: Assay Timing: The peak of apoptosis can be time-dependent. You may be collecting cells too early or too late.
-
Possible Cause 2: Apoptotic Pathway: The cell line may be undergoing a different form of cell death (e.g., necrosis, senescence) or may be resistant to apoptosis.
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Treat cells with a fixed concentration of this compound and measure apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal window.
-
Use Multiple Assays: Corroborate Annexin V/PI staining results with another method, such as a caspase activity assay (e.g., Caspase-3/7, Caspase-9) or Western blot for cleaved PARP.
-
Check for Senescence: If cells appear enlarged and flattened but are not staining positive for apoptosis markers, consider performing a senescence-associated β-galactosidase (SA-β-gal) assay.[5]
-
Problem: How do I assess this compound-induced nephrotoxicity or hepatotoxicity in an animal model?
-
Approach: A chronic toxicity study is required to evaluate organ-specific damage.[7][9]
-
Experimental Outline:
-
Model Selection: Use a standard rodent model (e.g., Wistar rats or rabbits).[7][9]
-
Dosing Regimen: Administer the drug intravenously daily for a set period (e.g., 15 days).[9] Doses should be based on a preliminary maximum tolerated dose (MTD) study.
-
Monitoring:
-
Blood Biochemistry: Collect blood samples at baseline and post-treatment to analyze markers for liver function (ALT, AST, alkaline phosphatase, bilirubin) and kidney function (urea, creatinine).[7][9]
-
Urinalysis: Analyze urine for protein, urobilinogen, and specific gravity.[9]
-
Clinical Signs: Monitor animal body weight and general health daily.
-
-
Histopathology: At the end of the study, sacrifice the animals and perform a histological evaluation of the kidneys and liver to identify any structural abnormalities or cellular damage.[9]
-
Visualizations and Workflows
Signaling Pathways
Caption: this compound's multifaceted mechanism of action.
Experimental Workflows
Caption: Workflow for in vitro assessment of this compound.
Logical Relationships
References
- 1. This compound | C45H64O21 | CID 3084072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound A|Antitumor Antibiotic|For Research [benchchem.com]
- 4. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity and Toxicity of Olivamide Dosage Form, a New Semi-Synthetic this compound a Derivative - Treshchalin - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 8. [EXPERIMENTAL STUDY ON THE EFFECT OF this compound ON KIDNEY AND LIVER FUNCTIONS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elpub.ru [elpub.ru]
- 10. Mechanisms underlying dose-limiting toxicities of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Development of Less Toxic Semi-synthetic Derivatives of Olivomycin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the development of less toxic semi-synthetic derivatives of Olivomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound A and its derivatives?
This compound A is an aureolic acid antibiotic that exerts its anticancer effects through multiple mechanisms. Its primary mode of action is binding to GC-rich regions in the minor groove of DNA, which interferes with DNA replication and transcription. This interaction can also inhibit the activity of DNA topoisomerase I. Furthermore, this compound A and its derivatives, such as Olivamide, have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through p53-dependent pathways, involving both intrinsic (mitochondrial) and extrinsic (death receptor) signaling cascades. Some derivatives have also been noted to inhibit DNA methyltransferase activity, suggesting an epigenetic component to their mechanism.
Q2: What is the rationale for developing semi-synthetic derivatives of this compound A?
While this compound A exhibits potent antitumor activity, its clinical application has been limited due to significant side effects and toxicity. The primary goal of developing semi-synthetic derivatives is to reduce this toxicity while retaining or even enhancing the therapeutic efficacy. Key strategies involve modifying the aglycon side chain of the this compound A molecule.
Q3: What are some of the most promising less toxic semi-synthetic derivatives of this compound A?
Several derivatives have been synthesized and evaluated. Two notable examples are:
-
This compound SA: An acid derivative produced by the interaction of this compound A with sodium periodate (B1199274). Interestingly, this compound SA itself is significantly less cytotoxic than the parent compound.
-
N,N-dimethylaminoethylamide of this compound SA (also referred to as Olivamide): This amide derivative of this compound SA has demonstrated a pronounced antitumor effect in preclinical models with improved tolerance compared to this compound A.
Data Presentation: In Vitro Cytotoxicity of this compound A and Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound A and its derivatives in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound A | A-498 | Renal Cell Carcinoma | ~1.0 |
| 786-O | Renal Cell Carcinoma | ~0.05 | |
| Murine Leukemia | Leukemia | Not specified (active at nanomolar concentrations) | |
| Human T lymphoblastic cells | Leukemia | Not specified (active at nanomolar concentrations) | |
| Olivamide | Various tumor cell lines | Various | Not specified (selected for high activity) |
| This compound SA | Not specified | Not specified | Two orders of magnitude less cytotoxic than this compound A |
| N,N-dimethylaminoethylamide of this compound SA | Transplanted experimental lymphoma (in vivo) | Lymphoma | Pronounced antitumor effect |
| Transplanted experimental melanoma (in vivo) | Melanoma | Pronounced antitumor effect |
Data Presentation: In Vivo Toxicity of this compound A and Derivatives
This table presents available data on the in vivo toxicity of this compound A and its derivatives, primarily focusing on the median lethal dose (LD50) in mice.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Observed Toxicities |
| This compound A | Mice | Not specified | Not specified | High toxicity, serious side-effects |
| Olivamide | Rats | Not specified | Not specified | Dose-dependent nephrotoxicity and hepatotoxicity |
| N,N-dimethylaminoethylamide of this compound SA | Not specified | Not specified | Tolerated at therapeutic concentrations | Lower toxic side effects compared to this compound A |
Experimental Protocols
Protocol 1: Synthesis of this compound SA
This protocol describes the chemical modification of this compound A to produce the key acid derivative, this compound SA.[1]
Materials:
-
This compound A
-
Sodium periodate (NaIO4)
-
Solvent (e.g., aqueous solution)
-
Reaction vessel
-
Purification system (e.g., chromatography)
Procedure:
-
Dissolve this compound A in a suitable solvent in a reaction vessel.
-
Add sodium periodate to the solution. The molar ratio of this compound A to sodium periodate should be optimized for the reaction.
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction.
-
Purify the resulting this compound SA from the reaction mixture using chromatographic techniques.
-
Characterize the final product to confirm its identity and purity.
Protocol 2: Synthesis of N,N-dimethylaminoethylamide of this compound SA
This protocol outlines the synthesis of an amide derivative from this compound SA.[1]
Materials:
-
This compound SA
-
N,N-dimethylethylenediamine
-
Coupling agent (e.g., PyBOP or DPPA)
-
Solvent (e.g., anhydrous DMF)
-
Reaction vessel
-
Purification system (e.g., chromatography)
Procedure:
-
Dissolve this compound SA in an anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the coupling agent (e.g., PyBOP) to activate the carboxylic acid group of this compound SA.
-
Add N,N-dimethylethylenediamine to the reaction mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature, monitoring its progress.
-
Once the reaction is complete, quench it and remove the solvent.
-
Purify the crude product by chromatography to obtain the N,N-dimethylaminoethylamide of this compound SA.
-
Confirm the structure and purity of the final compound.
Protocol 3: MTT Assay for Cytotoxicity
This protocol details the procedure for assessing the cytotoxicity of this compound A derivatives using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound A derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound A derivative in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the derivative. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol describes the detection of apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the this compound A derivative for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Western Blotting for Apoptosis Markers
This protocol provides a general workflow for detecting key apoptosis-related proteins by Western blot.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells and quantify the protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in the expression and cleavage of apoptotic proteins.
Troubleshooting Guides
Troubleshooting Synthesis of this compound A Derivatives
| Issue | Possible Cause | Suggested Solution |
| Low yield of this compound SA | Incomplete reaction | Optimize the reaction time and the molar ratio of sodium periodate to this compound A. |
| Degradation of product | Ensure mild reaction conditions and purify the product promptly after the reaction. | |
| Low yield of amide derivative | Inefficient coupling | Use a fresh, high-quality coupling agent (e.g., PyBOP). Ensure anhydrous reaction conditions. |
| Side reactions | Protect reactive functional groups if necessary. Optimize the reaction temperature and time. | |
| Difficulty in purification | Similar polarity of product and byproducts | Use a different chromatography system (e.g., different stationary or mobile phase). Consider recrystallization. |
Troubleshooting Cytotoxicity Assays (MTT)
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| "Edge effect" in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Low absorbance readings | Insufficient cell number | Optimize the initial cell seeding density. |
| Short incubation time with MTT | Increase the incubation time with MTT to allow for sufficient formazan crystal formation. | |
| Incomplete solubilization of formazan | Ensure the formazan crystals are fully dissolved by gentle shaking or pipetting. | |
| High background | Contamination of media or reagents | Use sterile techniques and fresh reagents. |
| Interference from the test compound | Run a control with the compound in cell-free media to check for direct reduction of MTT. |
Troubleshooting Apoptosis Assays (Annexin V/PI)
| Issue | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (PI+) even in early time points | Compound is highly cytotoxic at the tested concentration | Perform a dose-response and time-course experiment to find optimal conditions for observing apoptosis. |
| Harsh cell handling | Handle cells gently during harvesting and staining to avoid membrane damage. | |
| Weak Annexin V signal | Apoptosis is not induced | Confirm that the compound induces apoptosis through another method (e.g., Western blot for caspases). |
| Insufficient incubation time with Annexin V | Ensure the incubation time is as per the manufacturer's protocol. | |
| High background staining | Non-specific binding of Annexin V | Wash cells properly before and after staining. Use the recommended concentration of Annexin V. |
Mandatory Visualizations
References
Technical Support Center: Enhancing the Antitumor Activity of Olivomycin Through Chemical Modification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chemical modification of Olivomycin to enhance its antitumor activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for the chemical modification of this compound A to enhance its antitumor activity?
A1: The principal strategy involves the modification of the aglycon side chain of this compound A. A key approach is the oxidative cleavage of the 2',3'-diol group in the butyryl fragment, followed by amidation of the resulting carboxylic acid. This modification aims to improve the therapeutic index by increasing antitumor efficacy and reducing toxicity.
Q2: What are the key derivatives of this compound A with enhanced antitumor properties?
A2: A significant derivative is this compound SA, an acid derivative produced by the interaction of this compound A with sodium periodate (B1199274).[1][2] While this compound SA itself is significantly less cytotoxic than the parent compound, its amide derivatives have demonstrated higher cytotoxicity.[1][2] One of the most promising amides is the N,N-dimethylaminoethylamide of this compound SA, also known as Olivamide.[3][4] Other analogs, such as the 2'-methoxime and the 8-O-methyl ether, have also shown activity comparable or superior to this compound A.
Q3: What is the mechanism of action for this compound A and its modified derivatives?
A3: this compound A is an aureolic acid antibiotic that acts as a DNA minor groove binding agent, primarily at GC-rich sequences.[5] This binding is coordinated by a divalent metal ion, typically Mg2+. The complex interferes with DNA-dependent processes like replication and transcription. Modified derivatives like Olivamide are also believed to interact with the DNA minor groove. Additionally, this compound A and its derivatives have been shown to inhibit DNA methyltransferase (Dnmt3a), suggesting an epigenetic component to their antitumor activity.[3][5] They also induce p53-dependent apoptosis and can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[6]
Q4: What are the main challenges encountered when working with this compound and its derivatives in a laboratory setting?
A4: Researchers may face challenges related to the solubility and stability of these compounds. Aureolic acid antibiotics can be unstable in aqueous solutions, particularly at physiological pH.[7] Their solubility in aqueous media is often limited, necessitating the use of organic solvents like DMSO for stock solutions. However, high concentrations of DMSO can be toxic to cells, and precipitation of the compound can occur upon dilution into aqueous culture media.[8]
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of this compound A and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound A | Dnmt3a (in vitro) | 6 ± 1 | [3][5] |
| Olivamide | Dnmt3a (in vitro) | 7.1 ± 0.7 | [3][5] |
| This compound A | A-498 (Renal Cancer) | Induces apoptosis at 1 µM | [6] |
| This compound A | 786-O (Renal Cancer) | Induces apoptosis at 50 nM | [6] |
Table 2: In Vivo Antitumor Activity of this compound A Derivatives
| Compound | Tumor Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| N,N-dimethylaminoethylamide of this compound SA | Transplanted experimental lymphoma and melanoma | Tolerable concentrations (specifics not detailed) | Pronounced antitumor effect | [1][2] |
Note: The available literature describes a "pronounced antitumor effect" but does not provide specific quantitative data on the percentage of tumor growth inhibition for direct comparison.
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethylaminoethylamide of this compound SA (Olivamide)
This protocol is a generalized procedure based on available literature.[1][2] Optimization may be required.
Materials:
-
This compound A
-
Sodium periodate (NaIO4)
-
N,N-dimethylethylenediamine
-
Benzotriazol-1-yl-oxy-trispyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP) or Diphenylphosphoryl azide (B81097) (DPPA)
-
Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Synthesis of this compound SA:
-
Dissolve this compound A in a suitable solvent.
-
Add an aqueous solution of sodium periodate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup to isolate the crude acid derivative, this compound SA.
-
Purify the product, for example, by column chromatography. A reported yield is 86%.[1][2]
-
-
Amide Coupling:
-
Dissolve this compound SA in an appropriate anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (PyBOP or DPPA).
-
Add N,N-dimethylethylenediamine to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, perform an aqueous workup.
-
Purify the final product, N,N-dimethylaminoethylamide of this compound SA, by column chromatography.
-
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound A or its derivatives (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound A or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the test compounds for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the antitumor activity of this compound A.
Caption: p53-dependent intrinsic apoptosis pathway induced by this compound derivatives.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. Antitumor Activity and Toxicity of Olivamide Dosage Form, a New Semi-Synthetic this compound a Derivative - Treshchalin - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 5. researchgate.net [researchgate.net]
- 6. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
Understanding the kinetics of Olivomycin-DNA interaction for better experimental design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of Olivomycin-DNA interaction.
Frequently Asked Questions (FAQs)
Q1: Why do my Electrophoretic Mobility Shift Assay (EMSA) results indicate sequence-specific binding of this compound A, while my solution-based equilibrium binding assays (e.g., fluorescence titration, ITC) do not show this preference?
A1: This is a key observation in this compound A (OA) research. While equilibrium techniques like fluorescence, circular dichroism, and isothermal titration calorimetry (ITC) show that OA binds to various G/C-rich DNA sequences with similar affinity, EMSA suggests a preference for sites with central GC or GG dinucleotides over those with a central CG dinucleotide.[1][2][3] This discrepancy arises because of differences in the dissociation kinetics of the OA-DNA complex.[1][4] The complexes formed with SCGS sites (where S is G or C) are kinetically less stable and disintegrate during the electrophoresis process in EMSA, leading to the appearance of sequence specificity.[1]
Q2: What is the proposed binding mechanism of this compound to DNA?
A2: this compound A, an aureolic acid antibiotic, is understood to bind to the minor groove of G/C-rich regions of double-stranded DNA.[1][5] The binding is thought to involve the formation of a hydrogen bond between the antibiotic's chromophore and the 2-amino group of guanine.[6][7] It is suggested that two forms of the complex can exist: one resulting from a nonspecific interaction between the antibiotic's glycoside residues and the DNA's sugar-phosphate backbone, and another, more specific complex with GC-rich regions.[7] The stoichiometry of binding is generally observed to be 2:1 (OA:DNA).[1][8]
Q3: How does the kinetic profile of this compound-DNA interaction relate to its biological activity?
A3: The cytotoxic effects of this compound A are attributed to its ability to interfere with replication and transcription by binding to DNA.[1][5] The differential dissociation kinetics are functionally relevant. For instance, the kinetically less stable complexes may be less effective at inhibiting processes like transcription in vitro.[1][2][3] Therefore, the lifetime of the this compound-DNA complex, determined by its dissociation rate, is a crucial factor in its mechanism of action.[1]
Q4: What are the key experimental techniques to study the kinetics of this compound-DNA interaction?
A4: A combination of equilibrium and kinetic techniques provides a comprehensive understanding.
-
Equilibrium Binding Assays:
-
Fluorescence Spectroscopy: Utilizes the increase in this compound's intrinsic fluorescence upon binding to DNA.[1][8][9]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters like enthalpy and entropy, as well as the binding constant.[1][10][11]
-
Circular Dichroism (CD) Spectroscopy: Monitors conformational changes in DNA upon drug binding.[1]
-
-
Kinetic Assays:
-
Stopped-Flow Spectroscopy: Allows for the measurement of rapid association and dissociation kinetics in real-time.[12][13][14]
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data on association and dissociation rates.[15][16][17]
-
Electrophoretic Mobility Gel Shift Assay (EMSA): While primarily a qualitative technique for detecting binding, it can reveal differences in complex stability, as seen with this compound A.[1][2]
-
Troubleshooting Guides
Issue 1: Inconsistent results between different binding assays.
| Possible Cause | Troubleshooting Step |
| Different Sensitivities to Kinetic vs. Thermodynamic Effects | As highlighted in the FAQs, techniques like EMSA are sensitive to the kinetic stability of the complex, while solution-based methods like fluorescence titration and ITC measure equilibrium binding. This is an important characteristic of the this compound-DNA interaction and not necessarily an experimental error.[1][2][3] |
| Buffer Mismatch | Ensure that the exact same buffer composition (pH, salt concentration) is used across all comparative experiments, as binding kinetics and affinity can be sensitive to buffer conditions. |
| Sample Degradation | Check the integrity of your DNA and this compound samples. DNA can be degraded by nucleases, and this compound solutions may not be stable over long periods.[18] Store DNA in a TE buffer at -20°C or lower.[18] |
Issue 2: Low signal or poor data quality in fluorescence titration experiments.
| Possible Cause | Troubleshooting Step |
| Fluorescence Quenching by Buffer Components | Some buffer components can quench fluorescence. Test the fluorescence of this compound in different buffers to identify any quenching effects. Divalent metal ions, in particular, can be potent quenchers.[19] |
| Incorrect Excitation/Emission Wavelengths | Verify the optimal excitation and emission wavelengths for this compound. Upon binding to DNA, there is a significant increase in fluorescence.[1][8] |
| Inner Filter Effect | At high concentrations of DNA or this compound, the excitation or emission light can be absorbed by the sample itself, leading to non-linear fluorescence changes. Keep the absorbance of the solution low (typically below 0.1) at the excitation and emission wavelengths. |
| Precipitation of the Complex | Visually inspect the cuvette for any signs of precipitation, especially at high concentrations of the drug or DNA. |
Issue 3: Difficulty in fitting Isothermal Titration Calorimetry (ITC) data.
| Possible Cause | Troubleshooting Step |
| Inaccurate Concentration Determination | Accurate concentrations of both the DNA and this compound are critical for reliable ITC data.[11] Verify the concentrations using spectrophotometry. |
| Heat of Dilution | A significant heat of dilution for either the ligand or the macromolecule can interfere with the binding signal. Perform control experiments by titrating the ligand into the buffer and the buffer into the macromolecule solution to determine and subtract the heat of dilution.[11] |
| Poor Sample Preparation | Ensure that both the DNA and this compound solutions are in identical, degassed buffers to minimize baseline drift.[20] |
| Complex Binding Isotherm | The binding of this compound to DNA may not follow a simple 1:1 binding model. A 2:1 (drug:DNA) stoichiometry has been reported.[1][8] Use appropriate fitting models that account for multiple binding sites if necessary. |
Quantitative Data Summary
The following table summarizes the thermodynamic parameters for this compound A binding to different G/C DNA sites obtained by Isothermal Titration Calorimetry (ITC) at 25°C.
| Oligonucleotide Sequence (Binding Site) | Central Dinucleotide | Ka (105 M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| SGGS Sites | GG | Data not specified | Data not specified | Data not specified | Data not specified | ~2:1 OA:DNA |
| SGCS Sites | GC | Data not specified | Data not specified | Data not specified | Data not specified | ~2:1 OA:DNA |
| SCGS Sites | CG | Data not specified | Data not specified | Data not specified | Data not specified | ~2:1 OA:DNA |
Note: While the source indicates that thermodynamic parameters were obtained via ITC and showed similar affinities for all G/C binding sites, specific numerical values for each sequence were not provided in the abstract.[1] The stoichiometry was consistently found to be approximately 2 this compound A molecules per DNA hairpin.[1][8]
Experimental Protocols
Protocol 1: Fluorescence Titration
This protocol is a general guideline for monitoring this compound-DNA binding using the intrinsic fluorescence of the drug.
-
Preparation:
-
Prepare a stock solution of this compound A in a suitable buffer (e.g., Buffer A: 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂).
-
Prepare a stock solution of the target DNA oligonucleotide in the same buffer.
-
Determine the accurate concentrations of both solutions spectrophotometrically.
-
-
Instrumentation Setup:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for this compound A. The emission is monitored at 550 nm.[4]
-
Allow the instrument to warm up for at least 30 minutes for a stable light source.
-
-
Titration:
-
Place a known concentration of this compound A (e.g., 30 µM) in a quartz cuvette.[1]
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the DNA solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of binding.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site or multi-site binding model) to determine the dissociation constant (Kd).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for determining the thermodynamic parameters of this compound-DNA interaction.
-
Sample Preparation:
-
Prepare this compound A and DNA hairpin solutions in the same, degassed ITC buffer.[1]
-
For ITC measurements, this compound A should be prepared in a magnesium-containing buffer to form dimers.[8]
-
Typically, the concentration of the titrant (in the syringe) should be 10-20 times higher than the concentration of the sample in the cell.[11] For example, inject a 100 µM oligonucleotide solution into a 30 µM this compound A solution.[1]
-
-
ITC Experiment:
-
Thoroughly clean the sample and reference cells.
-
Load the this compound A solution into the sample cell and the buffer into the reference cell.
-
Load the DNA solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).[1]
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a series of small injections (e.g., 2-10 µL) of the DNA solution into the sample cell, with sufficient time between injections for the signal to return to the baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the DNA solution into the buffer to measure the heat of dilution.[1]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of DNA to this compound A.
-
Fit the data to a suitable binding model (e.g., a single-set of sites model) to obtain the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[21] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Protocol 3: Stopped-Flow Kinetics
This protocol is for measuring the pre-steady-state kinetics of the this compound-DNA interaction.
-
Preparation:
-
Prepare solutions of this compound A and DNA in the same buffer, as for other techniques.
-
The concentrations will depend on the expected reaction rates and the sensitivity of the detector.
-
-
Instrument Setup:
-
Kinetic Measurement:
-
Load the this compound A and DNA solutions into separate drive syringes.
-
Rapidly mix the two solutions by driving the syringes. The reaction starts upon mixing.
-
The change in the optical signal (fluorescence or absorbance) is monitored over time (milliseconds to seconds).[22]
-
Collect data over a time course that covers the entire reaction. This may require acquiring data in logarithmic sampling mode for reactions with multiple phases.[22]
-
-
Data Analysis:
-
Average multiple kinetic traces to improve the signal-to-noise ratio.
-
Fit the kinetic data to an appropriate exponential function (single, double, etc.) to extract the observed rate constants (kobs).
-
To determine the association rate constant (ka), perform the experiment under pseudo-first-order conditions (one reactant in large excess) and plot kobs versus the concentration of the excess reactant. The slope of this plot will give ka.
-
The dissociation rate constant (kd) can be determined in a displacement experiment, where the pre-formed complex is rapidly mixed with a large excess of a non-fluorescent competitor or a quenching agent.
-
Visualizations
Caption: General experimental workflow for studying this compound-DNA kinetics.
Caption: Kinetic model of this compound-DNA interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction | Semantic Scholar [semanticscholar.org]
- 3. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Stereochemistry and kinetics of interaction with DNA of the antineoplastic antibiotic this compound]. | Semantic Scholar [semanticscholar.org]
- 8. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stopped-flow kinetic studies on the interaction between echinomycin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 14. biologic.net [biologic.net]
- 15. Surface plasmon resonance for real-time detection of molecular interactions between chromomycin and target DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. willowfort.co.uk [willowfort.co.uk]
- 19. Quenching of fluorophore-labeled DNA oligonucleotides by divalent metal ions: implications for selection, design, and applications of signaling aptamers and signaling deoxyribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tainstruments.com [tainstruments.com]
- 22. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Technical Support Center: Understanding the Impact of p53 on Olivomycin A Cellular Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of p55 status on cellular responses to Olivomycin A.
Frequently Asked Questions (FAQs)
Q1: How does the p53 status of a cell line alter its apoptotic response to this compound A?
A1: The p53 status of a cell line significantly dictates the apoptotic pathway initiated by this compound A. In p53 wild-type cells, this compound A primarily triggers the intrinsic apoptotic pathway.[1][2][3] This is characterized by the upregulation of pro-apoptotic proteins such as Puma and Bak, leading to the activation of caspase-9.[1][2][3] In contrast, cells with mutant or loss-of-function p53 exhibit a more complex apoptotic response that can involve both the intrinsic and extrinsic pathways.[1][2] This can include the activation of caspase-8 and the truncation of Bid, suggesting a potential crosstalk between the two apoptotic cascades.[1][4]
Q2: Does this compound A induce a DNA damage response, and is it dependent on p53?
A2: Yes, this compound A induces a DNA damage response, and the intensity of this response is influenced by the p53 status.[1][2] In renal cell carcinoma (RCC) cells with mutated p53, treatment with this compound A leads to more severe genotoxic stress and a stronger DNA damage response, as indicated by the marked upregulation of phosphorylated H2AX.[1] This heightened DNA damage signaling in p53-mutant cells is also associated with a more pronounced increase in reactive oxygen species (ROS) levels.[1][2]
Q3: What is the general mechanism of action for this compound A?
A3: this compound A is an aureolic acid antibiotic that functions as a DNA-binding agent.[5][6] It has been shown to suppress p53-dependent transcription and promote apoptosis in human tumor cells.[1][5][6] Additionally, this compound A may interfere with the activity of topoisomerase I and has been reported to inhibit DNA methyltransferase activity, which plays a crucial role in epigenetic regulation.[2][4]
Q4: Are there known concentrations of this compound A used in cell culture experiments?
A4: Yes, the effective concentration of this compound A can vary depending on the cell line and the specific experimental endpoint. For instance, in studies with renal cancer cell lines, apoptosis was effectively induced at 1 µM in A-498 (p53 wild-type) cells and at a much lower concentration of 50 nM in 786-O (p53 mutant) cells.[6] Furthermore, a concentration of 50 nM was sufficient to trigger significant DNA damage in the p53-mutant 786-O cells.[2]
Troubleshooting Guides
Issue 1: Inconsistent apoptotic response to this compound A in my p53 wild-type cell line.
-
Possible Cause: The health and passage number of your cells can affect their response. Stressed or high-passage-number cells may exhibit altered signaling pathways.
-
Troubleshooting Steps:
-
Ensure you are using healthy, sub-confluent cells.
-
Verify the p53 status of your cell line, as long-term culturing can sometimes lead to mutations.
-
Optimize the concentration of this compound A and the treatment duration for your specific cell line through a dose-response and time-course experiment.
-
Issue 2: No significant difference in DNA damage markers (e.g., γH2AX) between p53 wild-type and p53 mutant cells after this compound A treatment.
-
Possible Cause: The time point of analysis may not be optimal to observe the differential response.
-
Troubleshooting Steps:
-
Perform a time-course experiment to identify the peak of the DNA damage response in both cell lines. The kinetics of the response may differ based on p53 status.
-
Ensure the antibody used for detecting the DNA damage marker is validated and used at the correct dilution.
-
Verify the p53 status of your cell lines to confirm they are indeed wild-type and mutant as expected.
-
Issue 3: High background apoptosis in untreated control cells.
-
Possible Cause: Suboptimal cell culture conditions can lead to baseline cellular stress and apoptosis.
-
Troubleshooting Steps:
-
Ensure your cell culture medium is fresh and properly supplemented.
-
Avoid over-confluency, as this can induce apoptosis.
-
Check for any potential contamination in your cell cultures.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound A in Renal Cancer Cell Lines
| Cell Line | p53 Status | Effective Concentration for Apoptosis Induction | Reference |
| A-498 | Wild-type | 1 µM | [6] |
| 786-O | Mutant | 50 nM | [6] |
Table 2: Differential Cellular Responses to this compound A Based on p53 Status
| Cellular Response | p53 Wild-Type (A-498 cells) | p53 Mutant (786-O cells) | Reference |
| Apoptotic Pathway | Primarily intrinsic pathway (upregulation of Puma, Bak; activation of caspase-9) | Intrinsic and potential extrinsic pathway crosstalk (activation of caspase-8, Bid truncation) | [1][2][3] |
| DNA Damage Response | Weaker response | More pronounced genotoxic stress and robust DNA damage signaling (marked upregulation of phosphorylated H2AX) | [1] |
| ROS Accumulation | Modest increase | More pronounced increase | [2] |
| Lysosomal Activity | Modest increase | Substantial increase | [2] |
Experimental Protocols
1. Western Blot Analysis for Apoptotic and DNA Damage Markers
-
Cell Lysis: After treating cells with this compound A, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Puma, Bak, Caspase-9, Caspase-8, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound A and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Diagrams
Caption: this compound A induced apoptosis in p53 wild-type cells.
References
- 1. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Olivomycin
Welcome to the technical support center for Olivomycin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound A?
This compound A is an aureolic acid antibiotic that primarily targets DNA.[1][2] It binds to the minor groove of GC-rich regions, with a preference for consensus sequences like 5'-GG-3' or 5'-GC-3'.[1][2] This binding is coordinated by a magnesium ion (Mg²⁺) and forms a stable complex.[3] By occupying these regions, which are often found in the regulatory segments of genes, this compound A obstructs the function of DNA polymerase and RNA polymerase II (RNAPII).[1][2][4] This interference with transcription and replication machinery is the basis of its cytotoxic and antiproliferative effects.[3][5]
Q2: I'm observing high cytotoxicity at concentrations lower than expected. What could be the cause?
Unexpectedly high cytotoxicity can stem from several factors, including cell line sensitivity and the induction of potent off-target effects like severe DNA damage and apoptosis. This compound A's effects are highly concentration-dependent and vary significantly between cell lines. For instance, in renal cell carcinoma lines, significant antiproliferative effects were observed at concentrations as low as 1 nM in 786-O cells and 10 nM in A-498 cells.[1]
Furthermore, the genetic background of the cells, particularly the status of the p53 tumor suppressor, can dramatically influence sensitivity.[6] Cells with mutant p53 (like 786-O) may exhibit more severe genotoxic stress, DNA damage signaling, and subsequent cell death compared to p53-wild-type cells.[2][6]
Troubleshooting Steps:
-
Titrate Concentration: Perform a dose-response curve for your specific cell line to determine the precise IC50 value.
-
Assess Apoptosis: Use Annexin V/PI staining and flow cytometry to quantify the level of apoptosis at different concentrations.[1]
-
Check DNA Damage: Perform Western blot analysis for DNA damage markers like phosphorylated Histone H2A.X (γH2AX) to assess the level of genotoxic stress.[2]
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not contributing to cytotoxicity.
| Cell Line | Genetic Background | Effective Concentration for Proliferation Inhibition | Apoptosis-Inducing Concentration (24h) |
| A-498 | Renal Carcinoma (p53 wild-type) | Starting at 10 nM | 1 µM |
| 786-O | Renal Carcinoma (p53 mutant) | Starting at 1 nM | 50 nM |
| HCT116 | Colon Carcinoma | Not specified, but used for gene expression studies | Not specified |
Table 1: Effective concentrations of this compound A in various cancer cell lines, demonstrating cell-type specific sensitivity.[1][5]
Troubleshooting Guides
Problem 1: How can I distinguish between on-target transcriptional inhibition and unintended off-target effects?
This is a critical challenge in drug research. The most robust method is to use a genetic approach where the intended target is removed, followed by treatment with the compound. If the drug's effect persists in the absence of its target, the observed phenotype is likely due to off-target interactions.[7]
Recommended Workflow: CRISPR-Cas9 Knockout Validation
This workflow allows you to create a cell line that lacks a specific gene you hypothesize is the primary target of this compound's downstream effects (e.g., a specific transcription factor). By comparing the drug's effect on wild-type (WT) versus knockout (KO) cells, you can validate on-target activity.
Problem 2: My results show modulation of p53 signaling and apoptosis. Is this a known off-target effect?
Yes, this compound A is known to modulate p53-dependent transcription and induce apoptosis.[1][2][8] This is a significant effect beyond simple transcriptional blocking at a specific gene promoter. This compound A can induce DNA damage, leading to the phosphorylation of p53 and the histone variant H2AX.[2] This initiates a DNA damage response that can trigger apoptosis.
The apoptotic pathway engaged can differ depending on the cell's p53 status:
-
In p53 wild-type cells (e.g., A-498): Apoptosis is often mediated through the intrinsic pathway, involving the upregulation of proteins like Puma and Bak and the activation of caspase-9.[1][6]
-
In p53 mutant cells (e.g., 786-O): The response can be more complex, potentially involving both intrinsic and extrinsic pathways, with activation of caspase-8 and Bid truncation observed alongside mitochondrial involvement.[6]
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound A that is cytotoxic to a specific cell line, allowing you to establish a working concentration range.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound A stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound A in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).
-
Treatment: Remove the old medium and add 100 µL of the medium containing the this compound A dilutions (and controls: untreated and vehicle-only) to the wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
This protocol allows for the qualitative assessment of protein expression to confirm the induction of DNA damage and apoptosis.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-PARP, anti-caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound A, wash cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.[1][2]
References
- 1. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered transcription and replication are the mechanisms of cytotoxicity of antitumor antibiotic this compound A - ProQuest [proquest.com]
- 6. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olivomycin Solution Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common instability and degradation issues encountered when working with Olivomycin in solution. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily affected by pH, temperature, and exposure to light. Like many complex organic molecules, this compound is susceptible to chemical degradation under suboptimal conditions, which can lead to a loss of biological activity and the formation of degradation products.
Q2: How does pH affect this compound stability?
The pH of the solution is a critical factor for this compound's stability and activity. Its ability to bind to DNA is pH-dependent, with no binding observed in acidic media.[1] This suggests that acidic conditions may lead to conformational changes or degradation that render the molecule inactive. While specific data on its stability across a wide pH range is limited, it is advisable to maintain solutions at a neutral or slightly alkaline pH to ensure its biological activity.
Q3: What is the recommended storage temperature for this compound solutions?
To minimize thermal degradation, this compound solutions should be stored at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to prevent chemical degradation and microbial growth. It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Is this compound sensitive to light?
Yes, many antibiotic compounds are sensitive to light (photosensitive). Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. Therefore, it is essential to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil during storage and handling.
Q5: What are the potential degradation pathways for this compound?
While the specific degradation pathways of this compound are not extensively documented in publicly available literature, similar complex antibiotics can undergo hydrolysis and oxidation. One study on the related compound, oligomycin (B223565) A, showed it undergoes retroaldol degradation in alkaline conditions, suggesting that this compound might be susceptible to similar degradation mechanisms in basic solutions.[2][3]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of Biological Activity or Inconsistent Results | Degradation of this compound in the experimental solution. | - Prepare fresh solutions: Use freshly prepared this compound solutions for each experiment.- Verify storage conditions: Ensure stock solutions are stored at the correct temperature and protected from light.- Check solution pH: Measure the pH of your experimental buffer to ensure it is within the optimal range for this compound activity (neutral to slightly alkaline). |
| Change in Solution Color or Appearance | Chemical degradation of this compound. | - Protect from light: Ensure solutions are always protected from light.- Check for contamination: Discoloration could also indicate microbial contamination if solutions are not sterile.- Prepare fresh solution: Discard any discolored solution and prepare a fresh batch. |
| Precipitation in the Solution | Poor solubility or degradation leading to insoluble products. | - Verify solvent compatibility: Ensure this compound is soluble in the chosen solvent at the desired concentration.- Check pH: Extreme pH values can affect solubility.- Avoid freeze-thaw cycles: Repeated freezing and thawing can cause precipitation. Aliquot stock solutions into single-use vials. |
| Appearance of New Peaks in HPLC Analysis | Chemical degradation of this compound. | - Conduct forced degradation studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[4][5]- Use a stability-indicating method: Ensure your analytical method can separate the intact drug from any degradation products. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound powder
- Solvents (e.g., water, methanol, acetonitrile)
- Buffers of various pH (e.g., pH 3, 7, 9)
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a suitable detector (e.g., UV-Vis or MS)
- Photostability chamber
- Temperature-controlled incubator
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep at room temperature and analyze at various time points (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the samples with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Keep the solid this compound powder and a solution of the drug in an oven at a specific temperature (e.g., 60°C) for 24 and 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines.[6]
-
Analyze at various time points.
-
4. Sample Analysis:
- Analyze the stressed samples using a validated stability-indicating HPLC method.[7]
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
5. Data Analysis:
- Calculate the percentage of degradation for each condition.
- Identify and characterize major degradation products using techniques like LC-MS.[8]
Visualizations
Caption: Factors influencing this compound stability and degradation.
Caption: Workflow for an this compound forced degradation study.
References
- 1. [Effect of neutral red on the cytotoxic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on retroaldol degradation products of antibiotic oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
Factors affecting the fluorescence quantum yield of Olivomycin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the fluorescent antibiotic, Olivomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound's fluorescence properties.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that influence the fluorescence quantum yield of this compound?
A1: The fluorescence quantum yield of this compound, an intrinsically fluorescent antibiotic, is sensitive to a variety of environmental and experimental factors. Key influencers include:
-
Solvent Polarity: The polarity of the solvent can significantly alter the fluorescence quantum yield. Generally, changes in solvent polarity affect the energy levels of the excited state, which can lead to either an increase or decrease in fluorescence intensity.
-
pH of the Medium: The ionization state of this compound can change with pH, which in turn can affect its electronic structure and, consequently, its fluorescence properties, including quantum yield and emission wavelength.
-
Presence of Divalent Metal Ions: this compound's interaction with DNA is mediated by divalent metal ions, such as Magnesium (Mg²⁺). The concentration and type of these ions can therefore directly impact the formation of the fluorescent complex.
-
Binding to DNA: The fluorescence of this compound is significantly enhanced upon binding to the minor groove of DNA, particularly in GC-rich regions. This is a crucial factor to consider in any experimental setup.
-
Concentration of this compound: At high concentrations, you may observe self-quenching, a phenomenon where the fluorescence intensity decreases as the concentration of the fluorophore increases.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of this compound, resulting in a loss of fluorescence.
Q2: My this compound solution is not fluorescing as expected. What are the common causes?
A2: Several factors could lead to lower-than-expected fluorescence. Consider the following troubleshooting steps:
-
Incorrect Wavelengths: Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths for this compound. In cellular environments, an excitation of 488 nm and emission detection around 535 nm has been used.[1]
-
Solvent Effects: The choice of solvent can dramatically impact fluorescence. If you are using a solvent that quenches fluorescence, consider switching to an alternative.
-
pH Imbalance: Verify the pH of your buffer or solution. A non-optimal pH can significantly reduce the quantum yield.
-
Absence of Divalent Cations: If you are studying the interaction of this compound with DNA, the absence of divalent cations like Mg²⁺ will prevent the formation of the highly fluorescent complex.
-
Degradation of this compound: Ensure your this compound stock solution is fresh and has been stored correctly, protected from light, to prevent degradation.
Q3: How does the interaction with DNA affect this compound's fluorescence?
A3: The binding of this compound to DNA is a primary factor that enhances its fluorescence quantum yield. This interaction is specific to the minor groove of the DNA double helix, with a preference for GC-rich sequences. The formation of a complex between an this compound dimer, a magnesium ion, and the DNA molecule restricts the non-radiative decay pathways of the excited this compound, leading to a significant increase in fluorescence emission.
Q4: I am observing rapid fading of the fluorescence signal during microscopy. What can I do to minimize this?
A4: The phenomenon you are observing is likely photobleaching. To mitigate this, you can:
-
Use an Antifade Reagent: Incorporate a commercial or self-made antifade mounting medium into your sample preparation. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).
-
Minimize Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and only expose the sample to the light source when acquiring images.
-
Optimize Imaging Settings: Use a sensitive camera and optimize the gain and exposure time to minimize the required excitation light.
-
Work Quickly: Plan your imaging session to be as efficient as possible to reduce the total time the sample is exposed to light.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Low Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your spectrofluorometer or microscope. For this compound A in some cellular applications, excitation at 488 nm and emission at 535 nm has been reported.[1] |
| Suboptimal Solvent | The fluorescence quantum yield is solvent-dependent. Test different solvents of varying polarities to find the optimal one for your experiment. |
| Incorrect pH | The fluorescence of many molecules is pH-sensitive.[2] Ensure your buffer is at the optimal pH for this compound fluorescence. You may need to perform a pH titration experiment to determine this. |
| Absence of Necessary Cofactors | This compound's fluorescence is significantly enhanced upon binding to DNA in the presence of divalent cations like Mg²⁺. Ensure these are present in your sample if you are studying this interaction. |
| Sample Degradation | Prepare fresh solutions of this compound and store them protected from light. |
| Low Concentration | While high concentrations can cause quenching, a concentration that is too low may result in a signal that is difficult to detect above the background. |
Issue 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Autofluorescence | Biological samples often have endogenous fluorophores. Use appropriate controls (e.g., unstained cells) and consider spectral unmixing if available on your microscope. |
| Impure Solvents or Reagents | Use high-purity, spectroscopy-grade solvents and reagents to minimize fluorescent contaminants. |
| Non-specific Binding | If working with cells, ensure proper washing steps to remove unbound this compound. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Photobleaching | Implement strategies to reduce photobleaching as described in the FAQs. Use fresh samples for each measurement where possible. |
| Fluctuations in Light Source Intensity | Allow your light source (e.g., arc lamp) to warm up and stabilize before taking measurements. Consider using more stable light sources like LEDs. |
| Variability in Sample Preparation | Standardize your experimental protocol, including incubation times, temperatures, and concentrations of all components. |
| Instrument Drift | Calibrate your spectrofluorometer or microscope regularly according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Illustrative Effect of Solvent Polarity on this compound A Fluorescence
| Solvent | Polarity Index | Excitation Max (nm) | Emission Max (nm) | Relative Quantum Yield (Φ/Φreference) |
| Methanol | 6.6 | ~440 | ~550 | Hypothetical Value |
| Ethanol | 5.2 | ~440 | ~550 | Hypothetical Value |
| DMSO | 7.2 | ~440 | ~550 | Hypothetical Value |
| Water | 9.0 | ~440 | ~550 | Hypothetical Value |
Table 2: Illustrative Effect of pH on this compound A Fluorescence in Aqueous Buffer
| pH | Excitation Max (nm) | Emission Max (nm) | Relative Quantum Yield (Φ/ΦpH 7.4) |
| 5.0 | ~440 | ~550 | Hypothetical Value |
| 6.0 | ~440 | ~550 | Hypothetical Value |
| 7.4 | ~440 | ~550 | 1.00 (Reference) |
| 8.0 | ~440 | ~550 | Hypothetical Value |
| 9.0 | ~440 | ~550 | Hypothetical Value |
Table 3: Illustrative Effect of Divalent Cations on this compound A Fluorescence in the Presence of DNA
| Cation | Concentration (mM) | Relative Fluorescence Intensity |
| Mg²⁺ | 0 | Baseline |
| 1 | Increased | |
| 5 | Significantly Increased | |
| 10 | Plateau/Slight Decrease | |
| Ca²⁺ | 5 | Moderately Increased |
| Zn²⁺ | 5 | Slightly Increased/Quenched |
Experimental Protocols
Protocol 1: Spectrofluorometric Titration of this compound A with DNA
This protocol allows for the determination of the binding affinity of this compound A to DNA by monitoring the change in its fluorescence intensity.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound A in a suitable buffer (e.g., Tris-HCl with 10% ethanol). Determine the precise concentration by spectrophotometry using its molar extinction coefficient.
-
Prepare a concentrated stock solution of calf thymus DNA in the same buffer. Determine the concentration by measuring the absorbance at 260 nm.
-
Prepare a working buffer solution (e.g., 10 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the spectrofluorometer (e.g., λex = 440 nm, λem = 550 nm).
-
Set the excitation and emission slit widths to an appropriate value to obtain a good signal-to-noise ratio.
-
-
Titration Procedure:
-
In a quartz cuvette, add a fixed concentration of this compound A (e.g., 1 µM) in the working buffer.
-
Record the initial fluorescence intensity (F₀).
-
Add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
Continue adding DNA until the fluorescence intensity reaches a plateau (saturates).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution at each step.
-
Plot the change in fluorescence (ΔF = F - F₀) as a function of the total DNA concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for determining the DNA binding affinity of this compound A.
Caption: A logical guide to troubleshooting low fluorescence signals.
References
Addressing batch-to-batch variability of commercial Olivomycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with the batch-to-batch variability of commercial Olivomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what is its primary mechanism of action?
A1: this compound A is an antitumor antibiotic belonging to the aureolic acid family. Its primary mechanism of action involves binding to the minor groove of GC-rich regions of DNA. This interaction interferes with DNA-dependent enzymatic processes, leading to the inhibition of transcription and replication.[1] this compound A has been shown to induce apoptosis and affect mitochondrial quality control in cancer cells.[2][3][4]
Q2: What are the main causes of batch-to-batch variability in commercial this compound A?
A2: Batch-to-batch variability of this compound A, a natural product produced by fermentation, can stem from several factors:
-
Purity: The percentage of pure this compound A can differ between batches. One study reported a purity of 95% as confirmed by reverse-phase HPLC.[5]
-
Impurities: The presence of structurally related compounds or byproducts from the fermentation and purification process can vary.
-
Degradation: this compound A can be susceptible to degradation over time, especially if not stored properly. Factors like pH, temperature, and light can contribute to its degradation.
-
Aggregation: Like many complex organic molecules, this compound A may have a tendency to aggregate in solution, which can affect its bioavailability and activity in cell-based assays.
Q3: How can batch-to-batch variability impact my experimental results?
A3: Inconsistent batches of this compound A can lead to significant variations in experimental outcomes, including:
-
Altered Potency: Differences in purity and the presence of impurities can lead to shifts in the half-maximal inhibitory concentration (IC50) values in cytotoxicity and other cell-based assays.
-
Inconsistent Phenotypic Effects: Variability in the compound's activity can result in inconsistent observations in studies of apoptosis, cell migration, and other cellular processes.
Q4: How should I store and handle this compound A to minimize degradation?
A4: To ensure the stability of this compound A:
-
Storage: Store the solid compound at -20°C or below, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability | Qualify each new batch of this compound A by performing a dose-response curve and comparing the IC50 value to a previously established baseline. |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid using old working solutions. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| Solvent Effects | Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium low (typically <0.5%) and consistent across all wells. |
Issue 2: Low or no biological activity observed.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Purchase a new batch of this compound A and prepare fresh stock solutions. Ensure proper storage conditions. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment with a wider concentration range. |
| Cell Line Resistance | The chosen cell line may be resistant to this compound A. Test a sensitive cell line as a positive control. |
| Assay-Specific Issues | Ensure that the assay conditions (e.g., incubation time, reagent concentrations) are optimal for detecting the expected effect. |
Issue 3: Precipitation of this compound A in cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound A has limited aqueous solubility. When diluting the DMSO stock, add it to the medium with gentle vortexing to ensure rapid dispersal. |
| High Concentration | The final concentration of this compound A in the medium may be too high. Try using a lower concentration range. |
| Temperature | Pre-warm the cell culture medium to 37°C before adding the this compound A stock solution. |
Data Presentation
Table 1: Illustrative Example of Batch-to-Batch Variability of Commercial this compound A
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC, %) | 96.2% | 91.5% | 98.1% |
| Major Impurity 1 (%) | 1.8% | 4.3% | 0.9% |
| Major Impurity 2 (%) | 0.7% | 2.1% | 0.5% |
| IC50 (A549 cells, 72h) | 50 nM | 85 nM | 45 nM |
| Appearance | Light yellow powder | Yellowish-brown powder | Light yellow powder |
Note: This table is for illustrative purposes to demonstrate potential batch-to-batch differences and is not based on a specific commercial supplier's data.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound A
This protocol provides a general method for assessing the purity of this compound A using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound A sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound A in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70% A, 30% B) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound A as the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Cell-Based Apoptosis Assay using Annexin V Staining
This protocol describes how to assess this compound A-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A-498 or 786-O)
-
Complete cell culture medium
-
This compound A
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
2. Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound A (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
3. Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using the flow cytometry software.
Visualizations
Caption: A logical workflow for handling and quality control of new batches of this compound A.
Caption: p53-dependent apoptosis signaling pathway induced by this compound A.[1][2][3][6][7]
Caption: this compound A's effect on the Epithelial-Mesenchymal Transition (EMT) pathway.[2][4]
References
- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells | MDPI [mdpi.com]
- 6. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Olivomycin powder and solutions
Welcome to the technical support center for Olivomycin. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound powder and solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Solid this compound powder should be stored at -20°C, kept in a desiccated environment, and protected from light.[1] Under these conditions, it is reported to be stable for 24 months to over 4 years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is practically insoluble in water but can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1] To prepare a stock solution, dissolve the powder in a minimal amount of the chosen solvent. It's recommended to purge the solvent with an inert gas before use to minimize oxidation.[1] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for up to 3 months or at -80°C for up to 6 months, always protected from light.[1]
Q3: How stable are aqueous working solutions of this compound?
A3: Aqueous working solutions of this compound are not stable and should be prepared fresh for each experiment by diluting the stock solution.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an antitumor antibiotic that binds to the minor groove of GC-rich regions of DNA.[2][3] This interaction, which is coordinated by divalent metal ions like Mg²⁺, physically obstructs DNA-dependent processes such as replication and transcription.[3][4] This leads to the induction of apoptosis (programmed cell death) in cancer cells.[2][5][6]
Data Presentation: Storage and Stability
| Form | Solvent | Storage Temperature | Stability | Key Considerations |
| Powder | - | -20°C | 24 months to over 4 years | Store desiccated and protected from light.[1][7] |
| Stock Solution | DMSO, Ethanol, DMF | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles; protect from light.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[1][7] | ||
| Aqueous Solution | Aqueous Buffers, Cell Culture Media | Room Temperature or 37°C | Unstable | Prepare fresh immediately before use.[1] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity in my assay.
-
Possible Cause: Degradation of this compound.
-
Solution: Improper storage, such as exposure to light, non-neutral pH, or prolonged storage of aqueous solutions, can lead to degradation.[1] Repeated freeze-thaw cycles of the stock solution can also reduce its potency.[1] Prepare a fresh stock solution from the solid powder, ensuring proper storage by aliquoting and keeping it at -20°C or -80°C, protected from light. Always prepare aqueous working solutions immediately before your experiment.[1]
-
-
Possible Cause: Incorrect solution concentration.
-
Solution: Verify the calculations used to prepare the stock and working solutions. Ensure the powder was fully dissolved in the solvent. Gentle vortexing or sonication can aid in complete dissolution.[1]
-
Issue 2: Precipitate forms after diluting the DMSO stock into an aqueous buffer or cell culture medium.
-
Possible Cause: Poor aqueous solubility.
-
Solution: This can happen if the final concentration of the organic solvent is too low to maintain solubility. Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent toxicity while keeping the compound in solution.[8] You can perform serial dilutions to achieve the desired final concentration. Visually inspect your plates for any signs of precipitation.[9]
-
Issue 3: High variability between replicate wells in a cell-based assay.
-
Possible Cause: Uneven distribution of the compound.
-
Solution: After adding the diluted this compound to the wells, gently mix the plate by tapping or swirling to ensure a homogenous distribution. Also, ensure that cells are seeded uniformly across the plate.[9]
-
Experimental Protocols
Protocol: Induction of Apoptosis in Renal Cancer Cells
This protocol is based on methodologies described for studying the effects of this compound A on renal cancer cell lines A-498 (p53 wild-type) and 786-O (p53 mutant).[2][6]
1. Cell Culture and Seeding:
- Culture A-498 or 786-O cells in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS).
- Seed the cells in multi-well plates at a density that allows for optimal growth during the experiment. For example, for a migration assay, seed 2 x 10⁴ cells per upper chamber of a transwell insert.[10]
2. This compound A Treatment:
- Prepare a fresh working solution of this compound A by diluting a DMSO stock solution in a serum-free medium.
- Treat the cells with the desired concentration of this compound A. Effective concentrations have been reported to be around 50 nM for 786-O cells and 1 µM for A-498 cells for inducing apoptosis.[2][10] Include a vehicle control (DMSO) at the same final concentration as the drug-treated wells.
- Incubate the cells for the desired period (e.g., 24 hours).[2][10]
3. Apoptosis Analysis by Annexin V Staining and Flow Cytometry:
- After incubation, harvest the cells.
- Resuspend the cells in a staining solution containing Annexin V-FITC and Propidium Iodide (PI).[2]
- Incubate at room temperature in the dark for 20 minutes.[2]
- Analyze the samples using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).[2]
4. Western Blot Analysis for Apoptotic Markers:
- Lyse the treated and control cells to extract total protein.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Puma, Bak, activated caspase-9 for the intrinsic pathway; activated caspase-8 for the extrinsic pathway).[2][6]
- Use an appropriate loading control, such as β-actin, to normalize the results.[2]
Visualizations
Caption: Experimental workflow for studying this compound A's effects.
Caption: this compound A-induced apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound A|Antitumor Antibiotic|For Research [benchchem.com]
- 5. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
Validation & Comparative
A Comparative Guide to DNA Staining: Olivomycin A vs. Chromomycin A3
For researchers, scientists, and drug development professionals, the precise selection of fluorescent DNA stains is paramount for accurate cellular analysis. This guide provides an in-depth, objective comparison of two closely related aureolic acid antibiotics, Olivomycin A and Chromomycin A3, for DNA staining applications, supported by experimental data and detailed protocols.
Both this compound A and Chromomycin A3 are potent fluorescent dyes that selectively bind to GC-rich regions of double-stranded DNA. Their shared mechanism of action and similar chemical structures make them valuable tools in various applications, including flow cytometry, chromosome analysis, and studies of chromatin structure. This guide will dissect their performance characteristics, offering a clear comparison to aid in the selection of the optimal reagent for specific research needs.
Mechanism of Action: A Shared Path to Fluorescence
This compound A and Chromomycin A3 belong to the aureolic acid family of antibiotics.[1] Their mechanism of DNA binding is a multi-step process that results in the inhibition of DNA replication and transcription. Both compounds form a dimer that is coordinated by a divalent cation, typically magnesium (Mg²⁺).[1][2] This drug-dimer-cation complex then binds to the minor groove of the DNA helix, with a strong preference for sequences rich in guanine (B1146940) and cytosine (GC). The binding of these molecules to DNA leads to a significant enhancement of their intrinsic fluorescence, allowing for the visualization and quantification of DNA content.
Performance Comparison: A Quantitative Look
The efficacy of a DNA stain is determined by several key parameters, including its binding affinity, fluorescence intensity, and spectral characteristics. The following tables summarize the available quantitative data for this compound A and Chromomycin A3.
Table 1: Physicochemical and Spectral Properties
| Property | This compound A | Chromomycin A3 |
| Chemical Formula | C₅₈H₈₄O₂₆ | C₅₇H₈₂O₂₆ |
| Molecular Weight | ~1197.27 g/mol | ~1183.25 g/mol |
| Excitation Max (DNA-bound) | ~440 nm | 445 nm[3][4] |
| Emission Max (DNA-bound) | ~480-550 nm[5][6] | 575 nm[3][4] |
Table 2: DNA Binding and Fluorescence Characteristics
| Parameter | This compound A | Chromomycin A3 |
| Binding Affinity (Kd) | Comparable to other aureolic acids for GC sites | ~(2.7 ± 1.4) x 10⁷ M⁻¹ (for a specific 18-mer DNA) |
| Fluorescence Enhancement | ~10-fold increase upon binding to DNA hairpin | Significant increase upon DNA binding |
| Relative Fluorescence Intensity | Slightly greater than Chromomycin A3 in stained cells[7] | - |
A direct comparative study has shown that cells stained with this compound A exhibit a slightly greater fluorescence intensity than those stained with Chromomycin A3.[7] However, the resolution of the resulting DNA distribution patterns in flow cytometry is comparable for both stains.[7]
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible and reliable DNA staining. Below are representative protocols for flow cytometry applications using both this compound A and Chromomycin A3.
Experimental Workflow for DNA Staining in Flow Cytometry
The general workflow for preparing and staining mammalian cells for DNA content analysis using either this compound A or Chromomycin A3 is outlined below.
Protocol 1: DNA Staining of Mammalian Cells with Chromomycin A3 for Flow Cytometry
This protocol is adapted from established methods for staining mammalian cells.[2][7]
Reagents:
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixative: 70% Ethanol (B145695), ice-cold
-
Chromomycin A3 Staining Solution:
-
Chromomycin A3: 20 µg/mL
-
MgCl₂: 15 mM
-
PBS
-
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 1 mL of residual PBS.
-
-
Fixation:
-
While gently vortexing, add the 1 mL of cell suspension dropwise to 4 mL of ice-cold 70% ethanol.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 1 mL of Chromomycin A3 Staining Solution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer equipped with a laser for excitation at or near 445 nm (e.g., a 457 nm line from an argon laser).
-
Collect the emission fluorescence using a filter appropriate for ~575 nm.
-
Protocol 2: DNA Staining of Yeast with this compound A for Flow Cytometry
This protocol is based on a method optimized for yeast cells and can be adapted for other cell types.[8]
Reagents:
-
Saline Solution: 1 M NaCl
-
This compound A Staining Solution:
-
This compound A: 100 µg/mL
-
MgCl₂: 40 mM
-
NaCl: 1 M
-
Procedure:
-
Cell Preparation:
-
Harvest yeast cells and wash them with an appropriate buffer.
-
-
Permeabilization/Fixation:
-
If required for the cell type, perform a standard fixation step (e.g., with 70% ethanol as described in Protocol 1).
-
-
Staining:
-
Resuspend the cell pellet in the this compound A Staining Solution.
-
Incubate for at least 12 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer with excitation capabilities around 440 nm.
-
Collect emission fluorescence in the range of 480-550 nm.
-
Signaling Pathways and Cellular Impact
The primary mechanism of action for both this compound A and Chromomycin A3 is the inhibition of macromolecular synthesis through their binding to DNA. This interference with DNA-dependent processes affects critical cellular signaling pathways. By blocking the binding of transcription factors to promoter regions, these compounds can down-regulate the expression of various genes, including those involved in cell proliferation and survival. This ultimately leads to the induction of cell cycle arrest and apoptosis, which is the basis for their investigation as potential anti-cancer agents.
Conclusion
Both this compound A and Chromomycin A3 are highly effective GC-specific DNA stains suitable for a range of applications in cellular analysis. Their similar mechanisms of action and spectral properties make them largely interchangeable for many routine procedures.
Key considerations for selection include:
-
Fluorescence Intensity: this compound A may offer a slight advantage in terms of fluorescence brightness.[7]
-
Availability and Cost: The choice may be influenced by the commercial availability and cost of the respective compounds.
-
Existing Protocols: Laboratories with established and optimized protocols for one of these stains may prefer to maintain consistency.
Ultimately, the choice between this compound A and Chromomycin A3 will depend on the specific experimental requirements and available instrumentation. This guide provides the foundational data and protocols to enable an informed decision for achieving high-quality and reproducible DNA staining results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Studies of complex formation of this compound A and its derivatives with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Olivomycin vs. DAPI for Nuclear Counterstaining
For researchers, scientists, and drug development professionals seeking the optimal fluorescent dye for nuclear counterstaining, this guide provides a comprehensive comparison of Olivomycin and DAPI. This document outlines their spectral properties, performance characteristics, and detailed experimental protocols to inform your selection process.
This guide objectively evaluates two prominent nuclear stains, this compound and 4′,6-diamidino-2-phenylindole (DAPI), presenting key quantitative data, experimental methodologies, and visual aids to facilitate a direct comparison of their performance in fluorescence microscopy applications.
At a Glance: Key Performance Metrics
A summary of the essential photophysical and binding properties of this compound A and DAPI when bound to double-stranded DNA (dsDNA) is presented below. These parameters are critical in determining the suitability of each dye for specific experimental needs, including the available excitation sources and emission filters, the required brightness of the signal, and the target DNA composition.
| Property | This compound A | DAPI |
| Excitation Max (λex) | ~440-488 nm | ~358 nm |
| Emission Max (λem) | ~480-535 nm | ~461 nm |
| Quantum Yield (Φ) | Data not available | ~0.92 |
| Molar Extinction Coefficient (ε) | Data not available | 27,000 cm⁻¹M⁻¹ |
| DNA Binding Specificity | GC-rich regions (minor groove) | AT-rich regions (minor groove) |
| Photostability | Prone to rapid fading | Relatively stable |
| Cytotoxicity | High (nanomolar concentrations can induce apoptosis) | Lower than this compound A, but can be toxic at high concentrations |
In-Depth Analysis
Spectral Characteristics
DAPI is a well-characterized blue-emitting fluorophore with a maximum excitation in the ultraviolet (UV) range at approximately 358 nm and a maximum emission at around 461 nm when bound to dsDNA.[1] This makes it compatible with standard DAPI filter sets and UV or violet laser lines.
DNA Binding and Specificity
A key differentiator between the two dyes is their sequence specificity. DAPI preferentially binds to the minor groove of AT-rich regions of dsDNA.[1] In contrast, this compound A binds to the minor groove of GC-rich DNA sequences.[4] This opposing specificity can be a critical factor in experimental design, particularly in studies where the GC or AT content of specific genomic regions is of interest. The binding of both dyes to DNA results in a significant enhancement of their fluorescence.
Photostability and Cytotoxicity
DAPI is known for its relatively good photostability, allowing for longer exposure times during image acquisition.[5] Conversely, this compound A has been reported to be susceptible to rapid photobleaching, which can be a limitation for time-lapse imaging or experiments requiring intense illumination.[5]
In terms of cytotoxicity, this compound A is a potent antibiotic that can induce apoptosis in tumor cells at nanomolar concentrations.[6][7] While this property is leveraged in cancer research, it indicates a higher level of toxicity compared to DAPI. DAPI is generally considered less toxic, although it can also affect cell viability at higher concentrations.[5]
Experimental Protocols
Nuclear Counterstaining with DAPI (Fixed Cells)
This protocol is a standard procedure for staining the nuclei of fixed mammalian cells.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 300 nM. Incubate the cells with the DAPI solution for 1-5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip with an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
Nuclear Counterstaining with this compound A (Fixed Fungal Nuclei)
This protocol is adapted from a method used for staining Neurospora nuclei and may require optimization for other cell types.[5]
Materials:
-
This compound A
-
Phosphate (B84403) buffer
-
Magnesium chloride (MgCl₂)
-
Fixation solution (e.g., 70% ethanol)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Fix cells with 70% ethanol.
-
Washing: Rinse the cells with phosphate buffer.
-
This compound A Staining Solution: Prepare a staining solution of 100 µg/mL this compound A in phosphate buffer containing 25 mM MgCl₂.
-
Staining: Incubate the cells in the this compound A staining solution for 5-10 minutes.
-
Washing: Briefly rinse the cells with phosphate buffer to remove excess stain.
-
Mounting: Mount the coverslip with an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for green-yellow fluorescence (e.g., Excitation: ~488 nm, Emission: ~520 nm long-pass). Due to photobleaching, minimize exposure to the excitation light.[5]
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for nuclear counterstaining with DAPI and this compound A.
Conclusion
The choice between this compound and DAPI for nuclear counterstaining is contingent on the specific requirements of the experiment.
DAPI is the preferred choice for general-purpose nuclear counterstaining due to its:
-
High specificity for DNA.
-
Bright and photostable blue fluorescence.
-
Well-established and straightforward protocols.
-
Compatibility with a wide range of other fluorophores in multicolor imaging.
This compound A may be considered in specific scenarios where:
-
Staining of GC-rich regions is desired.
-
A green-yellow emitting nuclear stain is necessary to avoid spectral overlap with other blue or red fluorophores.
-
The higher cytotoxicity is not a concern or is part of the experimental design (e.g., in studies involving apoptosis).
Researchers should carefully consider the spectral properties, DNA binding preferences, photostability, and cytotoxicity of each dye in the context of their experimental goals to make an informed decision. The provided protocols offer a starting point for developing a robust nuclear staining procedure.
References
- 1. Specific staining of DNA with the fluorescent antibiotics, mithramycin, chromomycin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. newprairiepress.org [newprairiepress.org]
- 6. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Olivomycin-Induced Apoptosis: A Comparative Guide to Caspase Activity Assays
For researchers, scientists, and drug development professionals, the validation of apoptosis is a critical step in assessing the efficacy of potential therapeutic agents. Olivomycin A, an aureolic acid antibiotic, has been identified as a potent inducer of apoptosis in various cancer cell lines. This guide provides a comprehensive comparison of methods to validate this compound A-induced apoptosis, with a focus on caspase activity assays. We present supporting experimental data, detailed protocols, and a comparative analysis with other well-established apoptosis inducers.
This compound A and the Orchestration of Apoptosis
This compound A triggers programmed cell death by activating the intrinsic and/or extrinsic apoptosis pathways, both of which converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of these enzymes is a hallmark of apoptosis. Key caspases in these pathways include the initiator caspases, caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), and the executioner caspases, such as caspase-3 and caspase-7.
Recent studies have shown that in p53 wild-type A-498 renal cancer cells, this compound A primarily activates the intrinsic apoptotic pathway, characterized by the activation of caspase-9. In contrast, in p53-mutant 786-O renal cancer cells, this compound A engages both the intrinsic and extrinsic pathways, leading to the activation of both caspase-8 and caspase-9.[1]
Comparative Analysis of Apoptosis Inducers
To contextualize the apoptotic-inducing capability of this compound A, it is useful to compare its effects on caspase activation with other well-known apoptosis inducers like Doxorubicin and Staurosporine. While direct comparative studies with this compound A are limited, data from various studies can be compiled to provide a comparative overview.
| Apoptosis Inducer | Cell Line | Target Caspase(s) | Method of Detection | Observed Effect | Reference |
| This compound A | A-498 (Renal Cancer) | Cleaved Caspase-9 | Western Blot | Increased levels of cleaved caspase-9, indicating activation. | [1] |
| This compound A | 786-O (Renal Cancer) | Cleaved Caspase-8, Cleaved Caspase-9 | Western Blot | Increased levels of cleaved caspase-8 and -9, indicating activation. | [1] |
| Doxorubicin | Cardiac Stem Cells | Caspase-3 | Fluorometric Assay | Up to 11.3-fold increase in caspase-3 activity. | [2] |
| Doxorubicin | Jurkat (Leukemia) | Caspase-3 | Immunofluorescence | 3.7-fold increase in caspase-3 activation under normoxic conditions. | [3] |
| Staurosporine | Cultured Rat Astrocytes | Apoptotic Cells | Flow Cytometry | Approximately 5-fold increase in early apoptosis. | [4] |
| Staurosporine | Bovine Lens Epithelial Cells | Caspase-2, -3, -4, -8, -9 | Fluorogenic Peptide Substrate | Time- and dose-dependent increase in the activity of all tested caspases. | [5] |
Note: The data for this compound A is based on the detection of cleaved (activated) caspases by Western blot, which is a semi-quantitative method. The data for Doxorubicin and Staurosporine are derived from quantitative enzymatic activity assays.
Signaling Pathways of this compound A-Induced Apoptosis
The mechanism of this compound A-induced apoptosis is cell-type dependent. The following diagrams illustrate the known signaling pathways in renal cancer cells.
Experimental Protocols
Accurate validation of apoptosis requires robust and well-documented experimental procedures. Below are detailed protocols for commonly used caspase activity assays.
Caspase Activity Assay Experimental Workflow
The general workflow for measuring caspase activity involves cell lysis, incubation with a caspase-specific substrate, and detection of the resulting signal.
Detailed Methodologies
1. Cell Culture and Induction of Apoptosis:
-
Culture A-498 or 786-O cells in appropriate media and conditions until they reach the desired confluency.
-
Treat the cells with this compound A at a pre-determined effective concentration (e.g., 1 µM for A-498 and 50 nM for 786-O cells) for a specified duration (e.g., 24 hours).[1]
-
Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., Doxorubicin or Staurosporine) as a positive control.
2. Cell Lysis:
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer.
-
Incubate the cells on ice for 10-15 minutes to ensure complete lysis.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
3. Caspase Activity Assay (Colorimetric):
-
This assay is based on the cleavage of a p-nitroaniline (pNA) labeled peptide substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, or LEHD-pNA for caspase-9).
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer containing the respective caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase activity.
4. Caspase Activity Assay (Fluorometric):
-
This assay utilizes a peptide substrate conjugated to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethyl coumarin (B35378) (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC).
-
The procedure is similar to the colorimetric assay, but instead of a pNA-labeled substrate, a substrate like DEVD-AFC (for caspase-3), IETD-AFC (for caspase-8), or LEHD-AFC (for caspase-9) is used.
-
After incubation, measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., ~400 nm excitation and ~505 nm emission for AFC).
5. Caspase Activity Assay (Luminometric):
-
This highly sensitive assay uses a substrate that, when cleaved by a caspase, releases a substrate for luciferase (e.g., aminoluciferin).
-
The "add-mix-measure" format involves adding a single reagent containing the proluminescent substrate and luciferase to the cell culture.
-
The resulting luminescent signal is proportional to the caspase activity and is measured using a luminometer.
Data Analysis:
-
For all assays, calculate the fold increase in caspase activity in the treated samples compared to the untreated control after subtracting the background reading from a blank well (containing lysis buffer and substrate but no cell lysate).
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. biotium.com [biotium.com]
Comparative Analysis of Anti-DNA Antibody Cross-Reactivity with Olivomycin-Treated Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-DNA antibodies with cells treated with Olivomycin, a DNA minor groove binding agent, versus Doxorubicin, a DNA intercalator and topoisomerase II inhibitor. Understanding how these drugs modify the immunogenicity of cellular DNA is crucial for assessing potential off-target effects and autoimmune implications in drug development.
Introduction
Anti-DNA antibodies are a hallmark of systemic lupus erythematosus (SLE), but can also be induced by various drugs and are a concern in the development of new therapeutics. These antibodies can recognize not only the canonical double-stranded DNA (dsDNA) but also altered DNA structures.[1] DNA-binding drugs, by modifying the structure of cellular DNA, have the potential to create novel epitopes, leading to increased binding of pre-existing anti-DNA antibodies or even triggering de novo antibody production. This guide explores the differential effects of this compound and Doxorubicin on the antigenicity of DNA within the cellular context.
This compound, an aureolic acid antibiotic, binds non-intercalatively to the minor groove of G/C-rich DNA sequences.[2][3] This interaction can induce conformational changes in the DNA. In contrast, Doxorubicin intercalates between DNA base pairs and inhibits topoisomerase II, leading to DNA strand breaks and the formation of DNA adducts.[4][5] These distinct mechanisms of action are hypothesized to result in different patterns of anti-DNA antibody cross-reactivity.
Comparative Data Summary
While direct comparative studies quantifying the binding of anti-DNA antibodies to cells treated with this compound versus Doxorubicin are not extensively available in the literature, the following table summarizes the expected outcomes based on their mechanisms of action. The data is presented as a hypothetical representation of results from a flow cytometry experiment measuring the Mean Fluorescence Intensity (MFI) of anti-DNA antibody staining.
| Treatment Group | Drug Concentration (µM) | Mean Fluorescence Intensity (MFI) of Anti-DNA Antibody Staining (Hypothetical) | Fold Change Over Untreated Control |
| Untreated Control | 0 | 100 ± 15 | 1.0 |
| This compound | 0.1 | 180 ± 25 | 1.8 |
| This compound | 1.0 | 350 ± 40 | 3.5 |
| Doxorubicin | 0.1 | 150 ± 20 | 1.5 |
| Doxorubicin | 1.0 | 280 ± 35 | 2.8 |
Note: This data is illustrative and serves to highlight the expected dose-dependent increase in anti-DNA antibody binding for both drugs, with potential differences in the magnitude of the effect based on their distinct DNA-modifying properties.
Signaling Pathways and Mechanisms of Action
The interaction of this compound and Doxorubicin with DNA initiates distinct cellular signaling pathways that can influence the exposure and recognition of DNA epitopes by antibodies.
References
- 1. Frontiers | The Anti-DNA Antibodies: Their Specificities for Unique DNA Structures and Their Unresolved Clinical Impact—A System Criticism and a Hypothesis [frontiersin.org]
- 2. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. The power and potential of doxorubicin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-DNA adducts induce a non-topoisomerase II-mediated form of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Mithramycin vs. Olivomycin: A Comparative Analysis of DNA Binding and Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount for targeted therapeutic design. Mithramycin and Olivomycin, both aureolic acid antibiotics, are potent anticancer agents that exert their effects by binding to the minor groove of DNA. While they share a common mechanism of action, subtle variations in their chemical structure lead to distinct differences in their DNA binding kinetics, sequence preference, and ultimately, their biological activity.
This guide provides a detailed comparison of Mithramycin and this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing their interaction with DNA.
At a Glance: Key Differences
| Feature | Mithramycin | This compound |
| Primary Binding Site | Minor groove of GC-rich DNA | Minor groove of GC-rich DNA |
| Binding Stoichiometry | Forms a 2:1 drug-DNA complex (dimer) with a divalent metal ion (e.g., Mg2+) | Forms a 2:1 drug-DNA complex (dimer) with a divalent metal ion (e.g., Mg2+) |
| Sequence Preference | Strong preference for sequences containing GpG steps.[1][2] | Binds to various G/C-rich sites, but with different dissociation kinetics.[3] |
| Kinetic Stability | Forms relatively stable complexes with its preferred binding sites. | Exhibits differential kinetic stability; complexes with sites containing a central CG dinucleotide are less stable and dissociate more rapidly.[3][4][5] |
| Biological Activity | Inhibition of DNA and RNA polymerases, potent inhibitor of transcription factors like Sp1 and EWS-FLI1.[6][7][8] | Inhibition of replication and transcription.[3][9] Also shown to interfere with topoisomerase I and DNA methyltransferase activity.[9] |
| Toxicity Profile | Significant toxicity is a major limitation for its clinical use.[6] | Also exhibits considerable cytotoxicity. |
DNA Binding and Sequence Specificity
Both Mithramycin and this compound are non-intercalating agents that bind to the minor groove of double-stranded DNA.[7] Their binding is dependent on the presence of divalent cations like Mg2+, which facilitates the formation of a drug dimer that fits into the minor groove.[7][10] The core of their mechanism involves the inhibition of replication and transcription by physically obstructing the passage of polymerases along the DNA template.[3][9]
While both drugs target GC-rich regions, their precise sequence preferences and the stability of the resulting drug-DNA complexes differ.
Mithramycin demonstrates a clear preference for DNA sequences containing two or more contiguous guanine (B1146940) bases, particularly favoring GpG steps.[1][2] This specificity is crucial for its ability to displace or interfere with the binding of transcription factors that recognize similar GC-rich promoter elements, such as Sp1.[6]
This compound A , in contrast, can bind to a broader range of G/C-containing tetranucleotide sites with similar affinity under equilibrium conditions.[3][5] However, kinetic studies have revealed a significant difference in the dissociation rates of these complexes. This compound A forms more stable complexes with sites containing central GC or GG dinucleotides, while its complexes with sites containing a central CG dinucleotide are kinetically less stable and dissociate more readily.[3][4][5] This kinetic discrimination may play a crucial role in its biological activity by influencing the duration of transcriptional inhibition at different promoter sites.
Comparative Biological Activity
The differential DNA binding properties of Mithramycin and this compound translate into distinct biological activities and potential therapeutic applications.
Mithramycin 's potent inhibition of the Sp1 transcription factor has made it a subject of interest for cancers where Sp1-regulated genes are overexpressed.[6] Furthermore, its ability to antagonize the oncogenic transcription factor EWS-FLI1 has positioned it as a potential therapeutic for Ewing sarcoma.[7] However, its clinical utility has been hampered by significant toxicity.[6]
This compound A also demonstrates potent anticancer properties, inducing apoptosis in various cancer cell lines.[9][11] Its mechanism of action extends beyond simple transcription inhibition, with studies showing it can also interfere with topoisomerase I and DNA methyltransferase activity, suggesting a broader impact on cellular processes.[9] The kinetic differences in its DNA binding may allow for a more nuanced modulation of gene expression compared to Mithramycin.
Experimental Protocols
A variety of biophysical and cell-based assays are employed to characterize the DNA binding and activity of Mithramycin and this compound.
DNA Footprinting (DNase I and Hydroxyl Radical)
This technique is used to identify the specific DNA sequences where the drugs bind.
-
Principle: A DNA fragment labeled at one end is incubated with the drug and then partially cleaved by DNase I or hydroxyl radicals. The drug protects its binding site from cleavage, resulting in a "footprint" on a sequencing gel.
-
Protocol Outline:
-
DNA Preparation: A DNA fragment of interest (150-300 bp) is radiolabeled at one end (e.g., with ³²P).[12]
-
Drug-DNA Binding: The labeled DNA is incubated with varying concentrations of Mithramycin or this compound in the presence of MgCl₂ to allow for complex formation.
-
Enzymatic/Chemical Cleavage: A limited amount of DNase I or a solution generating hydroxyl radicals is added to the mixture to induce single-strand nicks in the DNA.[1][12][13]
-
Reaction Termination: The cleavage reaction is stopped, and the DNA is purified.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide sequencing gel.
-
Analysis: The gel is autoradiographed. The region where the drug was bound will show a gap in the ladder of bands, indicating the protected sequence.[12]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of the drugs to specific DNA sequences and can reveal differences in binding affinity and kinetics.
-
Principle: A labeled DNA probe containing a putative binding site is incubated with the drug. The drug-DNA complex will migrate more slowly than the free DNA probe during non-denaturing gel electrophoresis, causing a "shift" in the band's position.
-
Protocol Outline:
-
Probe Preparation: A short oligonucleotide probe containing the target sequence is labeled (e.g., with ³²P or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with varying concentrations of Mithramycin or this compound and MgCl₂ in a binding buffer.
-
Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and electrophoresed.
-
Detection: The positions of the free and bound probe are visualized by autoradiography or fluorescence imaging. The intensity of the shifted band is proportional to the amount of drug-DNA complex formed.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
These assays are used to quantify the cytotoxic effects of the drugs on cancer cell lines.
-
Principle: These colorimetric or luminescent assays measure the metabolic activity of living cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.
-
Protocol Outline (CellTiter-Glo):
-
Cell Plating: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[14]
-
Drug Treatment: The cells are treated with a range of concentrations of Mithramycin or this compound and incubated for a specific period (e.g., 48-72 hours).[14][15]
-
Reagent Addition: An equal volume of CellTiter-Glo reagent is added to each well.[14] This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Incubation and Measurement: The plate is incubated briefly to stabilize the luminescent signal, which is then measured using a luminometer.[14]
-
Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Conclusion
Mithramycin and this compound, while structurally and mechanistically related, exhibit key differences in their DNA binding kinetics and sequence preferences. Mithramycin shows a strong preference for GpG sequences, leading to potent and specific inhibition of certain transcription factors. This compound, on the other hand, displays a more complex interaction with DNA, characterized by kinetic discrimination between different GC-rich sites. These distinctions are critical for understanding their biological activities and for the rational design of new aureolic acid analogues with improved therapeutic indices. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other DNA-binding agents.
References
- 1. High resolution hydroxyl radical footprinting of the binding of mithramycin and related antibiotics to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Footprinting studies of sequence recognition by mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction | MDPI [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Discrimination between G/C Binding Sites by this compound A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of mithramycin analogues bound to DNA and implications for targeting transcription factor FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How mithramycin stereochemistry dictates its structure and DNA binding function - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. High resolution hydroxyl radical footprinting of the binding of mithramycin and related antibiotics to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijbs.com [ijbs.com]
Quantifying Olivomycin in Biological Samples: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic studies, efficacy assessment, and toxicity monitoring. This guide provides a detailed comparison of an enzyme immunoassay (EIA) for the quantification of the aureolic acid antibiotic, Olivomycin, with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This comparison is based on published performance data and established analytical methodologies to provide an objective overview for selecting the most appropriate quantification method for specific research needs.
At a Glance: Method Comparison
| Feature | Enzyme Immunoassay (EIA) | HPLC-UV | LC-MS/MS |
| Principle | Antigen-antibody binding | Chromatographic separation and UV absorbance | Chromatographic separation and mass-to-charge ratio detection |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL to µg/mL range) | Very High (pg/mL to ng/mL range) |
| Specificity | High, but potential for cross-reactivity | Moderate, dependent on chromatographic resolution | Very High, based on mass fragmentation patterns |
| Throughput | High (plate-based format) | Low to Moderate | Moderate to High |
| Cost | Relatively low | Moderate | High |
| Expertise | Moderate | Moderate | High |
Performance Characteristics
The performance of an analytical method is defined by several key parameters. The following tables summarize the available and representative data for the quantification of this compound and its close structural analogs.
Enzyme Immunoassay (EIA) for this compound
A double-antibody enzyme immunoassay using beta-D-galactosidase as a label has been developed for the quantification of this compound.[1]
| Parameter | Performance |
| Limit of Detection (LOD) | 50 pg per assay tube[1] |
| Specificity | No cross-reactivity with Mithramycin[1] |
| Dynamic Range | Not explicitly stated, but typical for competitive EIAs. |
| Accuracy (Recovery) | Not explicitly stated. |
| Precision (CV%) | Not explicitly stated. |
Note: Detailed quantitative performance data for the specific this compound EIA is limited in the available literature. The table reflects the published sensitivity and specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While a specific validated HPLC-UV method for this compound with published performance data was not identified, the following table represents typical performance characteristics for HPLC-UV methods used for the quantification of antibiotics in biological samples.
| Parameter | Representative Performance |
| Linear Range | Typically in the ng/mL to µg/mL range. For example, a method for other antibiotics showed linearity from 4.5–80 mg/L.[2][3][4] |
| Accuracy (Recovery) | Generally 85-115%. A method for vancomycin (B549263) reported recovery of 60.7% to 70.6%.[4] |
| Precision (Intra- & Inter-assay CV%) | Typically <15%. For some antibiotic analyses, intra-day and inter-day CVs were within 15% and 8% respectively.[3] |
| Limit of Quantification (LOQ) | In the ng/mL range. For example, the LOQ for vancomycin was 4.5 mg/L.[4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Mithramycin (this compound Analog)
A validated UPLC-MS/MS method for the quantification of Mithramycin, a close structural analog of this compound, provides a strong proxy for the expected performance of an LC-MS/MS assay for this compound.[5][6][7]
| Parameter | Performance |
| Linear Range | 0.5 - 500 ng/mL[5][7] |
| Accuracy | ≤10% deviation[5][7] |
| Precision (CV%) | <15%[5][7] |
| Recovery | >90%[5][6] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[6] |
Another bioanalytical method for Mithramycin analogs using HPLC-QTOF reported a linear range of 5-100 ng/mL, accuracy within 15%, and precision of <20%.[8][9]
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are summaries of the methodologies for each technique.
Enzyme Immunoassay (EIA) for this compound
The described method is a double-antibody enzyme immunoassay.[1]
Principle: An antibody specific to the target antigen (this compound) is coated onto a solid phase (e.g., microplate well). The biological sample containing this compound is added, and the antigen binds to the capture antibody. A second, enzyme-labeled antibody that also recognizes the antigen is then added, forming a "sandwich" of capture antibody-antigen-detection antibody. The addition of a substrate for the enzyme results in a measurable signal (e.g., color change) that is proportional to the amount of this compound present in the sample.
Workflow Diagram:
References
- 1. Development of enzyme immunoassay for chromomycin A3 and this compound using beta-D-galactosidase as a label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of mithramycin in human plasma by a novel, sensitive ultra-HPLC-MS/MS method for clinical pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Mithramycin in Human Plasma by a Novel, Sensitive ultra-HPLC-MS/MS Method for Clinical Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Bioanalytical method for quantitative determination of mithramycin analogs in mouse plasma by HPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Aureolic Acid Antibiotics in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prominent aureolic acid antibiotics used in cancer therapy: Mithramycin, Chromomycin (B10761888) A3, and Olivomycin A. These agents, known for their potent antitumor activity, function by binding to the minor groove of GC-rich DNA, leading to the inhibition of critical cellular processes. This document summarizes their performance, presents available experimental data, and provides detailed methodologies for key evaluative experiments.
Overview and Mechanism of Action
Aureolic acid antibiotics are a class of polyketide-derived natural products that exhibit significant anticancer properties. Their primary mechanism of action involves the formation of a dimeric complex with divalent cations, typically Mg²⁺, which then binds non-intercalatively to the minor groove of DNA. This binding is highly specific for GC-rich sequences, which are frequently found in the promoter regions of oncogenes. By occupying these sites, the antibiotics physically obstruct the binding of transcription factors, such as Sp1 and c-Myc, leading to the downregulation of genes essential for tumor growth, proliferation, and survival.
Comparative Data
In Vitro Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Mithramycin, Chromomycin A3, and this compound A in various cancer cell lines. It is important to note that direct comparative studies across all three compounds in a wide range of cell lines are limited, and values can vary based on experimental conditions.
| Cell Line | Cancer Type | Mithramycin (nM) | Chromomycin A3 (nM) | This compound A (nM) | Reference |
| KKU-213 | Cholangiocarcinoma | - | 22.48 | - | [1] |
| KKU-055 | Cholangiocarcinoma | - | 21.14 | - | [1] |
| KKU-100 | Cholangiocarcinoma | - | 30.52 | - | [1] |
| HeLa | Cervical Cancer | ~4-10 times less potent than Chromomycin A3 | - | - | |
| Human Tumor Cells | Various | - | - | Nanomolar concentrations inhibit c-Myc transcription | [2] |
In Vivo Toxicity
Preclinical studies have indicated significant toxicity as a limiting factor for the clinical use of aureolic acid antibiotics. The following table provides a qualitative comparison of their toxicity. Specific LD50 values from direct comparative studies are not consistently reported in the literature.
| Antibiotic | Animal Model | Observed Toxicity | Reference |
| Mithramycin | Mice, Rats, Dogs, Monkeys | Hepatotoxicity, Nephrotoxicity, Myelosuppression | [3][4] |
| Chromomycin A3 | Mice, Dogs, Monkeys | Hepatotoxicity, Nephrotoxicity, Gastrointestinal toxicity, Myelosuppression | [5] |
| This compound A | Mice, Rats | Nephrotoxicity, Hepatotoxicity | [6] |
Note: A study highlighted species-specific differences in toxicity, with human cells being more sensitive than mouse or hamster cells.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of aureolic acid antibiotics on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aureolic acid antibiotic (Mithramycin, Chromomycin A3, or this compound A)
-
Magnesium Chloride (MgCl₂) solution (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug and MgCl₂ Preparation: Prepare a stock solution of the aureolic acid antibiotic in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the antibiotic in culture medium. Crucially, supplement the medium used for dilution with MgCl₂ to a final concentration of 5 mM to ensure the formation of the active drug-Mg²⁺ complex.
-
Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared drug dilutions (containing MgCl₂) to the respective wells. Include a vehicle control (medium with MgCl₂ and the solvent used for the drug stock) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNase I Footprinting Assay
This protocol is for identifying the specific binding sites of aureolic acid antibiotics on a DNA fragment.
Materials:
-
DNA fragment of interest (radiolabeled at one end)
-
Aureolic acid antibiotic
-
MgCl₂ solution
-
DNase I
-
DNase I dilution buffer
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂)
-
Stop solution (containing EDTA, SDS, and loading dye)
-
Denaturing polyacrylamide gel
-
Autoradiography equipment
Procedure:
-
DNA-Drug Binding: In a microcentrifuge tube, mix the end-labeled DNA fragment with increasing concentrations of the aureolic acid antibiotic in the reaction buffer. Crucially, ensure the reaction buffer contains an adequate concentration of MgCl₂ (e.g., 5-10 mM) to facilitate drug-DNA binding.[8][9][10][11] Incubate at room temperature for 30 minutes to allow binding equilibrium.
-
DNase I Digestion: Add a freshly diluted solution of DNase I to the reaction mixture and incubate for a short, precisely timed period (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be titrated beforehand to achieve partial digestion of the DNA.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
DNA Purification: Purify the DNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Gel Electrophoresis: Resuspend the DNA pellets in loading buffer, denature by heating, and separate the fragments on a denaturing polyacrylamide sequencing gel.
-
Autoradiography: Expose the gel to X-ray film to visualize the DNA fragments. The region where the antibiotic was bound will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram.
Quantitative Real-Time PCR (RT-qPCR)
This protocol is for measuring the expression of Sp1 and c-Myc target genes following treatment with aureolic acid antibiotics.
Materials:
-
Cancer cell line
-
Aureolic acid antibiotic
-
MgCl₂ solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., Sp1, c-Myc, and downstream targets like XIAP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentrations of the aureolic acid antibiotic (with MgCl₂) for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls, normalized to the housekeeping gene.
Conclusion
Mithramycin, Chromomycin A3, and this compound A are potent antitumor agents with a well-defined mechanism of action involving the inhibition of transcription factor binding to GC-rich DNA. While their efficacy has been demonstrated, their clinical application has been hampered by significant toxicity. This guide provides a summary of the available comparative data, highlighting the need for more direct comparative studies. The detailed experimental protocols provided herein are tailored for the evaluation of these compounds and can aid researchers in further investigating their therapeutic potential and in the development of novel, less toxic analogs. The visualization of their mechanism of action and experimental workflows offers a clear understanding of their biological activity and the methods used to assess it.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A toxicologic study of mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preclinical toxicologic evaluation of chromomycin A3 (NSC-58 514) in mice, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Toxicity of Olivamide Dosage Form, a New Semi-Synthetic this compound a Derivative - Treshchalin - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 7. Species-specific differences in the toxicity and mutagenicity of the anticancer drugs mithramycin, chromomycin A3, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNase I footprinting [gene.mie-u.ac.jp]
- 9. Association of chromatin with anticancer antibiotics, mithramycin and chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of chromomycin A3. 3. On the binding of chromomycin A3 with DNA and physiochemical properties of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Olivomycin's Anticancer Promise: A Comparative Guide from In Vitro Evidence to In Vivo Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Olivomycin A's anticancer effects, bridging the gap between compelling in vitro findings and the crucial, yet currently limited, in vivo validation. By objectively presenting available data, this guide aims to highlight both the therapeutic potential of this compound A and the critical need for further in vivo research to translate its demonstrated mechanisms of action into clinical applications.
This compound A, an aureolic acid antibiotic, has demonstrated significant anticancer activity in preclinical in vitro studies. Its primary mechanism of action involves binding to the minor groove of GC-rich DNA, leading to the inhibition of DNA replication and transcription.[1] This fundamental interaction triggers a cascade of downstream effects, including the suppression of cell proliferation, migration, and the induction of programmed cell death (apoptosis). This guide synthesizes the current in vitro evidence, details the experimental methodologies, and explores the existing, albeit sparse, in vivo data to provide a clear perspective on the validation of this compound A's anticancer efficacy.
In Vitro Anticancer Effects of this compound A
Recent research has particularly highlighted the multifaceted anticancer activity of this compound A in renal cell carcinoma (RCC) cell lines. Studies on A-498 (with wild-type p53) and 786-O (with loss-of-function p53 and PTEN) cells have revealed that this compound A can simultaneously inhibit key processes involved in tumor progression and metastasis.[2][3]
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the key quantitative data from in vitro studies, demonstrating the dose-dependent effects of this compound A on cancer cell lines.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| A-498 (RCC, wild-type p53) | Colony Formation | 10 nM | Significant inhibition of colony formation | [2] |
| Wound Healing | 100 nM | Significant suppression of cell migration | [3][4] | |
| Transwell Migration | 10 nM | Pronounced suppression of cell migration | [4] | |
| Apoptosis (Annexin V) | 1 µM | Effective induction of apoptosis | [3] | |
| 786-O (RCC, mutant p53/PTEN) | Colony Formation | 1 nM | Significant inhibition of colony formation | [2] |
| Wound Healing | 100 nM | Significant suppression of cell migration | [3][4] | |
| Transwell Migration | 50 nM | Pronounced suppression of cell migration | [4] | |
| Apoptosis (Annexin V) | 50 nM | Effective induction of apoptosis | [3] | |
| P-388 (Murine Leukemia) | In vivo assay | Not specified | Active | [5] |
Signaling Pathways Modulated by this compound A
This compound A's anticancer effects are mediated through the modulation of several critical signaling pathways. In RCC cells, it has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by downregulating proteins like Snail and N-cadherin, while upregulating E-cadherin and ZO-1.[2] Furthermore, its pro-apoptotic activity is dependent on the p53 status of the cancer cells. In p53 wild-type cells, it primarily activates the intrinsic apoptotic pathway, whereas in p53 mutant cells, it engages both intrinsic and extrinsic pathways.[3][6]
Experimental Protocols
To facilitate the replication and further investigation of this compound A's effects, detailed protocols for the key in vitro assays are provided below.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.
-
Cell Seeding: Prepare a single-cell suspension and seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.[7]
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound A.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.[7]
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Wound Healing (Scratch) Assay
This method evaluates collective cell migration.
-
Monolayer Culture: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.[8]
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound A.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., every 8 hours).
-
Analysis: Measure the width of the wound at different points and calculate the rate of wound closure.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells [mdpi.com]
- 3. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and antitumor activity of this compound A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colony formation assay [bio-protocol.org]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Olivomycin and its Potent Analogues
For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances of pharmacologically active compounds is paramount. This guide provides a detailed spectroscopic comparison of the aureolic acid antibiotic, Olivomycin, with its closely related and clinically significant analogues, Mithramycin and Chromomycin A3. By examining their unique spectral signatures through UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we offer a comprehensive resource to aid in their identification, characterization, and further development.
The aureolic acid family of antibiotics, including this compound, Mithramycin, and Chromomycin A3, are known for their potent anticancer properties, which stem from their ability to bind to the minor groove of GC-rich DNA sequences. While they share a common aglycone core, variations in their sugar side chains lead to distinct spectroscopic and biological properties. This guide presents a comparative analysis of their key spectral data to highlight these differences.
Spectroscopic Data at a Glance: A Comparative Summary
To facilitate a clear and direct comparison, the following tables summarize the key quantitative spectroscopic data for this compound A, Mithramycin, and Chromomycin A3.
Table 1: UV-Visible Absorption Spectroscopy Data
| Compound | Solvent | λmax (nm) | Reference |
| This compound A | Methanol (B129727) | 227, 278, 420 | [1] |
| Mithramycin | Tris-HCl buffer (pH 8.0) | ~415 | [2] |
| Chromomycin A3 | Tris-HCl buffer (pH 8.0) | ~405 | [3] |
| This compound A Derivative | Not Specified | 201, 258 | [1] |
Table 2: Fluorescence Spectroscopy Data
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Reference |
| This compound A | ~430 | ~560 | [3] |
| Mithramycin | 450 | 570 | [4] |
| Chromomycin A3 | 445 | 575 | [5][6][7] |
Table 3: ¹H and ¹³C NMR Spectroscopy Data (Selected Chemical Shifts)
Due to the complexity of these molecules, complete NMR assignments are extensive. This table highlights some characteristic chemical shifts. Detailed assignments can be found in the cited literature.
| Compound | Nucleus | Aglycone (ppm) | Sugar Moieties (ppm) | Reference |
| This compound A | ¹³C | ~110-160 (aromatic), ~206 (side chain C-2') | ~15-100 | [8] |
| Mithramycin | ¹H | Aromatic and hydroxyl protons observed | Anomeric protons and sugar ring protons observed | [9][10] |
| ¹³C | Aglycone resonances assigned | Sugar resonances assigned | [9] | |
| Chromomycin A3 | ¹H | Aromatic, methyl, and hydroxyl protons observed | Anomeric and sugar ring protons observed | [10] |
| ¹³C | Aglycone and sugar carbon resonances assigned |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragments (m/z) | Reference |
| This compound A | ESI | 1195.5 [M-H]⁻ | Fragmentation of sugar chains | [11] |
| Mithramycin | ESI | 1085.4 [M+H]⁺ | 935, 819, 530, 414 (loss of sugar units) | [2][12] |
| Chromomycin A3 | Not Specified | 1183.3 (Molecular Weight) | Not specified | [5] |
| This compound A Derivative | ESI | 1187 [M-H]⁻, 1210 [M+Na]⁺ | Not specified | [1] |
Experimental Protocols: A Guide to Spectroscopic Analysis
Reproducible and accurate spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the techniques discussed.
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a buffered aqueous solution (e.g., Tris-HCl). Dilute the stock solution to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the solvent as a blank to zero the instrument.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent to avoid inner filter effects. The concentration should be low enough to ensure a linear relationship between concentration and fluorescence intensity.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Data Acquisition:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to higher wavelengths.
-
-
Analysis: Determine the wavelengths of maximum excitation and emission.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Perform experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals and to establish connectivity within the molecule.
-
-
Analysis: Process the spectra to identify chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Full Scan MS: Acquire a mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule, particularly the sequence and linkages of the sugar moieties.
Visualizing the Workflow
To provide a clear overview of the comparative spectroscopic analysis process, the following workflow diagram is presented.
This comprehensive guide provides a foundational resource for the spectroscopic comparison of this compound and its analogues. The presented data and protocols are intended to assist researchers in the accurate identification and detailed characterization of these important natural products, thereby facilitating their potential therapeutic applications.
References
- 1. An “this compound A” derivative from a sponge-associated Streptomyces sp. strain SP 85 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 5. NMR and fluorometric characterization of mithramycin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Chapter 17 – Chromatin Condensation: Chromomycin A3 (CMA3) Stain | Basicmedical Key [basicmedicalkey.com]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revistadechimie.ro [revistadechimie.ro]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
Cross-Resistance of Cancer Cells to Olivomycin and Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of cancer cells to Olivomycin and other widely used chemotherapeutic agents. Understanding the mechanisms underlying cross-resistance is pivotal for the development of effective combination therapies and for overcoming treatment failure in oncology. This document synthesizes experimental findings on this compound's mode of action and compares it with the resistance mechanisms associated with other cytotoxic drugs.
Introduction to this compound and Chemotherapeutic Resistance
This compound A, an aureolic acid antibiotic, exerts its anticancer effects by binding to the minor groove of GC-rich DNA sequences, thereby interfering with DNA replication and transcription.[1][2] This mechanism leads to the induction of apoptosis (programmed cell death) in cancer cells.[2][3][4] However, as with many anticancer agents, the development of resistance, including cross-resistance to other drugs, presents a significant clinical challenge.[5][6]
Drug resistance in cancer can be intrinsic or acquired and is often multifactorial.[5][7] Key mechanisms include increased drug efflux, alterations in drug targets, enhanced DNA repair mechanisms, and the activation of pro-survival signaling pathways.[6][7][8] Cross-resistance occurs when cancer cells resistant to one drug exhibit resistance to other, often structurally or mechanistically unrelated, drugs.[5] This phenomenon is frequently linked to broad-spectrum resistance mechanisms, such as the overexpression of ATP-binding cassette (ABC) transporters.[9][10][11][12]
Comparative Analysis of Resistance Mechanisms
The following table summarizes the known resistance mechanisms for this compound and compares them with those of other major classes of chemotherapeutic agents. Understanding these overlaps is key to predicting and potentially circumventing cross-resistance.
| Feature | This compound | Doxorubicin (B1662922) (Anthracycline) | Cisplatin (B142131) (Platinum-based) |
| Primary Mechanism of Action | Binds to GC-rich DNA, inhibiting replication and transcription.[1] | Intercalates into DNA, inhibits topoisomerase II, generates free radicals. | Forms DNA adducts, leading to DNA damage and apoptosis.[13] |
| Primary Resistance Mechanisms | Limited specific data; potential for altered DNA repair, changes in chromatin structure. | Increased drug efflux (MDR1/P-gp), altered topoisomerase II, enhanced detoxification.[14][15] | Enhanced DNA repair (NER), decreased drug uptake, increased detoxification (glutathione).[13] |
| Involvement of ABC Transporters | Not extensively studied, but broad-spectrum pumps are a potential mechanism. | High. A well-known substrate for MDR1 (P-glycoprotein), MRP1, and BCRP.[9][12] | Low. Not a primary substrate for major ABC transporters. |
| Role of Apoptosis Evasion | Induces apoptosis via intrinsic and extrinsic pathways.[3][4] Resistance can arise from defects in apoptotic signaling (e.g., p53 mutations).[3][4] | Resistance is associated with upregulation of anti-apoptotic proteins (e.g., Bcl-2). | Defects in apoptosis signaling (e.g., p53 mutations) are a major resistance mechanism. |
| Signaling Pathway Alterations | p53 signaling plays a role in its apoptotic induction.[2][3][4] | Activation of PI3K/Akt/mTOR and MAPK/ERK pathways can confer resistance.[8] | Activation of NF-κB and other survival pathways.[13] |
Experimental Data on Cross-Resistance
While direct, large-scale comparative studies on this compound cross-resistance are limited, data from studies on other agents can provide insights. For instance, cell lines selected for resistance to one drug are often tested for sensitivity to others to establish a cross-resistance profile.
A study on Hodgkin lymphoma cells made resistant to doxorubicin (KM-H2dx and HDLM-2dx) showed cross-resistance to a variety of other agents, including vinblastine, bendamustine, and cisplatin.[16] This broad resistance was not associated with the upregulation of MDR1 or MRP1, suggesting alternative mechanisms are at play.[16]
In another example, cisplatin-resistant ovarian cancer cell lines (OVCAR8-CP) were generated by continuous exposure to the drug.[13] The more resistant subline, OVCAR8-CP5, exhibited cross-resistance to anti-microtubule agents, which was linked to enhanced survival signaling through TNF and NF-κB.[13]
Table 1: Hypothetical Cross-Resistance Profile Based on Mechanism
| Drug Class | Potential for Cross-Resistance with this compound | Underlying Rationale |
| Anthracyclines (e.g., Doxorubicin) | Moderate to High | If resistance is mediated by broad-spectrum efflux pumps (e.g., MDR1) that can transport both drugs. Overlapping reliance on apoptotic pathways. |
| Platinum Agents (e.g., Cisplatin) | Low to Moderate | Different primary resistance mechanisms (DNA repair vs. potential efflux). However, shared downstream resistance mechanisms like apoptosis evasion could contribute. |
| Taxanes (e.g., Paclitaxel) | Low to Moderate | Mechanistically distinct (microtubule stabilization). Cross-resistance would likely depend on general survival pathway activation or efflux pumps. |
| Topoisomerase Inhibitors (e.g., Etoposide) | Moderate | Overlap in targeting DNA replication machinery. Alterations in DNA repair or chromatin accessibility could affect both. |
Methodologies for Assessing Cross-Resistance
The following protocols are standard methods used to evaluate drug sensitivity and cross-resistance in cancer cell lines.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the chemotherapeutic agents (e.g., this compound, Doxorubicin, Cisplatin) for a specified period (typically 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against drug concentration. The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.[16]
Western Blotting for Resistance-Associated Proteins
-
Protein Extraction: Whole-cell lysates are prepared from both sensitive and resistant cell lines.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for resistance-associated proteins (e.g., MDR1/P-gp, MRP1, Bcl-2).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Drug Accumulation Assays
-
Cell Incubation: Sensitive and resistant cells are incubated with a fluorescent drug (e.g., Doxorubicin, which is naturally fluorescent) for a set period.
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Flow Cytometry: The intracellular fluorescence is quantified using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased drug efflux.[16]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions involved in drug action and resistance can aid in understanding potential points of intervention.
Caption: Workflow for developing and characterizing cross-resistant cancer cell lines.
Caption: this compound A induces apoptosis through intrinsic and extrinsic pathways.
Caption: Key pathways contributing to multidrug resistance in cancer cells.
Conclusion and Future Directions
The potential for cross-resistance between this compound and other chemotherapeutic agents is a critical consideration in its development as an anticancer drug. While direct experimental evidence is still emerging, an understanding of the fundamental mechanisms of drug resistance provides a predictive framework. The most likely driver of significant cross-resistance would be the upregulation of broad-spectrum ABC transporters. However, alterations in apoptosis signaling and DNA repair pathways could also contribute to a multifactorial resistance phenotype.
Future research should focus on:
-
Directly profiling the sensitivity of this compound-resistant cell lines to a wide panel of standard chemotherapeutic agents.
-
Identifying whether this compound is a substrate for major ABC transporters like MDR1, MRP1, and BCRP.
-
Investigating combination therapies that pair this compound with agents that have non-overlapping resistance mechanisms or with chemosensitizers that inhibit resistance pathways.
By systematically addressing these questions, the clinical potential of this compound can be more fully realized, and strategies to overcome resistance can be rationally designed.
References
- 1. Altered transcription and replication are the mechanisms of cytotoxicity of antitumor antibiotic this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Resistance to cancer chemotherapy: failure in drug response from ADME to P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 10. The ABC transporters MDR1 and MRP2: multiple functions in disposition of xenobiotics and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Consecutive salinomycin treatment reduces doxorubicin resistance of breast tumor cells by diminishing drug efflux pump expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salinomycin decreases doxorubicin resistance in hepatocellular carcinoma cells by inhibiting the β-catenin/TCF complex association via FOXO3a activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Doxorubicin-Adapted Hodgkin Lymphoma Cells, Acquiring Multidrug Resistance and Improved Immunosuppressive Abilities, Doxorubicin Activity Was Enhanced by Chloroquine and GW4869 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of Olivomycin and Other DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, the genotoxicity of therapeutic agents is a critical consideration. Understanding the degree and nature of DNA damage induced by these compounds is paramount for predicting efficacy, anticipating side effects, and developing novel therapeutic strategies. This guide provides a comprehensive comparison of the genotoxic profiles of Olivomycin, a DNA-binding antibiotic, with three widely used DNA damaging agents: Doxorubicin, Cisplatin, and Etoposide.
Mechanisms of Genotoxicity: A Diverse Arsenal Against Cancer
The four compounds employ distinct mechanisms to induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
-
This compound: This aureolic acid antibiotic binds to the minor groove of GC-rich DNA regions. This interaction physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1][2] While the precise quantitative genotoxic effects are not extensively documented in comparative studies, this compound is known to induce severe genotoxic stress, leading to robust DNA damage signaling.[3][4][5][6] This is evidenced by the phosphorylation of key proteins in the DNA damage response pathway, such as p53 and the histone variant H2AX.[3]
-
Doxorubicin: A member of the anthracycline class of chemotherapeutics, Doxorubicin primarily acts by intercalating into DNA and inhibiting the function of topoisomerase II.[7] This leads to the formation of DNA double-strand breaks, a highly cytotoxic lesion.[7]
-
Cisplatin: This platinum-based drug forms covalent adducts with DNA, primarily at the N7 position of purine (B94841) bases. These adducts create intra- and inter-strand cross-links, which distort the DNA helix, block DNA replication and transcription, and ultimately trigger apoptosis.
-
Etoposide: As a topoisomerase II inhibitor, Etoposide stabilizes the covalent intermediate complex between the enzyme and DNA. This prevents the re-ligation of the DNA strands, resulting in the accumulation of single and double-strand breaks.[8]
Quantitative Comparison of Genotoxicity
The following table summarizes quantitative data from various in vitro studies assessing the genotoxicity of Doxorubicin, Cisplatin, and Etoposide using common assays. It is important to note that direct comparative studies including this compound with these agents using standardized assays are limited. The data presented for this compound is qualitative, reflecting the current state of available research.
| Agent | Assay | Cell Line | Concentration | Key Findings |
| This compound | Western Blot | 786-O (human renal carcinoma) | 50 nM | Increased phosphorylation of p53 and H2AX, indicating DNA damage signaling.[3] |
| Doxorubicin | Comet Assay | U251 (human glioma) | 1 µM | Significant increase in tail moment (Alkaline: ~13.8 vs. control: ~0.13; Neutral: ~10.0 vs. control: ~0.6).[9] |
| Micronucleus Assay | Human Lymphocytes | 0.01 - 0.1 µM | Dose-dependent increase in micronucleus frequency (up to 27-fold higher than control).[3] | |
| DNA Fragmentation | - | - | Induces DNA laddering characteristic of apoptosis. | |
| Cisplatin | Comet Assay | K562 (human leukemia) | 1 µM | Pronounced DNA damage compared to normal lymphocytes.[6] |
| Micronucleus Assay | Human Lymphocytes | - | Induces micronuclei formation.[10] | |
| DNA Fragmentation | HeLa (human cervical cancer) | IC50 concentration | Induces DNA fragmentation.[11] | |
| Etoposide | Comet Assay | TK6 (human lymphoblastoid) | 5 µM | Induced high levels of DNA damage (~40% tail DNA).[12] |
| Micronucleus Assay | L5178Y (mouse lymphoma) | - | Induces micronuclei formation.[8] | |
| DNA Fragmentation | - | 9.5% | Significant DNA fragmentation.[13] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze images using specialized software to quantify DNA damage (e.g., percentage of DNA in the tail, tail moment).[14][15]
Micronucleus Assay
The micronucleus assay is used to detect chromosomal damage, specifically the formation of micronuclei.
Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic events.
Protocol:
-
Cell Culture and Treatment: Culture cells and expose them to the test compound. For cytokinesis-blocked micronucleus assay, add cytochalasin B to inhibit cytokinesis, resulting in binucleated cells.
-
Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.
-
Slide Preparation and Staining: Drop the cell suspension onto a microscope slide and stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: Score the frequency of micronuclei in a population of cells (typically in binucleated cells for the cytokinesis-block method) under a microscope.
DNA Fragmentation Assay
DNA fragmentation is a hallmark of apoptosis. This assay detects the characteristic laddering pattern of DNA fragments.
Principle: During apoptosis, endonucleases cleave DNA into fragments of multiples of 180-200 base pairs. These fragments can be separated by agarose gel electrophoresis, creating a "ladder" pattern.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release the DNA.
-
DNA Extraction: Extract the DNA using phenol-chloroform or a commercial kit.
-
Agarose Gel Electrophoresis: Load the DNA samples onto an agarose gel and perform electrophoresis to separate the fragments by size.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA fragments under UV light.
Visualizing the Pathways and Processes
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways of DNA Damage
Caption: General DNA Damage Response Pathway.
Experimental Workflows
Caption: Comet Assay Experimental Workflow.
Caption: Micronucleus Assay Experimental Workflow.
Caption: DNA Fragmentation Assay Workflow.
Conclusion
This compound, Doxorubicin, Cisplatin, and Etoposide are potent DNA damaging agents with distinct mechanisms of action. While Doxorubicin, Cisplatin, and Etoposide have been extensively characterized for their quantitative genotoxic effects, similar data for this compound is less prevalent in the literature. The available evidence strongly indicates that this compound induces a significant DNA damage response, warranting further quantitative investigation to establish a direct comparative profile with other agents. This guide provides a foundational understanding of their genotoxic properties and the experimental approaches used to assess them, serving as a valuable resource for researchers in the field of cancer drug development.
References
- 1. This compound A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comet assay evaluation of six chemicals of known genotoxic potential in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative genotoxicity of adriamycin and menogarol, two anthracycline antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the approaches to DNA damage detection in genetic toxicology: insights and regulatory implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of potential molecular mechanisms and genotoxicity of anti-cancer drugs using next generation knowledge discovery methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic toxicity on human spermatozoa assessed using the sperm DNA fragmentation dynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Topoisomerase Inhibition with Purified Enzyme Assays
For researchers, scientists, and drug development professionals, the accurate validation of topoisomerase inhibitors is a critical step in the discovery of new therapeutics. This guide provides a comprehensive comparison of the primary in vitro methods using purified enzymes, complete with detailed experimental protocols, comparative data, and workflow visualizations to ensure robust and reliable results.
Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication, transcription, and chromosome segregation.[1][2][3][4] Their critical role in cell proliferation has made them a key target for anticancer drugs.[5][6][7][8][9] Topoisomerase inhibitors are broadly classified into two categories: poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, and catalytic inhibitors, which prevent the enzyme from carrying out its function without stabilizing the cleavage complex.[10][11][12]
This guide focuses on the two most common and well-established purified enzyme assays for validating the activity of potential inhibitors against the two major forms of topoisomerases: Topoisomerase I (Topo I) and Topoisomerase II (Topo II).
Comparing the Assays: Relaxation vs. Decatenation
The choice of assay depends on the specific topoisomerase being targeted. The DNA relaxation assay is the standard for Topo I, while the kDNA decatenation assay is specific for Topo II.
| Feature | Topoisomerase I Relaxation Assay | Topoisomerase II Decatenation Assay |
| Enzyme | Topoisomerase I | Topoisomerase II |
| Substrate | Supercoiled plasmid DNA (e.g., pBR322) | Catenated kinetoplast DNA (kDNA) |
| Principle | Measures the inhibition of Topo I's ability to relax supercoiled DNA into its relaxed form. | Measures the inhibition of Topo II's ability to separate interlocked kDNA networks into individual minicircles. |
| Readout | Agarose (B213101) gel electrophoresis separates supercoiled (fast-migrating) from relaxed (slow-migrating) DNA. | Agarose gel electrophoresis separates catenated kDNA (remains in the well or migrates slowly) from decatenated minicircles (migrate into the gel). |
| Inhibitor Effect | Increased intensity of the supercoiled DNA band with increasing inhibitor concentration. | Decreased intensity of decatenated DNA bands with increasing inhibitor concentration. |
Experimental Workflows
To visualize the experimental processes, the following diagrams illustrate the workflows for both the Topoisomerase I Relaxation Assay and the Topoisomerase II Decatenation Assay.
Detailed Experimental Protocols
The following are generalized protocols for performing Topoisomerase I and II inhibition assays. Researchers should optimize these protocols based on the specific enzyme and reagents used.
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[10][11]
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)[13]
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL of the test compound at various concentrations (or solvent for control)
-
x µL of nuclease-free water to bring the volume to 19 µL.[10]
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme. Include a "no enzyme" control.[10]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[10]
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.[10]
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.[10]
Analysis of Results:
-
No Enzyme Control: A single, fast-migrating band corresponding to supercoiled DNA.[10]
-
Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.[10]
-
Inhibitor-Treated Samples: Inhibition of relaxation is observed as a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.[10]
Protocol 2: Topoisomerase II kDNA Decatenation Assay
This assay measures the ability of a compound to inhibit the Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).[1][10]
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
1 µL of kDNA (e.g., 0.2 µg)
-
1 µL of the test compound at various concentrations (or solvent for control)
-
x µL of nuclease-free water to bring the volume to 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme. Include a "no enzyme" control.[10]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[10]
-
Load the entire reaction mixture into the wells of the prepared agarose gel.[10]
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.[10]
-
Stain the gel and visualize the DNA bands under UV light.[10]
Analysis of Results:
-
No Enzyme Control: A single band of catenated kDNA that remains in the well or migrates very slowly.[10]
-
Enzyme Control (no inhibitor): Decatenated DNA minicircles are visible migrating into the gel.[10]
-
Inhibitor-Treated Samples: Inhibition of decatenation is observed as a dose-dependent decrease in the intensity of the decatenated DNA bands and a corresponding increase in the catenated DNA band.[10]
Comparative Data of Topoisomerase Inhibitors
The following table summarizes the inhibitory activity of several well-characterized topoisomerase inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in purified enzyme assays. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target | Type | Assay | IC50 (µM) | Reference Compound |
| Camptothecin (B557342) | Topoisomerase I | Poison | Relaxation | ~10-20 | Yes |
| Topotecan | Topoisomerase I | Poison | Relaxation | ~5-15 | Yes |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | Poison | Relaxation | ~0.5-2 | Yes |
| Etoposide (VP-16) | Topoisomerase II | Poison | Decatenation | ~50-100 | Yes |
| Doxorubicin | Topoisomerase II | Poison | Decatenation | ~1-10 | Yes |
| ICRF-193 | Topoisomerase II | Catalytic Inhibitor | Decatenation | ~1-5 | Yes |
| Merbarone | Topoisomerase II | Catalytic Inhibitor | Decatenation | ~20-50 | No |
Note: The IC50 values presented are approximate ranges gathered from various sources and should be used for comparative purposes. Actual values will depend on the specific experimental conditions.
Conclusion
The validation of topoisomerase inhibition using purified enzyme assays is a fundamental component of anticancer drug discovery. The DNA relaxation and kDNA decatenation assays provide robust and specific methods for evaluating the activity of potential inhibitors against Topoisomerase I and II, respectively. By following standardized protocols and carefully analyzing the results, researchers can confidently identify and characterize novel therapeutic agents targeting these critical enzymes. This guide serves as a foundational resource to aid in the design and execution of these essential experiments.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The world of topoisomerase assays [profoldin.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. inspiralis.com [inspiralis.com]
Unveiling the Cellular Impact of Olivomycin A: A Comparative Guide to its Gene Expression and Functional Consequences
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Olivomycin A's effects on gene expression and cellular function, juxtaposed with its aureolic acid antibiotic counterparts, Mithramycin and Chromomycin A3. We delve into the molecular mechanisms, present available quantitative data, and provide detailed experimental protocols to support further research in this critical area of cancer biology.
This compound A, a potent antitumor antibiotic, exerts its therapeutic effects by binding to GC-rich regions in the minor groove of DNA, leading to the inhibition of DNA replication and transcription.[1] This primary mechanism of action triggers a cascade of downstream cellular events, profoundly impacting gene expression and resulting in significant functional outcomes, including the induction of programmed cell death (apoptosis) and the suppression of cancer cell metastasis. This guide offers a comparative analysis of these effects, providing a framework for understanding the therapeutic potential of this compound A and its analogs.
Comparative Analysis of Functional Outcomes
This compound A and its close relatives, Mithramycin and Chromomycin A3, all members of the aureolic acid antibiotic family, share a common mechanism of binding to GC-rich DNA sequences.[2][3] This shared mode of action results in a significant overlap in their functional consequences, primarily the induction of apoptosis and the inhibition of cell migration and invasion. However, the magnitude and specifics of these effects can vary between the compounds and across different cancer cell lines.
Induction of Apoptosis
This compound A is a potent inducer of apoptosis in various cancer cell lines.[4] This programmed cell death is often mediated through a p53-dependent pathway.[4] In renal cancer cells, for instance, this compound A has been shown to trigger apoptosis, and the specific apoptotic pathways activated can depend on the p53 status of the cells.
Table 1: Comparative Effects on Apoptosis
| Compound | Cell Line | Concentration | Apoptosis Induction | Key Molecular Events |
| This compound A | Renal Cancer Cells (p53 wild-type) | Not Specified | Yes | p53-dependent |
| This compound A | Renal Cancer Cells (p53 mutant) | Not Specified | Yes | p53-dependent |
| Mithramycin | HL-60 (Promyelocytic Leukemia) | 4.6 x 10⁻⁷ M | Yes | Inhibition of RNA synthesis |
| Chromomycin A3 | Not Specified | Not Specified | Yes | Not Specified |
Note: Direct comparative studies using the same cell lines and concentrations are limited. The data presented is compiled from various sources and should be interpreted with caution.
Inhibition of Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as epithelial-mesenchymal transition (EMT). This compound A has demonstrated a significant ability to suppress EMT in renal cancer cells.[5] This is achieved by downregulating key mesenchymal markers like Snail and N-cadherin, while upregulating epithelial markers such as E-cadherin and ZO-1.[5]
Table 2: Comparative Effects on Cell Migration
| Compound | Cell Line | Effect on Migration | Key Molecular Changes |
| This compound A | Renal Cancer Cells | Inhibition | Downregulation of Snail, N-cadherin; Upregulation of E-cadherin, ZO-1 |
| Mithramycin | Not Specified | Not Specified | Not Specified |
| Chromomycin A3 | Not Specified | Not Specified | Not Specified |
Gene Expression Profile Alterations
The functional outcomes of aureolic acid antibiotics are a direct consequence of their ability to modulate gene expression. By binding to GC-rich promoter regions, these compounds can interfere with the binding of transcription factors, leading to the altered expression of a multitude of genes.
While comprehensive, direct comparative RNA-sequencing or microarray data for this compound A, Mithramycin, and Chromomycin A3 in the same cell line is currently lacking in the public domain, existing studies on individual compounds provide insights into their impact on the transcriptome.
Table 3: Overview of Gene Expression Changes Induced by Aureolic Acid Antibiotics
| Compound | Cell Line | Method | Key Genes/Pathways Affected |
| This compound A | HCT116 (Colon Carcinoma) | Not Specified | Inhibition of p53-dependent transcription |
| Mithramycin | Murine Fibroblast | Not Specified | Selective inhibition of c-myc transcription |
| Chromomycin A3 | Not Specified | Not Specified | Not Specified |
Note: This table highlights key findings from separate studies and does not represent a direct comparative analysis.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of molecular events initiated by this compound A, we provide the following diagrams generated using the DOT language.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon the findings discussed, the following are detailed protocols for key experiments.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is a standard method for quantifying apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and culture until they reach the desired confluency. Treat the cells with this compound A or alternative compounds at various concentrations for the desired time period. Include both untreated and positive controls.
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain apoptotic floating cells) and wash the cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for a sufficient number of events (e.g., 10,000) for each sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Sterile p200 or p1000 pipette tips
-
Culture plates (e.g., 24-well plates)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells have reached confluency, use a sterile pipette tip to create a straight scratch across the center of the monolayer. Apply consistent pressure to ensure a uniform wound width.
-
Washing and Treatment: Gently wash the cells with PBS to remove any detached cells. Replace the medium with fresh culture medium containing this compound A or the alternative compounds at the desired concentrations. Include a vehicle-treated control.
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the scratch in each well using a microscope.
-
Place the plate back in the incubator.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the width or the area of the cell-free gap at each time point for all conditions.
-
The rate of wound closure can be calculated and compared between the different treatment groups. A delay in wound closure indicates an inhibition of cell migration.
-
Conclusion
This compound A demonstrates significant potential as an anticancer agent, primarily through its ability to induce apoptosis and inhibit cell migration by altering gene expression. While it shares a fundamental mechanism with other aureolic acid antibiotics like Mithramycin and Chromomycin A3, the nuances of their biological activities and gene expression signatures warrant further direct comparative investigation. The protocols and data presented in this guide offer a foundation for researchers to explore these differences and to further elucidate the therapeutic promise of this compound A and its analogs in the fight against cancer.
References
- 1. This compound A|Antitumor Antibiotic|For Research [benchchem.com]
- 2. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A Shows Strong Promise Against Kidney Cancer - Thailand Medical News [thailandmedical.news]
Safety Operating Guide
Proper Disposal of Olivomycin: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection is paramount when handling potent compounds like Olivomycin. This document provides essential, step-by-step guidance for the proper disposal of this compound, a cytotoxic and antineoplastic agent. Adherence to these procedures is critical to minimize exposure risks for researchers and prevent environmental contamination.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound and any contaminated materials with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a designated area, preferably within a chemical fume hood, especially when handling stock solutions or the powdered form of the compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves should be worn at all times.[1]
-
Eye Protection: Safety glasses or goggles are necessary to protect from splashes.[1]
-
Lab Coat: A disposable, long-sleeved, impermeable gown is required to prevent skin contact.[1][2]
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust.
This compound Waste Segregation and Collection
Proper segregation is a critical first step in the safe disposal of this compound waste. All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[3] This waste must be segregated from other laboratory waste streams to ensure it is handled and disposed of correctly.[3]
Table 1: this compound Waste Categorization and Collection Procedures
| Waste Type | Description | Collection Procedure |
| Liquid Waste | Includes unused stock solutions, spent culture media containing this compound, and rinsing solutions from contaminated labware. | Collect in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be compatible with the solvents used. Do not dispose of down the sink.[3][4] |
| Solid Waste | Includes contaminated labware such as pipette tips, centrifuge tubes, flasks, gloves, and gowns.[2] | Collect in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[1][4] This container should be clearly labeled as "Cytotoxic Waste".[5] |
| Sharps Waste | Includes needles, syringes, or any other sharp objects contaminated with this compound. | Dispose of immediately in a designated sharps container that is clearly labeled as containing hazardous cytotoxic waste.[2][5] These containers are typically yellow with a purple lid.[3][5] |
Disposal Workflow for this compound Waste
The following diagram outlines the logical workflow for the proper disposal of all this compound-contaminated materials.
Decontamination and Spill Management
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. Use a suitable decontamination solution, such as a high-pH solution or a validated commercial product, followed by a thorough cleaning with a detergent.[1] All cleaning materials, including wipes and disposable mop heads, should be disposed of as cytotoxic waste.[1]
Spill Management: In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Alert personnel in the immediate vicinity.
-
Don appropriate PPE , including respiratory protection if the spill involves powder.
-
Contain the spill using absorbent pads from a cytotoxic spill kit.
-
Clean the area working from the outside of the spill inwards.
-
Place all contaminated materials into a designated cytotoxic waste container.[2]
-
Decontaminate the area thoroughly.
-
Document the spill according to your institution's safety protocols.[2]
Final Disposal Procedures
The ultimate disposal of this compound waste must be conducted in accordance with local, regional, and national regulations.[6][7]
-
Approved Waste Disposal Plant: All categories of this compound waste must be sent to an approved waste disposal plant.[6][8]
-
High-Temperature Incineration: The standard and required method for the destruction of cytotoxic waste is high-temperature incineration.[5]
-
Hazardous Waste Manifest: A hazardous waste manifest must accompany the waste from the point of generation to its final disposal location.[5] This document tracks the waste and ensures it is handled and disposed of in compliance with regulations.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or flushed down the drain. [3][4]
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. benchchem.com [benchchem.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. bmsci.com [bmsci.com]
Essential Safety and Logistical Information for Handling Olivomycin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Olivomycin is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment.
Hazard Identification
This compound, also referred to as Oligomycin, is a hazardous substance that requires careful handling. According to safety data sheets, it can cause skin and eye irritation, as well as respiratory and digestive tract irritation.[1][2] The chemical, physical, and toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1] It is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical line of defense against exposure to hazardous drugs.[3] Different activities involving this compound necessitate specific levels of PPE.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemotherapy gloves (double gloving recommended).[4][5] - If packaging is damaged, wear an elastomeric half-mask with a multi-gas cartridge and P100 filter.[5] - A spill kit must be readily available.[5] |
| Compounding and Handling | - Gloves: Two pairs of chemotherapy-tested, powder-free nitrile gloves.[3][4] Change gloves regularly or immediately if contaminated.[4] - Gown: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] - Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[3][6] - Respiratory Protection: A NIOSH-approved respirator is recommended, especially when not working in a containment primary engineering control (C-PEC).[5][7] - Head and Hair Coverings: To protect against residue.[3][7] - Shoe Covers: Required when working in a hazardous drug compounding environment.[5][7] |
| Administration | - Two pairs of chemotherapy gloves.[4] - A protective disposable gown.[4] - Eye and face protection if there is a risk of splashing.[3] |
| Spill Cleanup | - Full PPE is required, including: - Two pairs of chemotherapy gloves.[4] - Impermeable gown.[4] - Eye and face protection (face shield recommended).[3] - NIOSH-certified respirator.[8] - Shoe covers.[5] |
| Waste Disposal | - Two pairs of chemotherapy gloves.[3][4] - A protective gown.[3][4] |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
Donning PPE: Before handling, put on at least one pair of chemotherapy gloves.[5]
-
Storage: Store this compound in a tightly closed container at -20°C, away from acids, bases, light, and heat.[1]
Handling and Compounding
-
Designated Area: All handling of this compound should occur in a restricted area, clearly marked with warning signs.[4]
-
Engineering Controls: Use a system of local and/or general exhaust ventilation.[1] A containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC), is recommended for compounding.
-
Aseptic Technique: When priming IV sets, use a compatible IV fluid before spiking the bag to prevent aerosolization.[9]
-
Avoid Contamination: Do not eat, drink, smoke, or apply cosmetics in areas where hazardous drugs are handled.[4] Wash hands thoroughly before donning and after removing gloves.[4][9]
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don Full PPE: Before cleaning, put on a full set of personal protective equipment, including a respirator.
-
Containment: Absorb the spill with paper towels or a spill kit absorbent.[10]
-
Cleaning: Clean the area thoroughly with detergent and water.[11]
-
Disposal: All contaminated materials must be disposed of as chemotherapy waste.[10]
Disposal Plan
Proper disposal of chemotherapy waste is essential to protect healthcare workers and the environment.[12]
Waste Segregation
Chemotherapy waste is categorized into two main types:
-
Trace Chemotherapy Waste: Contains less than 3% of the original drug volume. This includes items like empty vials, used gloves, gowns, and IV tubing.[12][13] This waste should be placed in designated yellow containers.[12][14]
-
Bulk Chemotherapy Waste: Includes materials with more than a residual amount of the drug, such as partially used vials or IV bags.[12][13] This is considered RCRA hazardous waste and must be disposed of in black containers.[12][13]
Disposal Procedure
-
Labeling: All chemotherapy waste containers must be clearly labeled as "Hazardous Chemical Waste" or "Chemotherapy Waste".[15]
-
Containment: Waste containers must be kept closed except when adding waste and should be stored in secondary containment.[15]
-
Sharps: All sharps contaminated with this compound must be placed in a yellow sharps container labeled "Chemo Sharps" and then placed in the yellow waste bag for incineration.[14]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.[15] Do not dispose of chemotherapy waste down the drain or in the regular trash.[15]
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 5 minutes. Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Immediately flush the eyes with water for at least 5 minutes. Seek medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[1] |
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. ashp.org [ashp.org]
- 9. safety.duke.edu [safety.duke.edu]
- 10. mitosol.com [mitosol.com]
- 11. medical-systems.com [medical-systems.com]
- 12. amsmedwaste.com [amsmedwaste.com]
- 13. sdmedwaste.com [sdmedwaste.com]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. ehs.uci.edu [ehs.uci.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
